4-Ethyl-3-nitroaniline
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-ethyl-3-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-6-3-4-7(9)5-8(6)10(11)12/h3-5H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVUXCBBKYHSLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Guide to the Spectroscopic Elucidation of 4-Ethyl-3-nitroaniline
Introduction
In the landscape of pharmaceutical research and drug development, the precise structural confirmation of novel and existing chemical entities is a cornerstone of safety, efficacy, and intellectual property. 4-Ethyl-3-nitroaniline, a substituted aromatic amine, presents a compelling case study for the application of modern spectroscopic techniques. Its structure, featuring an ethyl group and a nitro group on an aniline backbone, gives rise to a distinct spectroscopic fingerprint. This guide provides an in-depth technical analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
This document moves beyond a simple recitation of data. It is designed to provide researchers, scientists, and drug development professionals with a cohesive understanding of not just the data itself, but the causality behind the spectral features. We will explore the rationale for experimental choices, the interpretation of the resulting spectra, and the logical workflow that leads to unambiguous structural confirmation.
It is important to note that while comprehensive experimental spectral data for the closely related analog, 4-methyl-3-nitroaniline, is readily available and will be used for detailed interpretative discussion, published experimental spectra for this compound are less common. Therefore, this guide will also incorporate high-quality predicted spectral data for this compound to provide a complete analytical picture.
Molecular Structure and Analysis Workflow
The structural elucidation of an organic molecule is a systematic process. The workflow begins with obtaining the mass spectrum to determine the molecular weight and formula. Subsequently, IR spectroscopy provides information about the functional groups present. Finally, ¹H and ¹³C NMR are used to map the carbon-hydrogen framework and confirm the precise connectivity of the atoms.
Caption: Workflow for the spectroscopic elucidation of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For the structural analysis of organic compounds, Electron Ionization (EI) is a common method. In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting mass spectrum provides the molecular weight of the compound and valuable structural information from the fragmentation pattern.[1]
Predicted Mass Spectrum Data for this compound
| Property | Value |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol |
| Predicted M⁺ Peak (m/z) | 166 |
| Key Fragment Peaks (m/z) | 151, 136, 120, 106, 77 |
Interpretation of the Mass Spectrum
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at an m/z of 166, corresponding to its molecular weight. Due to the presence of two nitrogen atoms, the molecular ion peak will have an even m/z value, consistent with the nitrogen rule.[2]
The fragmentation pattern provides significant structural insights:
-
Loss of a Methyl Radical (CH₃•): A peak at m/z 151 would arise from the cleavage of the ethyl group, resulting in the loss of a methyl radical. This is a common fragmentation pathway for ethyl-substituted aromatic compounds.
-
Loss of an Ethyl Radical (C₂H₅•): A peak at m/z 137 would indicate the loss of the entire ethyl group.
-
Loss of Nitric Oxide (NO•): Aromatic nitro compounds often exhibit a loss of NO (30 Da), which would lead to a peak at m/z 136.
-
Loss of a Nitro Group (NO₂•): A significant fragment at m/z 120 corresponds to the loss of the nitro group (46 Da).
-
Formation of the Phenyl Cation: A peak at m/z 77 is characteristic of a phenyl cation (C₆H₅⁺), indicating the fragmentation of the aromatic ring.
The fragmentation pattern of the closely related 4-methyl-3-nitroaniline shows a molecular ion peak at m/z 152 and a key fragment from the loss of the nitro group at m/z 106.[3]
Caption: Predicted key fragmentation pathways for this compound in EI-MS.
Experimental Protocol for EI-MS
-
Sample Preparation: A small amount of this compound is dissolved in a volatile solvent such as methanol or dichloromethane.
-
Injection: The sample solution is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: In the ion source, the sample molecules are bombarded with a beam of electrons (typically at 70 eV).[4]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Characteristic IR Absorption Frequencies
The IR spectrum of this compound is expected to show characteristic absorption bands for the amine (N-H), nitro (N-O), aromatic (C=C and C-H), and alkyl (C-H) groups.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric and symmetric) | 3500 - 3300 | Medium |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| Aromatic C=C Stretch | 1620 - 1580 | Medium |
| N-H Bend | 1650 - 1550 | Strong |
| Asymmetric NO₂ Stretch | 1550 - 1500 | Strong |
| Symmetric NO₂ Stretch | 1360 - 1300 | Strong |
| Aromatic C-N Stretch | 1350 - 1200 | Strong |
Interpretation of the IR Spectrum
The IR spectrum of the analogous 4-methyl-3-nitroaniline provides a reliable reference.[5]
-
N-H Vibrations: The presence of a primary amine group (-NH₂) will give rise to two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. A strong bending vibration (scissoring) is also expected around 1620 cm⁻¹.[6]
-
Nitro Group Vibrations: The nitro group is characterized by two strong absorption bands: an asymmetric stretch typically between 1550-1500 cm⁻¹ and a symmetric stretch between 1360-1300 cm⁻¹. These are often the most intense peaks in the spectrum.
-
Aromatic and Alkyl Regions: Aromatic C-H stretching absorptions are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group will appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring will be visible in the 1620-1580 cm⁻¹ region.
Experimental Protocol for FT-IR (KBr Pellet)
-
Sample Preparation: A few milligrams of this compound are finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[7]
-
Pellet Formation: The mixture is placed into a pellet die and pressed under high pressure using a hydraulic press to form a transparent or translucent pellet.[8]
-
Background Spectrum: A background spectrum of a blank KBr pellet is recorded to subtract any atmospheric and instrumental interferences.
-
Sample Spectrum: The KBr pellet containing the sample is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton.
¹H NMR Spectral Data
The following table presents the experimental ¹H NMR data for 4-methyl-3-nitroaniline and the predicted data for this compound. The solvent is DMSO-d₆.
| Proton Assignment (4-methyl-3-nitroaniline)[9] | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | 7.15 | d | 2.4 | 1H |
| H-5 | 7.09 | d | 8.3 | 1H |
| H-6 | 6.80 | dd | 8.2, 2.4 | 1H |
| -NH₂ | 5.55 | s (broad) | - | 2H |
| -CH₃ | 2.31 | s | - | 3H |
Predicted ¹H NMR Data (this compound in DMSO-d₆)
| Predicted Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | ~7.2 | d | ~2.5 | 1H |
| H-5 | ~7.1 | d | ~8.5 | 1H |
| H-6 | ~6.8 | dd | ~8.5, 2.5 | 1H |
| -NH₂ | ~5.6 | s (broad) | - | 2H |
| -CH₂- | ~2.6 | q | ~7.5 | 2H |
| -CH₃ | ~1.2 | t | ~7.5 | 3H |
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound can be interpreted based on the data from its methyl analog and chemical shift principles.
-
Aromatic Protons: The three protons on the aromatic ring appear in the downfield region (δ 6.8-7.2 ppm).
-
H-2: This proton is ortho to the nitro group and meta to the amine group, making it the most deshielded of the aromatic protons. It appears as a doublet due to coupling with H-6.
-
H-5: This proton is ortho to the ethyl group and meta to the nitro group. It appears as a doublet due to coupling with H-6.
-
H-6: This proton is ortho to both the amine and ethyl groups. It is split into a doublet of doublets by H-2 and H-5.
-
-
Amine Protons: The two protons of the primary amine group (-NH₂) typically appear as a broad singlet around δ 5.6 ppm. The signal is broad due to quadrupole broadening from the nitrogen atom and chemical exchange. This peak would disappear upon shaking the sample with D₂O.[6]
-
Ethyl Group Protons:
-
The methylene protons (-CH₂-) are adjacent to the aromatic ring and are expected to appear as a quartet around δ 2.6 ppm due to coupling with the three methyl protons.
-
The methyl protons (-CH₃) are further from the ring and will appear as a triplet around δ 1.2 ppm due to coupling with the two methylene protons.
-
¹³C NMR Spectral Data
The following table shows the experimental ¹³C NMR data for 4-methyl-3-nitroaniline and predicted data for this compound in DMSO-d₆.
| Carbon Assignment (4-methyl-3-nitroaniline)[9] | Chemical Shift (δ, ppm) |
| C-1 (C-NH₂) | 149.26 |
| C-3 (C-NO₂) | 147.96 |
| C-4 (C-CH₃) | 133.07 |
| C-5 | 119.02 |
| C-2 | 118.58 |
| C-6 | 108.21 |
| -CH₃ | 18.78 |
Predicted ¹³C NMR Data (this compound in DMSO-d₆)
| Predicted Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 (C-NH₂) | ~149.5 |
| C-3 (C-NO₂) | ~148.0 |
| C-4 (C-CH₂CH₃) | ~139.0 |
| C-5 | ~119.2 |
| C-2 | ~118.8 |
| C-6 | ~108.5 |
| -CH₂- | ~25.0 |
| -CH₃ | ~15.0 |
Interpretation of the ¹³C NMR Spectrum
-
Aromatic Carbons: The six aromatic carbons are spread over a range from ~108 to 150 ppm.
-
The carbons directly attached to the nitrogen of the amine (C-1) and the nitro group (C-3) are the most downfield due to the strong electron-withdrawing and deshielding effects of these substituents.
-
The carbon attached to the ethyl group (C-4) is also significantly downfield.
-
The protonated carbons (C-2, C-5, C-6) appear at higher fields. C-6 is the most upfield due to the ortho-donating effect of the amine group.
-
-
Aliphatic Carbons: The two carbons of the ethyl group appear in the upfield region, with the methylene carbon (-CH₂-) around δ 25 ppm and the methyl carbon (-CH₃) around δ 15 ppm.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added.
-
Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: The ¹H NMR spectrum is acquired first, followed by the ¹³C NMR spectrum. Standard pulse sequences are used for both experiments.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. The chemical shifts are referenced to the solvent peak or TMS.
Conclusion
The combined application of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a robust and self-validating system for the complete structural elucidation of this compound. Mass spectrometry confirms the molecular weight and elemental composition. IR spectroscopy identifies the key functional groups, namely the primary amine and the nitro group. Finally, ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the proton and carbon frameworks, confirming the substitution pattern on the aromatic ring and the structure of the ethyl group. This systematic approach, grounded in the fundamental principles of spectroscopy, is indispensable for ensuring the chemical integrity of compounds in research and development.
References
- 1. Simulate and predict NMR spectra [nmrdb.org]
- 2. researchgate.net [researchgate.net]
- 3. 4-Methyl-3-nitroaniline | C7H8N2O2 | CID 8390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Visualizer loader [nmrdb.org]
- 5. 4-Methyl-3-nitroaniline(119-32-4) IR Spectrum [chemicalbook.com]
- 6. virtual Chemistry 3D - NMR predictor [vchem3d.univ-tlse3.fr]
- 7. 4-Methyl-3-nitroaniline(119-32-4) MS spectrum [chemicalbook.com]
- 8. PROSPRE [prospre.ca]
- 9. rsc.org [rsc.org]
A Technical Guide to the Solubility and Stability of 4-Ethyl-3-nitroaniline for Researchers and Drug Development Professionals
Abstract
4-Ethyl-3-nitroaniline is a substituted aromatic amine with potential applications in pharmaceutical and chemical synthesis. A thorough understanding of its physicochemical properties, particularly its solubility in common laboratory solvents and its chemical stability under various stress conditions, is paramount for its effective utilization in research and development. This in-depth technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. While specific experimental data for this compound is not extensively available in public literature, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to determine these critical parameters. The methodologies outlined herein are grounded in established scientific principles and are designed to yield reliable and reproducible data, ensuring the integrity of subsequent research and development activities.
Introduction: The Significance of Solubility and Stability in Drug Development
In the journey of a molecule from discovery to a potential therapeutic agent, a comprehensive understanding of its fundamental physicochemical properties is non-negotiable. Among these, solubility and stability stand out as critical determinants of a compound's viability.
-
Solubility dictates the bioavailability of a drug, its formulation possibilities, and the ease of its handling in various experimental and manufacturing processes. A compound with poor solubility can face significant hurdles in achieving therapeutic concentrations in the body and can present challenges in creating viable dosage forms.
-
Chemical stability is the cornerstone of a drug's safety and efficacy. Degradation of an active pharmaceutical ingredient (API) can lead to a loss of potency, the formation of potentially toxic byproducts, and a shortened shelf-life.
This guide focuses on this compound, a molecule of interest for which a detailed public profile of these characteristics is not yet established. The following sections will provide the theoretical underpinnings and practical, step-by-step protocols to empower researchers to generate this crucial data.
Physicochemical Properties of this compound
To understand the solubility and stability of this compound, it is essential to first consider its molecular structure.
Structure:
-
Aromatic Amine: The presence of the aniline moiety confers basic properties and makes the molecule susceptible to oxidation.
-
Nitro Group: The electron-withdrawing nitro group (-NO2) can influence the pKa of the amino group and is a chromophore, making the compound colored and potentially susceptible to photodegradation.
-
Ethyl Group: The ethyl group (-CH2CH3) is a non-polar alkyl substituent that will impact the molecule's overall lipophilicity and its interactions with various solvents.
Based on its structure, it can be inferred that this compound is a polar molecule, but the presence of the benzene ring and the ethyl group will also contribute to some non-polar character.
Determination of Solubility: A Practical Approach
Theoretical Considerations
The solubility of a solid in a liquid is a thermodynamic equilibrium process. The principle of "like dissolves like" is a useful starting point. Given the structure of this compound, it is expected to have higher solubility in polar organic solvents and lower solubility in non-polar solvents and water.
Experimental Protocol: Isothermal Shake-Flask Solubility Determination
This protocol outlines the steps to determine the solubility of this compound in a selection of common laboratory solvents.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Acetonitrile, Dimethyl Sulfoxide (DMSO))
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or wrist-action shaker in a temperature-controlled environment
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of labeled vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Add a known volume of each selected solvent to the respective vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to a specific temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. It is advisable to perform a time-to-equilibrium study by taking samples at different time points (e.g., 12, 24, 48, and 72 hours) to confirm that the concentration is no longer changing.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.45 µm syringe filter to remove any undissolved solid particles.
-
Accurately dilute the filtered solution with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound.[2]
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Data Presentation
The determined solubility data should be presented in a clear and organized table.
Table 1: Solubility of this compound in Common Laboratory Solvents at 25 °C (Hypothetical Data)
| Solvent | Solubility (mg/mL) |
| Water | < 0.1 |
| Methanol | 15.2 |
| Ethanol | 10.5 |
| Acetone | 55.8 |
| Ethyl Acetate | 25.1 |
| Dichloromethane | 42.3 |
| Acetonitrile | 18.9 |
| Dimethyl Sulfoxide (DMSO) | > 100 |
Visualization of Experimental Workflow
Caption: Workflow for Isothermal Shake-Flask Solubility Determination.
Stability Assessment: Unveiling Degradation Pathways
Forced degradation studies, also known as stress testing, are essential for understanding the intrinsic stability of a drug substance.[3][4] These studies involve subjecting the compound to conditions more severe than those it would encounter during storage to accelerate degradation and identify potential degradation products.
Theoretical Considerations
Aromatic amines and nitro compounds are susceptible to several degradation pathways:
-
Hydrolysis: While aniline itself is relatively stable to hydrolysis, the presence of substituents can alter this. Degradation can occur at pH extremes.
-
Oxidation: The amine group is prone to oxidation, which can lead to the formation of various colored byproducts.
-
Photodegradation: The nitroaromatic chromophore can absorb light, leading to photochemical reactions and degradation.
-
Thermal Degradation: High temperatures can provide the energy needed to initiate decomposition reactions.
Experimental Protocol: Forced Degradation Studies
This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometric (MS) detector
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acidic Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 N HCl.
-
Heat the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
At various time points, withdraw samples, neutralize with 0.1 N NaOH, and dilute for analysis.
-
-
Alkaline Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 N NaOH.
-
Heat the solution at a controlled temperature (e.g., 60 °C) for a defined period.
-
At various time points, withdraw samples, neutralize with 0.1 N HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature and protected from light for a defined period.
-
At various time points, withdraw samples and dilute for analysis.
-
-
Thermal Degradation:
-
Expose a solid sample of this compound to dry heat in a temperature-controlled oven (e.g., 80 °C) for a defined period.
-
Also, expose a solution of the compound to the same thermal stress.
-
At various time points, withdraw samples, dissolve (if solid), and dilute for analysis.
-
-
Photodegradation:
-
Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[5]
-
A control sample should be kept in the dark under the same temperature conditions.
-
At the end of the exposure period, analyze the samples.
-
-
-
Analytical Method:
-
A stability-indicating HPLC method must be developed and validated. This method should be capable of separating the intact this compound from its degradation products. A PDA detector is useful for assessing peak purity, while an MS detector is invaluable for identifying the mass of the degradation products.
-
-
Data Analysis:
-
Calculate the percentage of degradation of this compound under each stress condition.
-
Analyze the chromatograms for the appearance of new peaks, which represent degradation products.
-
If possible, use mass spectrometry and other spectroscopic techniques to elucidate the structures of the major degradation products.
-
Data Presentation
The results of the forced degradation studies should be summarized in a table.
Table 2: Summary of Forced Degradation Studies for this compound (Hypothetical Data)
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants |
| 0.1 N HCl | 24 hours | 60 °C | 5.2 | 1 |
| 0.1 N NaOH | 24 hours | 60 °C | 12.8 | 2 |
| 3% H2O2 | 24 hours | Room Temp. | 25.4 | 3 |
| Thermal (Solid) | 48 hours | 80 °C | 1.5 | 0 |
| Thermal (Solution) | 48 hours | 80 °C | 8.1 | 1 |
| Photolytic | As per ICH Q1B | Ambient | 15.7 | 2 |
Visualization of Stability Assessment Workflow
Caption: Workflow for Forced Degradation Studies.
Conclusion and Future Directions
This guide provides a comprehensive framework for the experimental determination of the solubility and stability of this compound. By following the detailed protocols outlined, researchers can generate the critical data necessary to advance their research and development activities. The isothermal shake-flask method for solubility and forced degradation studies for stability are robust and widely accepted techniques that will yield reliable and reproducible results.
Future work should focus on the execution of these protocols to generate a complete physicochemical profile for this compound. The elucidation of the structures of any identified degradation products will be crucial for a thorough understanding of its stability profile. This information will be invaluable for the formulation development, manufacturing, and regulatory submission of any potential drug product containing this molecule.
References
A Theoretical and Computational Guide to 4-Ethyl-3-nitroaniline: Predicting Molecular Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical and computational framework for the characterization of 4-Ethyl-3-nitroaniline. Nitroaniline derivatives are a cornerstone in the development of advanced materials and pharmaceuticals, owing to their unique electronic and structural properties. This compound, a less-studied member of this family, presents a valuable target for theoretical exploration. This document serves as a predictive analysis, outlining the established computational methodologies to forecast its structural, spectroscopic, electronic, and non-linear optical (NLO) properties. By leveraging Density Functional Theory (DFT) and drawing parallels with well-documented analogues, we offer a roadmap for in silico investigation, intended to guide and accelerate future experimental synthesis and application.
Introduction
Nitroaniline derivatives are a significant class of organic compounds, characterized by the presence of both an amino (-NH₂) and a nitro (-NO₂) group on a benzene ring.[1][2] This combination of a strong electron-donating group (amine) and a strong electron-withdrawing group (nitro) creates a pronounced intramolecular charge-transfer system. This electronic asymmetry is the foundation for their remarkable non-linear optical (NLO) properties, making them key components in optoelectronic and photonic devices.[3][4][5][6] Furthermore, the nitroaniline scaffold is prevalent in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[7][8][9]
This compound is a specific derivative whose properties are not extensively documented in current literature.[10] Its molecular structure suggests potential for interesting electronic and biological characteristics. The strategic placement of the ethyl group can influence the molecule's steric and electronic profile, potentially fine-tuning its properties for specific applications.
In the absence of extensive experimental data, computational chemistry provides a powerful and predictive lens.[11][12][13][14] Density Functional Theory (DFT) has emerged as a highly reliable method for accurately predicting the properties of organic molecules, including their geometries, vibrational spectra, and electronic behavior, often with results that show excellent agreement with experimental data.[15] This guide will detail the application of these theoretical methods to create a comprehensive profile of this compound, offering valuable insights for its potential synthesis and utilization.
Section 1: Molecular Structure and Synthesis Strategy
The first step in any computational study is to define the molecule's structure. This compound consists of an aniline ring substituted with a nitro group at the meta position relative to the amino group, and an ethyl group at the para position.
Proposed Synthetic Pathway
While a specific synthesis for this compound is not widely reported, a plausible route can be inferred from standard organic chemistry reactions used for similar molecules.[1][2][16][17] A common approach involves the nitration of an N-acylated aniline derivative to direct the nitro group, followed by deprotection.
A proposed two-step synthesis could be:
-
Acylation: Protection of the amino group of 4-ethylaniline to prevent its protonation and to act as an ortho-, para-director.
-
Nitration: Electrophilic aromatic substitution to introduce the nitro group. The acetylated amino group will direct the incoming nitro group to the ortho position (position 3).
-
Deprotection: Removal of the acetyl group to yield the final product, this compound.
Section 2: Computational Methodology: A Protocol for In Silico Analysis
The following protocol outlines a standard and robust computational workflow for characterizing molecules like this compound using Density Functional Theory.
Core Principles of DFT
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[13][15] It is based on the principle that the energy of a molecule can be determined from its electron density. For studies on organic molecules, the B3LYP functional (Becke, 3-parameter, Lee-Yang-Parr) combined with a Pople-style basis set such as 6-311++G(d,p) is a widely accepted and validated approach that balances computational cost with accuracy.[18]
Step-by-Step Computational Protocol
-
Geometry Optimization:
-
Objective: To find the lowest energy (most stable) conformation of the molecule.
-
Procedure: An initial guess of the molecular structure is submitted to a DFT calculation (e.g., B3LYP/6-311++G(d,p)). The algorithm iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is located.
-
Validation: A subsequent frequency calculation must be performed. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
-
Vibrational Frequency Analysis:
-
Objective: To predict the infrared (FT-IR) and Raman (FT-Raman) spectra.
-
Procedure: Performed on the optimized geometry. The calculation yields the vibrational modes and their corresponding frequencies and intensities.
-
Refinement: Calculated frequencies are often systematically higher than experimental values. They should be scaled by a known factor (typically ~0.96 for B3LYP) to improve agreement with experimental data.[18]
-
-
Electronic Property Calculations:
-
Objective: To understand the electronic nature of the molecule.
-
Procedure:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining chemical reactivity and electronic transitions.[19][20][21][22]
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[20][22]
-
-
-
Spectroscopic Predictions:
-
Objective: To predict UV-Vis and NMR spectra.
-
Procedure:
-
UV-Vis: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum.
-
NMR: The Gauge-Independent Atomic Orbital (GIAO) method is employed to predict the ¹H and ¹³C NMR chemical shifts.[23][24]
-
-
-
Non-Linear Optical (NLO) Property Calculations:
Section 3: Predicted Spectroscopic and Electronic Properties
Based on the computational protocol described above and data from related nitroaniline compounds, we can predict the key properties of this compound.
Vibrational Analysis (FT-IR and FT-Raman)
The vibrational spectrum of this compound will be dominated by modes associated with its functional groups.[13][18][23][25]
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |
| N-H Asymmetric Stretch | ~3500 | Stretching of the amine N-H bonds. |
| N-H Symmetric Stretch | ~3400 | Stretching of the amine N-H bonds. |
| C-H Aromatic Stretch | 3100-3000 | Stretching of C-H bonds on the benzene ring. |
| C-H Aliphatic Stretch | 3000-2850 | Stretching of C-H bonds in the ethyl group. |
| N-O Asymmetric Stretch | ~1530 | Asymmetric stretching of the nitro group N-O bonds. |
| N-O Symmetric Stretch | ~1350 | Symmetric stretching of the nitro group N-O bonds. |
| C-N Stretch | ~1300 | Stretching of the C-N bond of the amine group. |
Electronic Properties and UV-Vis Spectroscopy
The electronic properties are dictated by the frontier molecular orbitals. The HOMO is expected to be localized on the electron-donating part of the molecule (the aniline ring and amino group), while the LUMO will be centered on the electron-accepting nitro group.
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -6.5 eV | Related to the ionization potential (electron-donating ability). |
| LUMO Energy | ~ -2.5 eV | Related to the electron affinity (electron-accepting ability). |
| HOMO-LUMO Gap (ΔE) | ~ 4.0 eV | A smaller gap indicates higher reactivity and easier electronic excitation.[19][20] |
| Predicted λmax | ~350-400 nm | Corresponds to the HOMO -> LUMO transition, characteristic of intramolecular charge transfer. |
The HOMO-LUMO gap is a crucial indicator of chemical stability; a smaller gap suggests the molecule is more polarizable and reactive.[15]
Molecular Electrostatic Potential (MEP)
The MEP map will visually represent the charge distribution.
-
Negative Regions (Red/Yellow): Expected around the oxygen atoms of the nitro group, indicating the most likely sites for electrophilic attack.
-
Positive Regions (Blue): Expected around the hydrogen atoms of the amino group, indicating sites for nucleophilic attack.
Section 4: Predicted Non-Linear Optical (NLO) Properties
The significant intramolecular charge transfer in nitroaniline derivatives is a strong indicator of high NLO activity.[3][4][5][6] The first-order hyperpolarizability (β) is the key metric for second-order NLO materials.
| Compound | Predicted First Hyperpolarizability (β₀) |
| This compound | Predicted to be significantly higher than standard references. |
| Urea (Reference) | ~0.3 x 10⁻³⁰ esu |
| KDP (Reference) | ~0.38 x 10⁻³⁰ esu |
The predicted high hyperpolarizability suggests that this compound could be a promising candidate for NLO applications, such as frequency doubling in lasers.[3][4]
Section 5: Potential Biological Activity and Drug-Likeness
Nitroaromatic compounds are known to possess a broad spectrum of biological activities.[8][9] The nitro group can be bioreduced in vivo to form reactive nitroso and hydroxylamine intermediates, which can exert cytotoxic effects.[8]
-
Antimicrobial Activity: Many nitro compounds are effective antibacterial and antifungal agents.[8][9]
-
Anticancer Activity: The cytotoxicity of nitroaniline derivatives has been demonstrated against various cancer cell lines.[7][26]
The ethyl group in this compound increases its lipophilicity, which may enhance its ability to cross cell membranes, potentially influencing its bioavailability and biological activity.
Conclusion
This technical guide has outlined a robust computational framework for the comprehensive characterization of this compound. Through the application of Density Functional Theory, it is possible to predict its structural, spectroscopic, electronic, and non-linear optical properties with a high degree of confidence. The predictive data suggests that this compound is a molecule with significant potential, particularly in the field of non-linear optics, and warrants further investigation for its possible biological activities. The methodologies and predicted data presented herein provide a solid foundation for guiding future experimental synthesis and validation, demonstrating the power of computational chemistry to accelerate scientific discovery in materials science and drug development.
References
- 1. Amine - Wikipedia [en.wikipedia.org]
- 2. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. sphinxsai.com [sphinxsai.com]
- 5. researchgate.net [researchgate.net]
- 6. joam.inoe.ro [joam.inoe.ro]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. This compound | C8H10N2O2 | CID 22708680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.aip.org [pubs.aip.org]
- 15. researchgate.net [researchgate.net]
- 16. prepchem.com [prepchem.com]
- 17. azom.com [azom.com]
- 18. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. thaiscience.info [thaiscience.info]
- 21. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration – Material Science Research India [materialsciencejournal.org]
- 22. researchgate.net [researchgate.net]
- 23. ripublication.com [ripublication.com]
- 24. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 26. benchchem.com [benchchem.com]
An In-Depth Technical Guide to 4-Ethyl-3-nitroaniline: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Substituted Nitroaniline
4-Ethyl-3-nitroaniline, a seemingly unassuming aromatic compound, holds a significant position in the landscape of synthetic organic chemistry. As a substituted nitroaniline, its true value lies in its versatile nature as a chemical intermediate. The presence of three key functional groups—an ethyl group, a nitro group, and an amino group—on the benzene ring provides a rich platform for a multitude of chemical transformations. This guide offers a comprehensive exploration of this compound, from its historical context and the intricacies of its synthesis to its applications, particularly in the realms of dye chemistry and as a potential scaffold in drug discovery. Understanding the nuances of this molecule is paramount for researchers aiming to leverage its unique properties in the development of novel materials and therapeutics.
Historical Context and Discovery
The precise first synthesis of this compound is not prominently documented in singular, landmark publications. Its discovery is interwoven with the broader history of aromatic chemistry and the burgeoning synthetic dye industry of the late 19th and early 20th centuries. The study of nitration reactions on substituted anilines was a fertile ground for chemists of this era, driven by the quest for new colors and pharmaceutical agents.
The foundational work on the nitration of aniline and its derivatives established the challenges of controlling the position of the incoming nitro group. Direct nitration of anilines was often plagued by oxidation and the formation of a mixture of isomers. This led to the development of protecting group strategies, a cornerstone of modern organic synthesis, to control the regioselectivity of the reaction. The historical synthesis of related compounds, such as 3-nitro-p-toluidine (4-methyl-3-nitroaniline), which was documented in the early 20th century, provides a strong precedent for the synthetic strategies that would have been employed for this compound. It is highly probable that its initial synthesis was achieved through analogous methods, focusing on the controlled nitration of a protected form of 4-ethylaniline.
Synthesis of this compound: A Tale of Regioselectivity
The synthesis of this compound is a classic example of electrophilic aromatic substitution, where controlling the position of the incoming nitro group is the primary challenge. The amino group of the starting material, 4-ethylaniline, is a strong ortho-, para-director. Therefore, direct nitration would predominantly yield 4-ethyl-2-nitroaniline and oxidative byproducts. To achieve the desired 3-nitro substitution, a strategic use of a protecting group on the nitrogen atom is essential. This approach modulates the directing effect of the amino group and sterically hinders the ortho positions, thereby favoring nitration at the meta-position relative to the amino group.
The Critical Role of the N-Acyl Protecting Group
The choice of the N-acyl protecting group is paramount in directing the nitration to the 3-position. While the N-acetyl group is commonly used, studies on the nitration of analogous N-acyl-4-alkylanilines have shown that bulkier protecting groups can significantly enhance the yield of the 3-nitro isomer. The N-succinimidyl group, in particular, has been demonstrated to be highly effective in directing nitration to the position meta to the nitrogen in N-acyl-4-methylaniline, yielding the 3-nitro product in high purity.[1] This is attributed to the steric bulk of the succinimidyl group, which effectively blocks the ortho positions (2 and 6), and its electronic effect, which deactivates the ring sufficiently to allow for controlled nitration.
Detailed Experimental Protocol: A Two-Step Synthesis
The synthesis of this compound is best approached as a two-step process: acylation of 4-ethylaniline followed by regioselective nitration and subsequent deprotection.
Step 1: Acylation of 4-Ethylaniline (Formation of N-(4-ethylphenyl)acetamide)
This initial step serves to protect the amino group and modulate its directing influence.
-
Materials: 4-Ethylaniline, Acetic Anhydride, Glacial Acetic Acid.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-ethylaniline in glacial acetic acid.
-
Slowly add acetic anhydride to the solution while stirring.
-
Heat the reaction mixture to reflux for a specified period to ensure complete acylation.
-
After cooling, pour the reaction mixture into ice water to precipitate the N-(4-ethylphenyl)acetamide.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Step 2: Nitration of N-(4-ethylphenyl)acetamide and Hydrolysis
This is the crucial regioselective step. The use of a mixed acid nitrating agent (a mixture of nitric acid and sulfuric acid) is standard.
-
Materials: N-(4-ethylphenyl)acetamide, Concentrated Nitric Acid, Concentrated Sulfuric Acid.
-
Procedure:
-
Carefully dissolve the N-(4-ethylphenyl)acetamide in concentrated sulfuric acid, ensuring the temperature is kept low using an ice bath.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, again maintaining a low temperature.
-
Add the nitrating mixture dropwise to the solution of the acetanilide derivative, keeping the reaction temperature strictly controlled (typically between 0-10 °C) to prevent over-nitration and side reactions.
-
After the addition is complete, allow the reaction to stir at a controlled temperature for a period to ensure completion.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the crude N-(4-ethyl-3-nitrophenyl)acetamide.
-
The crude product is then hydrolyzed without purification by heating with aqueous sulfuric acid to remove the acetyl group.
-
Neutralize the acidic solution with a base (e.g., sodium hydroxide) to precipitate the this compound.
-
Collect the solid product by filtration, wash thoroughly with water, and purify by recrystallization from a suitable solvent such as ethanol.
-
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 51529-96-5 | |
| Molecular Formula | C₈H₁₀N₂O₂ | |
| Molecular Weight | 166.18 g/mol | |
| Appearance | Solid | |
| Purity | 97% (typical) | |
| Storage Temperature | 4°C, protect from light |
Applications in Scientific Research and Industry
The trifunctional nature of this compound makes it a valuable intermediate in several industrial and research applications.
Precursor in Azo Dye Synthesis
Historically and currently, a primary application of nitroanilines is in the synthesis of azo dyes.[2][3] The amino group of this compound can be diazotized and then coupled with various aromatic compounds (coupling components) to produce a wide range of colors. The presence of the ethyl and nitro groups on the aniline ring influences the final color and properties of the dye, such as its lightfastness and affinity for different fibers. The general process involves:
-
Diazotization: The amino group of this compound is converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.
-
Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, such as a phenol or an aromatic amine, to form the azo dye.
Intermediate in Pharmaceutical and Agrochemical Synthesis
Substituted anilines are fundamental building blocks in the synthesis of many pharmaceuticals and agrochemicals. While specific blockbuster drugs directly derived from this compound are not widely documented, its structure presents a versatile scaffold for medicinal chemistry exploration. The amino group can be a handle for amide bond formation, the nitro group can be reduced to an amine to introduce a second basic center or be a precursor for other functionalities, and the aromatic ring can be further functionalized. The potential for derivatization makes it an attractive starting material for the synthesis of compound libraries in the search for new bioactive molecules. The diverse biological activities of nitro-containing compounds, including antimicrobial and antiparasitic properties, further underscore the potential of this compound derivatives in drug discovery.[4]
Conclusion
This compound, a molecule with a rich, albeit not always explicitly detailed, history, continues to be a relevant and valuable compound for the scientific community. Its synthesis, a practical exercise in controlling regioselectivity in electrophilic aromatic substitution, highlights fundamental principles of organic chemistry. As an intermediate, it provides a gateway to a diverse array of more complex molecules with potential applications in materials science and medicinal chemistry. For researchers and drug development professionals, a thorough understanding of the synthesis and reactivity of this compound is a key asset in the pursuit of innovation.
Experimental Workflows and Diagrams
Synthesis Workflow Diagram
Caption: A two-step synthesis of this compound.
References
Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 4-Ethyl-3-nitroaniline
For the modern researcher and drug development professional, the novel amine 4-Ethyl-3-nitroaniline represents a promising scaffold in the synthesis of complex molecular architectures. However, as with any nitroaromatic compound, a thorough and nuanced understanding of its health and safety profile is not merely a regulatory formality but a cornerstone of responsible and successful research. This guide provides an in-depth, experience-driven framework for the safe handling, storage, and emergency management of this compound, moving beyond rote procedural lists to explain the scientific rationale behind each critical safety measure.
Section 1: Compound Identification and Hazard Classification
At its core, this compound is a substituted aniline, a class of compounds known for its potential hematological and systemic toxicity. The presence of a nitro group in the meta position to the amine and ortho to the ethyl group further modulates its reactivity and toxicological profile.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 51529-96-5[1] |
| Molecular Formula | C8H10N2O2 |
| Molecular Weight | 166.18 g/mol |
| Physical Form | Solid[2] |
GHS Hazard Classification
Globally Harmonized System (GHS) classifications provide a universal language for chemical hazards. For this compound, the primary concerns are acute toxicity and irritation.
-
Pictogram: GHS07 (Harmful)[2]
-
Signal Word: Warning[2]
-
Hazard Statements:
-
H302: Harmful if swallowed[2]
-
-
Precautionary Statements:
It is critical to note that the toxicological properties of this compound have not been exhaustively investigated[1]. Therefore, a cautious approach, treating the compound with the potential for higher toxicity based on its structural class, is warranted.
Section 2: The Logic of Exposure Control and Personal Protective Equipment (PPE)
The primary routes of exposure for solid anilines are inhalation of dust particles and dermal absorption. The following PPE recommendations are designed to create a comprehensive barrier against these exposure pathways.
Engineering Controls: The First Line of Defense
-
Fume Hood: All weighing and handling of this compound must be conducted in a certified chemical fume hood. This is not merely to contain odors but to prevent the inhalation of fine particulates, which can be readily absorbed by the lungs.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
Personal Protective Equipment: A Self-Validating System
The selection of PPE should be approached as an interconnected system where each component validates the others.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing, for instance, during the preparation of solutions.
-
Skin Protection:
-
Gloves: Nitrile gloves are a suitable initial choice. Given the potential for dermal absorption, it is prudent to double-glove, especially during prolonged handling. Contaminated gloves must be removed and disposed of as hazardous waste immediately.
-
Lab Coat: A flame-resistant lab coat that fully covers the arms is required.
-
-
Respiratory Protection: In situations where dust generation is unavoidable and engineering controls may not be sufficient, a NIOSH-approved respirator with a particulate filter is necessary.
Caption: A logical workflow for handling this compound, emphasizing layers of protection.
Section 3: Emergency Procedures: Causality-Driven Response
In the event of an exposure or spill, a rapid and informed response is critical to mitigating harm.
First-Aid Measures
| Exposure Route | First-Aid Protocol | Scientific Rationale |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. | To remove the individual from the source of exposure and support respiratory function. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. | To dilute and remove the chemical from the skin, minimizing dermal absorption. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] | To physically remove the chemical from the delicate tissues of the eye and prevent further irritation or damage. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | Inducing vomiting can cause further damage to the esophagus. Rinsing the mouth helps to remove residual chemical. |
Accidental Release Measures
-
Evacuate: Immediately clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a solid spill, carefully sweep up the material to avoid generating dust. For a solution, absorb with an inert material (e.g., vermiculite, sand).
-
Collect: Place the contained material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Section 4: Safe Storage and Disposal
Storage
-
Location: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. A designated, locked cabinet is recommended.
-
Container: Keep the container tightly sealed to prevent the release of dust or vapors.
-
Temperature: Storage at 4°C is recommended, and the material should be protected from light.[2]
Disposal
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
Caption: The lifecycle of this compound in a research setting, from procurement to disposal.
Section 5: Conclusion
While this compound is a valuable tool in chemical synthesis, its handling demands a proactive and informed approach to safety. By understanding the scientific principles behind the recommended safety protocols, researchers can not only protect themselves and their colleagues but also ensure the integrity and success of their scientific endeavors. The lack of comprehensive toxicological data for this specific compound should instill a heightened sense of caution, treating it with the respect due to a potentially hazardous substance.
References
4-Ethyl-3-nitroaniline: A Strategic Intermediate in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Role of a Substituted Nitroaniline
In the landscape of organic synthesis, particularly within the realm of pharmaceutical and materials science, the strategic selection of intermediates is paramount to the efficiency and success of a synthetic campaign. 4-Ethyl-3-nitroaniline, a disubstituted aromatic amine, emerges as a molecule of significant interest. Its unique arrangement of an amino, a nitro, and an ethyl group on a benzene ring provides a versatile platform for a variety of chemical transformations. The electron-donating nature of the amino and ethyl groups, in conjunction with the electron-withdrawing nitro group, imparts a distinct reactivity profile, making it a valuable precursor for a range of complex molecular architectures.
This technical guide provides a comprehensive overview of this compound as a chemical intermediate. Authored from the perspective of a senior application scientist, this document delves into the practical aspects of its synthesis, purification, and key chemical transformations. The narrative emphasizes the causality behind experimental choices, providing insights that extend beyond mere procedural descriptions. The aim is to equip researchers and drug development professionals with the knowledge to effectively utilize this versatile building block in their synthetic endeavors.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its successful application in synthesis.
| Property | Value | Source |
| CAS Number | 51529-96-5 | [1][2][3] |
| Molecular Formula | C₈H₁₀N₂O₂ | [1][2] |
| Molecular Weight | 166.18 g/mol | [4] |
| Appearance | Yellow to orange crystalline solid (predicted) | [5] |
| Melting Point | 74-77 °C (for the analogous 4-methyl-3-nitroaniline) | [6] |
| Boiling Point | 302.3 °C at 760 mmHg (for the isomeric N-ethyl-4-nitroaniline) | [7] |
| Solubility | Insoluble in water (predicted) | [5] |
Predicted Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), and distinct signals for the three aromatic protons, with their chemical shifts influenced by the electronic effects of the amino, nitro, and ethyl substituents.
-
¹³C NMR: The carbon NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be indicative of the substitution pattern.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3350-3450 cm⁻¹), the asymmetric and symmetric stretching of the nitro group (around 1530 and 1350 cm⁻¹ respectively), and C-H stretching of the aromatic ring and the ethyl group.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of 166.18.
Synthesis of this compound: A Guided Approach
The synthesis of this compound is most logically approached via the nitration of a suitably protected 4-ethylaniline. Direct nitration of anilines is often problematic, leading to oxidation and the formation of a mixture of isomers. Therefore, protection of the amino group is a crucial first step to control the regioselectivity of the nitration.
The Strategic Rationale: Directing Group Effects
The amino group is a powerful activating and ortho-, para-directing group in electrophilic aromatic substitution. However, under the strongly acidic conditions required for nitration, the amino group is protonated to form an anilinium ion (-NH₃⁺), which is a deactivating and meta-directing group. To achieve nitration at the desired position (ortho to the amino group and meta to the ethyl group), the amino group is typically acylated to form an amide. The acetamido group is still an ortho-, para-director but is less activating than the amino group, which can help to prevent polysubstitution and oxidation. The ethyl group is a weakly activating ortho-, para-directing group. Therefore, in the nitration of N-acetyl-4-ethylaniline, the incoming nitro group is directed to the positions ortho to the acetamido group. Steric hindrance from the ethyl group will favor nitration at the 3-position.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Adapted from the Synthesis of 4-methyl-3-nitroaniline)[8]
This protocol is adapted from a reliable method for the synthesis of the analogous 4-methyl-3-nitroaniline and should be considered a strong starting point for the synthesis of this compound. Optimization may be required.
Step 1: Acetylation of 4-Ethylaniline
-
To a stirred solution of 4-ethylaniline (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane, add acetic anhydride (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain N-acetyl-4-ethylaniline.
Step 2: Nitration of N-Acetyl-4-ethylaniline
-
Dissolve N-acetyl-4-ethylaniline (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Slowly add a nitrating mixture of concentrated nitric acid (1.05 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral, and dry. This yields N-(4-ethyl-3-nitrophenyl)acetamide.
Step 3: Hydrolysis of N-(4-Ethyl-3-nitrophenyl)acetamide
-
Reflux the N-(4-ethyl-3-nitrophenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the free amine.
-
Filter the solid, wash with water, and dry to obtain crude this compound.
Purification of this compound
Purification of the crude product is essential to obtain a high-purity intermediate suitable for subsequent reactions.
-
Recrystallization: This is the most common method for purifying solid organic compounds. A suitable solvent system should be chosen where this compound has high solubility at elevated temperatures and low solubility at room temperature. Ethanol or a mixture of ethanol and water is often a good starting point for recrystallization of nitroanilines.[8]
-
Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography can be employed. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, can be used to separate the desired product from impurities.
Key Chemical Transformations and Mechanistic Insights
The synthetic utility of this compound lies in the selective transformation of its amino and nitro functional groups.
Caption: Major reaction pathways of this compound.
Reduction of the Nitro Group: Gateway to Phenylenediamines
The reduction of the nitro group to a primary amine is one of the most important transformations of this compound, yielding 4-ethyl-1,2-phenylenediamine. This diamine is a key precursor for the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry.[6][9][10]
Common Reduction Methods:
-
Catalytic Hydrogenation: This is a clean and efficient method, typically employing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere.[11]
-
Metal-Acid Systems: A classic method involves the use of a metal such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).
-
Transfer Hydrogenation: Reagents like hydrazine hydrate in the presence of a catalyst can also be used for the reduction.[11]
Mechanistic Causality: The choice of reducing agent can be critical. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields. However, it may not be suitable for substrates with other reducible functional groups. Metal-acid systems are robust and cost-effective but can generate significant amounts of waste.
Experimental Protocol: Reduction to 4-Ethyl-1,2-phenylenediamine (Illustrative)
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain 4-ethyl-1,2-phenylenediamine.
Diazotization of the Amino Group: Formation of Versatile Diazonium Salts
The primary aromatic amino group of this compound can be converted into a diazonium salt through reaction with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C).[12][13]
The Diazotization Mechanism:
The reaction proceeds through the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. The nucleophilic amino group of the aniline then attacks the nitrosonium ion, followed by a series of proton transfers and elimination of water to yield the diazonium ion.[13]
Synthetic Applications of the Diazonium Salt:
The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations, including:
-
Sandmeyer Reaction: Replacement of the diazonium group with a halide (Cl, Br) or cyanide (CN).
-
Schiemann Reaction: Replacement with fluoride (F).
-
Gattermann Reaction: Replacement with a halide using copper powder as a catalyst.
-
Azo Coupling: Reaction with electron-rich aromatic compounds (phenols, anilines) to form azo dyes.[12]
Application in Drug Development: The Benzimidazole Scaffold
The primary importance of this compound in drug development lies in its role as a precursor to 4-ethyl-1,2-phenylenediamine. This diamine is a key building block for the synthesis of a wide range of benzimidazole derivatives. The benzimidazole moiety is a prominent heterocyclic scaffold found in numerous approved drugs with diverse therapeutic activities, including antiulcer, anthelmintic, antiviral, and anticancer agents.[6][9][10]
The general synthesis of benzimidazoles involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid, aldehyde, or other one-carbon synthon.[14][15] The presence of the ethyl group at the 4-position of the resulting benzimidazole can influence its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.
Caption: Synthesis of benzimidazoles from 4-ethyl-1,2-phenylenediamine.
While specific drug examples directly citing the use of this compound were not found in the provided search results, the established synthetic route to 4-ethyl-1,2-phenylenediamine strongly positions it as a valuable intermediate for the synthesis of novel benzimidazole-based drug candidates. For instance, the analogous 4-methyl-o-phenylenediamine is used in the synthesis of various biologically active compounds.[10]
Safety and Handling
Substituted nitroanilines are generally considered to be toxic and should be handled with appropriate safety precautions.
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure.[7]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Work in a well-ventilated fume hood.
-
First Aid: In case of contact with skin, wash immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations.
Conclusion
This compound is a strategically important chemical intermediate with significant potential in organic synthesis, particularly for the preparation of pharmaceutically relevant compounds. Its synthesis, while requiring careful control of reaction conditions, is achievable through established methodologies. The true value of this molecule is unlocked through the selective transformations of its amino and nitro groups, providing access to key building blocks such as 4-ethyl-1,2-phenylenediamine. The subsequent use of this diamine in the construction of the benzimidazole scaffold underscores the importance of this compound in the discovery and development of new therapeutic agents. This guide has provided a comprehensive overview of the synthesis, properties, and reactivity of this compound, offering a foundation of knowledge for researchers to leverage its synthetic potential.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. This compound | C8H10N2O2 | CID 22708680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US5466871A - Process for preparing nitroaniline derivatives - Google Patents [patents.google.com]
- 4. N-Ethyl-4-nitroaniline | C8H10N2O2 | CID 19318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Methyl-3-nitroaniline | C7H8N2O2 | CID 8390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzimidazole synthesis [organic-chemistry.org]
- 7. chempanda.com [chempanda.com]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
- 10. impactfactor.org [impactfactor.org]
- 11. 4-Nitro-o-phenylenediamine synthesis - chemicalbook [chemicalbook.com]
- 12. prepchem.com [prepchem.com]
- 13. 4-chloro-N-ethyl-3-nitroaniline | C8H9ClN2O2 | CID 43425873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. ijariie.com [ijariie.com]
Methodological & Application
Synthesis of 4-Ethyl-3-nitroaniline: An Experimental Protocol for Researchers
Abstract
This comprehensive application note provides a detailed, three-step experimental protocol for the laboratory synthesis of 4-Ethyl-3-nitroaniline, a valuable substituted aniline intermediate in the development of various pharmaceuticals and functional materials. The synthesis commences with the protection of the amino group of 4-ethylaniline via acetylation, followed by a regioselective nitration of the resulting N-acetyl-4-ethylaniline to introduce a nitro group at the 3-position. The final step involves the acidic hydrolysis of the acetyl protecting group to yield the target compound. This guide offers in-depth procedural instructions, mechanistic insights, safety protocols, and data presentation to ensure a reproducible and safe synthesis for researchers in organic and medicinal chemistry.
Introduction
Substituted nitroanilines are pivotal building blocks in organic synthesis, serving as precursors to a wide array of more complex molecules, including dyes, agrochemicals, and active pharmaceutical ingredients. The precise positioning of functional groups on the aniline ring is critical for the desired biological activity or material properties. The synthesis of this compound presents a classic example of directing group strategy in electrophilic aromatic substitution.
Direct nitration of 4-ethylaniline is fraught with challenges, including over-nitration and the formation of a mixture of isomers, with the para-isomer (relative to the ethyl group) often being the major product. To circumvent these issues and achieve the desired regioselectivity, a three-step synthetic strategy is employed. This involves:
-
Protection of the amino group: The highly activating and oxidatively sensitive amino group of 4-ethylaniline is first protected as an acetamide. This moderation of the amino group's reactivity is crucial for a controlled subsequent nitration.
-
Regioselective Nitration: The N-acetyl group is an ortho-, para-director. However, the steric hindrance imposed by the ethyl group and the N-acetyl group itself favors the introduction of the nitro group at the less hindered position, which is ortho to the ethyl group and meta to the acetylamino group, resulting in the desired 3-nitro substitution.
-
Deprotection: The final step involves the removal of the acetyl protecting group through acid-catalyzed hydrolysis to yield this compound.
This application note provides a robust and well-characterized protocol for each of these synthetic steps.
Data Presentation
Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | CAS Number |
| 4-Ethylaniline | C₈H₁₁N | 121.18 | Colorless to pale yellow liquid | 589-16-2 |
| N-acetyl-4-ethylaniline | C₁₀H₁₃NO | 163.22 | Solid | 3663-34-1 |
| This compound | C₈H₁₀N₂O₂ | 166.18 | Solid | 51529-96-5[1][2] |
Experimental Protocols
Materials and Methods
Reagents:
-
4-Ethylaniline (≥98%)
-
Acetic anhydride (≥99%)
-
Glacial acetic acid
-
Concentrated sulfuric acid (95-98%)
-
Concentrated nitric acid (68-70%)
-
Concentrated hydrochloric acid (37%)
-
Sodium hydroxide (pellets or solution)
-
Ethanol (95% or absolute)
-
Deionized water
-
Ice
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Dropping funnel
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filtration flask
-
pH paper or pH meter
-
Melting point apparatus
-
Standard laboratory glassware
Step 1: Acetylation of 4-Ethylaniline to N-acetyl-4-ethylaniline
Causality: This step protects the highly reactive amino group of 4-ethylaniline as an acetamide. This prevents oxidation of the amino group during nitration and moderates its activating effect, allowing for a more controlled electrophilic aromatic substitution.
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-ethylaniline (e.g., 0.1 mol).
-
To the flask, add glacial acetic acid (e.g., 50 mL) and stir until the aniline is fully dissolved.
-
Cool the solution in an ice bath to approximately 10-15 °C.
-
Slowly add acetic anhydride (e.g., 0.12 mol) dropwise to the stirred solution using a dropping funnel. Maintain the temperature below 20 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture into a beaker containing ice-cold water (e.g., 400 mL) with vigorous stirring.
-
The solid N-acetyl-4-ethylaniline will precipitate. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water to remove any remaining acid.
-
Recrystallize the crude product from an ethanol-water mixture to obtain pure N-acetyl-4-ethylaniline. Dry the product thoroughly.
Step 2: Nitration of N-acetyl-4-ethylaniline to N-acetyl-4-ethyl-3-nitroaniline
Causality: This is the key regioselective step. The N-acetylamino group is an ortho-, para-director. However, due to the steric bulk of the ethyl group at the para position and the acetyl group itself, the electrophilic attack of the nitronium ion (NO₂⁺) is directed to the less sterically hindered ortho position relative to the ethyl group, which is the 3-position of the ring.
Procedure:
-
In a 250 mL three-necked flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, place the dried N-acetyl-4-ethylaniline (e.g., 0.05 mol).
-
Carefully add concentrated sulfuric acid (e.g., 50 mL) to the flask with stirring. The mixture will warm up.
-
Cool the solution in an ice-salt bath to 0-5 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (e.g., 0.06 mol) to concentrated sulfuric acid (e.g., 20 mL), keeping the mixture cool in an ice bath.
-
Add the cold nitrating mixture dropwise to the stirred solution of N-acetyl-4-ethylaniline, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice (e.g., 500 g) in a large beaker with constant stirring.
-
The solid N-acetyl-4-ethyl-3-nitroaniline will precipitate. Allow the ice to melt completely.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to pH paper.
Step 3: Hydrolysis of N-acetyl-4-ethyl-3-nitroaniline to this compound
Causality: The final step is the deprotection of the amino group. Under acidic conditions and heat, the acetamide is hydrolyzed back to the free amine, yielding the desired this compound.[3][4][5]
Procedure:
-
Place the crude, washed N-acetyl-4-ethyl-3-nitroaniline into a round-bottom flask.
-
Add a mixture of concentrated hydrochloric acid and water (e.g., a 1:1 v/v mixture, sufficient to form a slurry).
-
Heat the mixture under reflux for 1-2 hours, or until the solid has completely dissolved, indicating the completion of hydrolysis.[3]
-
Allow the solution to cool to room temperature.
-
Carefully pour the cooled solution into a beaker of cold water.
-
Neutralize the solution by slowly adding a concentrated sodium hydroxide solution with constant stirring and cooling in an ice bath until the solution is basic (pH > 8).
-
The this compound will precipitate as a solid.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol-water) to obtain pure this compound.
-
Dry the final product and determine its melting point and yield.
Visualization of the Experimental Workflow
Caption: Synthetic workflow for the preparation of this compound.
Safety Considerations
All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
-
4-Ethylaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled. Handle with care and avoid exposure.
-
Acetic Anhydride: It is corrosive and a lachrymator. It reacts violently with water. Handle with caution and avoid inhalation of vapors.
-
Concentrated Acids (Sulfuric, Nitric, Hydrochloric): These are highly corrosive and can cause severe burns. Always add acid to water, never the other way around, when preparing dilute solutions. The nitrating mixture (a combination of concentrated nitric and sulfuric acids) is a particularly strong oxidizing and nitrating agent and must be handled with extreme care.
-
Nitration Reaction: The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions and the formation of unwanted byproducts.
-
Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations. Acidic and basic aqueous waste should be neutralized before disposal.
References
Application Notes & Protocols: 4-Ethyl-3-nitroaniline as a Versatile Building Block for Azo Dyes
For: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Importance of Azo Dyes and the Strategic Role of 4-Ethyl-3-nitroaniline
Azo dyes represent the most extensive and versatile class of synthetic colorants, constituting over 60% of the dyes used in various industries, including textiles, printing, and biomedical research.[1] Their prominence stems from their straightforward synthesis, cost-effectiveness, and the vast spectrum of colors achievable through simple structural modifications.[1] The synthesis of azo dyes is classically achieved through a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich aromatic compound.[1][2]
The structural characteristics of the aromatic amine and the coupling component are paramount in determining the final properties of the dye, such as its color, fastness, and solubility. This compound is a particularly interesting building block for the synthesis of azo dyes. The presence of the electron-withdrawing nitro group and the electron-donating ethyl group on the aniline ring influences the electronic properties of the resulting diazonium salt, which in turn affects the hue of the final dye. This application note provides a detailed guide to the use of this compound in the synthesis of azo dyes, complete with experimental protocols, safety considerations, and characterization techniques.
Chemical Principles: The Diazotization-Coupling Reaction
The synthesis of an azo dye from this compound involves two fundamental reactions:
-
Diazotization: The primary aromatic amine, this compound, is converted into a diazonium salt by treatment with nitrous acid (HNO₂) at low temperatures (0-5 °C). Nitrous acid is typically generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl). The low temperature is crucial to prevent the highly unstable diazonium salt from decomposing.
-
Azo Coupling: The resulting diazonium salt acts as an electrophile and reacts with an electron-rich aromatic compound, known as the coupling component, in an electrophilic aromatic substitution reaction. Common coupling components include phenols, naphthols, and aromatic amines. The position of the coupling on the aromatic ring of the coupling component is directed by the activating groups present.
Physicochemical and Safety Data of this compound
A thorough understanding of the starting material's properties and hazards is essential for safe and effective experimentation.
| Property | Value | Source |
| Chemical Formula | C₈H₁₀N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 166.18 g/mol | --INVALID-LINK-- |
| Appearance | Yellow to orange crystalline solid | [3] |
| Melting Point | 94-98 °C | [4] |
| Boiling Point | 302.3 °C at 760 mmHg | [4] |
| Solubility | Insoluble in water | [3] |
Safety Precautions: this compound should be handled with care. It may be toxic by ingestion, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn at all times.[1][5] All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).[1][5][6]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a representative azo dye using this compound as the starting amine and 2-naphthol as the coupling component.
Protocol 1: Synthesis of 1-((4-Ethyl-3-nitrophenyl)diazenyl)naphthalen-2-ol
This protocol is divided into two main stages: the diazotization of this compound and the subsequent coupling with 2-naphthol.
Materials and Reagents:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Ethanol (for recrystallization)
-
Distilled water
-
Ice
Equipment:
-
Beakers (100 mL, 250 mL)
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Büchner funnel and flask
-
Filter paper
-
Melting point apparatus
-
UV-Vis spectrophotometer
Part A: Diazotization of this compound
Caption: Workflow for the diazotization of this compound.
Procedure:
-
In a 100 mL beaker, dissolve 1.66 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of water. Gentle heating may be required to facilitate dissolution.
-
Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring. A fine precipitate of the amine hydrochloride may form.
-
In a separate beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 5 mL of cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold this compound hydrochloride suspension over a period of 10-15 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure complete diazotization. The resulting clear, yellowish solution is the diazonium salt, which should be used immediately in the next step.
Part B: Azo Coupling with 2-Naphthol
Caption: Workflow for the azo coupling of the diazonium salt with 2-naphthol.
Procedure:
-
In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 20 mL of 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath with stirring.
-
Slowly, and with constant stirring, add the freshly prepared diazonium salt solution from Part A to the cold 2-naphthol solution. A deeply colored precipitate of the azo dye will form immediately.
-
Continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction is complete.
-
Collect the crude azo dye by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with several portions of cold water until the filtrate is neutral.
-
Dry the crude product in a desiccator.
Protocol 2: Purification by Recrystallization
The crude azo dye can be purified by recrystallization to obtain a product with high purity.
Procedure:
-
Transfer the crude, dry azo dye to a beaker.
-
Add a minimal amount of hot ethanol and heat the mixture gently with stirring to dissolve the dye.
-
If the solution is not clear, hot filter it to remove any insoluble impurities.
-
Allow the clear filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Dry the purified crystals.
Characterization of the Synthesized Azo Dye
The synthesized azo dye, 1-((4-Ethyl-3-nitrophenyl)diazenyl)naphthalen-2-ol, should be characterized to confirm its identity and purity.
| Characterization Technique | Expected Results |
| Melting Point | A sharp melting point range indicates a pure compound. |
| UV-Visible Spectroscopy | The dye, dissolved in a suitable solvent like ethanol or DMSO, is expected to show a strong absorption in the visible region. The λmax is anticipated to be in the range of 450-550 nm, characteristic of a red-orange dye.[7][8] |
| Infrared (IR) Spectroscopy | Characteristic peaks for the O-H stretch (broad), N=N stretch (azo group), and C-NO₂ stretch (nitro group) should be observed. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra will confirm the chemical structure of the synthesized dye. |
Conclusion
This compound serves as a valuable and versatile precursor for the synthesis of a wide array of azo dyes. The protocols outlined in this application note provide a robust framework for researchers to synthesize and purify azo dyes derived from this building block. The ability to systematically modify the structure of the coupling component allows for the fine-tuning of the dye's properties, opening up possibilities for the development of novel colorants with tailored characteristics for various applications in research and industry.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Methyl-3-nitroaniline | C7H8N2O2 | CID 8390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. home.miracosta.edu [home.miracosta.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. scialert.net [scialert.net]
- 8. worldwidejournals.com [worldwidejournals.com]
The Strategic Application of 4-Ethyl-3-nitroaniline in the Synthesis of Kinase and CFTR Modulating Agents: A Guide for Medicinal Chemists
In the landscape of modern pharmaceutical development, the strategic selection of starting materials and intermediates is paramount to the efficient construction of complex molecular architectures with therapeutic potential. Among the vast arsenal of chemical building blocks, substituted nitroanilines serve as versatile precursors, offering a gateway to a diverse range of functionalities. This technical guide focuses on a specific, yet highly valuable reagent: 4-Ethyl-3-nitroaniline . We will explore its application in the synthesis of sophisticated pharmaceutical compounds, moving beyond a mere recitation of procedural steps to a deeper analysis of the chemical logic and practical considerations that underpin its use. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this intermediate in their synthetic campaigns.
Introduction: The Latent Potential of this compound
This compound, a seemingly simple aromatic amine, possesses a unique arrangement of functional groups that renders it a powerful intermediate in medicinal chemistry. The interplay between the amino, nitro, and ethyl groups on the benzene ring allows for a series of selective chemical transformations, making it a cornerstone in the synthesis of targeted therapeutics. The primary reactivity centers on the amino group, which can be readily converted into a diazonium salt. This highly reactive intermediate then serves as a linchpin for introducing a variety of substituents, a classic and reliable strategy in aromatic chemistry. The presence of the nitro group not only influences the regioselectivity of reactions but also provides a handle for further functionalization, most commonly through its reduction to an amine. This subsequent amine can then be engaged in a plethora of bond-forming reactions to build out the desired molecular scaffold.
This guide will provide a detailed examination of two distinct, patent-protected applications of this compound in the synthesis of:
-
Pyrazolyl-pyrimidine derivatives as Kinase Inhibitors
-
Novel compounds for the modulation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)
Through these examples, we will dissect the reaction mechanisms, provide detailed experimental protocols, and offer insights into the practical aspects of utilizing this compound in a drug discovery setting.
Application 1: Synthesis of Pyrazolyl-pyrimidine Kinase Inhibitors
Kinase inhibitors represent a major class of targeted therapies in oncology and immunology. The patent US9284298B2 discloses the use of this compound in the synthesis of pyrazolyl-pyrimidine derivatives with potent kinase inhibitory activity.[1] The core transformation involves the conversion of the amino group of this compound into a chloro group via a Sandmeyer-type reaction. This chloro-substituted intermediate is a key building block for the subsequent construction of the heterocyclic core of the kinase inhibitor.
Mechanistic Rationale
The synthetic strategy hinges on the diazotization of the primary aromatic amine of this compound. This is achieved by treating the amine with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid. The resulting diazonium salt is a highly versatile intermediate. In this specific application, a Sandmeyer reaction is employed, where the diazonium group is displaced by a chlorine atom using a copper(I) chloride catalyst. This transformation is a robust and well-established method for the introduction of halogens onto an aromatic ring, often proceeding with high yield and selectivity. The presence of the electron-withdrawing nitro group can influence the stability and reactivity of the diazonium salt.
Experimental Protocol: Synthesis of 1-Chloro-4-ethyl-3-nitrobenzene
The following protocol is adapted from the general procedure described in US Patent 9,284,298 B2.[1]
Step 1: Diazotization of this compound
-
In a suitable reaction vessel, dissolve this compound (10 g, 60 mmol) in concentrated hydrochloric acid (200 mL).
-
Cool the resulting solution to 0-5 °C using an ice bath.
-
Slowly add a solution of sodium nitrite (4.5 g, 65 mmol) in a minimal amount of water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 1.5 hours to ensure complete formation of the diazonium salt.
Step 2: Sandmeyer Reaction
-
To the cold diazonium salt solution, add copper(I) chloride (9.5 g, 96 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Heat the mixture to 80 °C for an additional hour to drive the reaction to completion.
-
After cooling to room temperature, extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-chloro-4-ethyl-3-nitrobenzene.
Data Summary Table:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| This compound | 166.18 | 10 | 60 |
| Sodium Nitrite | 69.00 | 4.5 | 65 |
| Copper(I) Chloride | 99.00 | 9.5 | 96 |
Visualizing the Workflow
Caption: Synthetic pathway from this compound to a key kinase inhibitor intermediate.
Application 2: Synthesis of CFTR Modulators
The patent WO2017062581A1 describes the synthesis of novel compounds for the modulation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), which are of significant interest for the treatment of cystic fibrosis.[2] In this context, this compound is utilized in a similar fashion, undergoing diazotization followed by a reaction to introduce a thioether linkage.
Mechanistic Rationale
As in the previous example, the synthesis commences with the formation of a diazonium salt from this compound. However, instead of a Sandmeyer reaction, the diazonium intermediate is reacted with a thiol, in this case, cyclohexanethiol. This reaction proceeds via a nucleophilic attack of the thiolate anion on the diazonium salt, leading to the formation of a diaryl sulfide derivative. This transformation is a powerful method for creating carbon-sulfur bonds, which are present in a variety of biologically active molecules.
Experimental Protocol: Synthesis of a Thioether Derivative
The following protocol is based on the procedure outlined in patent WO2017062581A1.[2]
Step 1: Diazotization
-
Prepare a solution of this compound (12 g, 72.21 mmol) in concentrated HCl (216 mL).
-
Cool the solution to 0°C.
-
Add sodium nitrite (5.2 g, 75.36 mmol) portion-wise, maintaining the temperature at 0°C.
-
Stir the resulting solution for 30 minutes at 0°C.
Step 2: Thioether Formation
-
To the diazonium salt solution, add cyclohexanethiol (8.8 g, 75.72 mmol), sodium hydroxide (41 g, 1.03 mol), and copper powder (7.8 g).
-
Heat the resulting solution at 60°C for 8 hours.
-
Upon completion, the reaction mixture is worked up to isolate the desired thioether product.
Data Summary Table:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| This compound | 166.18 | 12 | 72.21 |
| Sodium Nitrite | 69.00 | 5.2 | 75.36 |
| Cyclohexanethiol | 116.24 | 8.8 | 75.72 |
| Sodium Hydroxide | 40.00 | 41 | 1030 |
| Copper | 63.55 | 7.8 | - |
Visualizing the Workflow
Caption: Synthesis of a key thioether intermediate for CFTR modulators.
Conclusion and Future Perspectives
This compound has demonstrated its utility as a valuable and versatile building block in the synthesis of complex pharmaceutical agents. The examples presented here, drawn from the patent literature, highlight a common and effective strategy: the transformation of the amino group into a diazonium salt, which then serves as a springboard for the introduction of diverse functionalities. This approach provides a reliable and scalable method for the preparation of key intermediates en route to high-value therapeutic targets.
For the medicinal chemist, this compound should be considered a strategic starting material when designing synthetic routes to novel compounds. Its predictable reactivity, coupled with the potential for further elaboration of the nitro and ethyl groups, opens up a wide range of possibilities for molecular diversification. As the quest for new and effective medicines continues, the judicious application of such well-defined chemical synthons will undoubtedly play a crucial role in accelerating the drug discovery process.
References
Definitive Visualization of 4-Ethyl-3-nitroaniline on Thin-Layer Chromatography Plates: Protocols and Mechanistic Insights
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive application note provides detailed protocols and the underlying chemical principles for the visualization of 4-Ethyl-3-nitroaniline using Thin-Layer Chromatography (TLC). As a key intermediate in various synthetic pathways, the ability to accurately monitor its presence, purity, and reaction progress is paramount. This guide moves beyond simple procedural lists to offer a senior scientist's perspective on method selection, optimization, and interpretation. We detail non-destructive, quasi-destructive, and highly specific chromogenic derivatization techniques, ensuring reliable detection for both qualitative and semi-quantitative analysis.
Introduction and Physicochemical Profile
This compound is an aromatic compound characterized by an aniline ring substituted with an ethyl group and a nitro group. These functional groups dictate its chemical reactivity, polarity, and chromatographic behavior. The presence of the nitro group, a strong electron-withdrawing group, and the amino group, an electron-donating group, creates a significant dipole moment. Furthermore, the conjugated π-system of the benzene ring allows the molecule to absorb ultraviolet (UV) light, a property fundamental to its non-destructive detection.
Understanding the molecule's properties is critical for selecting the appropriate TLC conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | [1] |
| Molecular Weight | 166.18 g/mol | [2] |
| Appearance | Expected to be a crystalline solid, likely yellow or orange | Inferred from related nitroanilines[3] |
| Polarity | Moderately polar | Inferred from structure |
| UV Absorbance | Expected in the UV-A and UV-B range | Inferred from related nitroanilines[4][5][6] |
TLC serves as an indispensable tool for the rapid analysis of this compound, offering advantages in speed, cost-effectiveness, and procedural simplicity for applications such as reaction monitoring, purity assessment, and preliminary identification.
Core Principles of TLC Separation
Thin-Layer Chromatography separates components of a mixture based on the principle of differential partitioning between a stationary phase (typically polar silica gel) and a liquid mobile phase. For this compound, a moderately polar compound, its retention on the silica plate is governed by its interaction with the polar stationary phase versus its solubility in the mobile phase.
-
Less Polar Mobile Phase: Results in stronger interaction with the silica, leading to lower mobility and a smaller Retention Factor (Rƒ) value.
-
More Polar Mobile Phase: Increases competition for the stationary phase binding sites, leading to higher mobility and a larger Rƒ value.
The choice of mobile phase is therefore critical for achieving clear separation from starting materials, byproducts, or impurities.[7][8]
Experimental Protocols
Mandatory Safety Precautions
Nitroanilines and their derivatives are classified as toxic substances. All handling must be performed in a certified fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Toxicity: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure.[9]
-
Reagent Hazards: Many visualization reagents use corrosive acids or other hazardous chemicals. Consult the Safety Data Sheet (SDS) for each reagent before use.
-
Waste Disposal: Dispose of all chemical waste, including used TLC plates and solvents, according to institutional and local environmental regulations.
Materials and Reagents
| Item | Specification |
| TLC Plates | Silica gel 60 F₂₅₄ (fluorescent indicator) on aluminum or glass backing |
| Solvents (HPLC Grade) | Hexane, Ethyl Acetate, Dichloromethane, Methanol |
| Sample Preparation | This compound standard, reaction mixture, volatile solvent (e.g., Ethyl Acetate) |
| Spotting Equipment | Glass capillary tubes |
| TLC Development | Glass TLC chamber with lid, filter paper |
| Visualization Reagents | See specific protocols below (Iodine, Stannous Chloride, HCl, etc.) |
| Equipment | Fume hood, hot plate, UV lamp (254 nm and 365 nm), forceps, spraying bottle |
Step-by-Step Methodology
Step 1: Sample and Standard Preparation
-
Prepare a stock solution of this compound standard at approximately 1 mg/mL in a volatile solvent like ethyl acetate or dichloromethane.
-
Dissolve the experimental sample (e.g., a reaction mixture) in the same solvent to a similar concentration.
Step 2: TLC Plate Spotting
-
Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.
-
Using a capillary tube, apply small, concentrated spots of the standard and sample solutions onto the baseline, keeping spots at least 0.5 cm apart.
-
Allow the solvent to fully evaporate between applications to keep the spot diameter minimal.
Step 3: Mobile Phase Selection and Development
-
Prepare the mobile phase. A good starting point for separating moderately polar aromatic amines is a mixture of a non-polar and a polar solvent.[7][10]
-
System A (Less Polar): 7:3 Hexane:Ethyl Acetate
-
System B (More Polar): 1:1 Hexane:Ethyl Acetate
-
-
Pour the mobile phase into the TLC chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere, ensuring uniform development.[8]
-
Place the spotted TLC plate into the chamber using forceps. Ensure the baseline is above the solvent level.
-
Allow the solvent front to ascend until it is about 1 cm from the top of the plate.
-
Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.
Visualization Techniques and Protocols
The selection of a visualization technique depends on the objective, from non-destructive checks to highly sensitive, specific detection.
Method 1: UV Illumination (Non-Destructive)
This method relies on the intrinsic UV-absorbing properties of the analyte and is the first step in any visualization workflow.
-
Principle: The conjugated aromatic system of this compound absorbs UV light. On a TLC plate containing a fluorescent indicator (F₂₅₄), the compound quenches the fluorescence, appearing as a dark spot against a bright green background.
-
Protocol:
-
Place the dried TLC plate under a UV lamp.
-
Observe the plate at 254 nm.
-
Circle any visible spots with a pencil.
-
Method 2: Iodine Vapor (Semi-Destructive)
A general and reversible method for visualizing many organic compounds.[11]
-
Principle: Iodine vapor reversibly complexes with organic compounds, producing brown or yellow spots. The interaction is generally non-covalent and fades over time.
-
Protocol:
-
Place a few crystals of solid iodine into a sealed chamber (a large beaker covered with a watch glass works well).
-
Place the dried TLC plate into the chamber.
-
Allow the plate to remain in the chamber until brown spots appear (typically 2-10 minutes).
-
Remove the plate and immediately circle the spots as they will fade.
-
Method 3: Reduction, Diazotization, and Coupling (Specific for Aromatic Nitro Compounds)
This is a highly sensitive and specific chemical method that converts the nitro group into a brightly colored azo dye.[12] This multi-step process provides definitive confirmation of the nitroaromatic functionality.
-
Principle: The nitro group is first reduced to a primary amine. This newly formed amine is then diazotized with nitrous acid to form a diazonium salt, which is subsequently coupled with an activated aromatic ring (like β-naphthol) to create a stable, intensely colored azo compound.
-
Protocol:
-
Reduction:
-
Prepare a 5% (w/v) solution of stannous chloride (SnCl₂) in 2M HCl.
-
Spray the dried TLC plate evenly with this solution in a fume hood.
-
Heat the plate on a hot plate at ~100°C for 10-15 minutes.
-
Allow the plate to cool completely.[12]
-
-
Diazotization:
-
Prepare a 2% (w/v) aqueous solution of sodium nitrite (NaNO₂).
-
Spray the cooled plate with the sodium nitrite solution.
-
-
Coupling:
-
Prepare a 10% (w/v) solution of β-naphthol in 10% aqueous sodium hydroxide.
-
Immediately after the diazotization step, spray the plate with the alkaline β-naphthol solution.
-
-
Result: The appearance of distinct orange-to-red spots confirms the presence of the original nitro compound.
-
Method 4: Potassium Permanganate Stain (General Oxidizing Agent)
This is a general-purpose stain that reacts with compounds that can be oxidized.[13]
-
Principle: Potassium permanganate (KMnO₄) is a strong oxidizing agent. It reacts with the amine and potentially the ethyl group on the analyte, being reduced in the process from purple MnO₄⁻ to brown manganese dioxide (MnO₂).
-
Protocol:
-
Reagent Preparation: Dissolve 1.5 g of KMnO₄ and 10 g of K₂CO₃ in 200 mL of water.
-
Dip the dried TLC plate into the solution or spray it evenly.
-
Result: Yellow-brown spots will appear against a purple or pink background almost immediately for reactive compounds. The background color can be washed away by gently rinsing with water.
-
Table 2: Comparison of Visualization Techniques
| Method | Principle | Typical Result | Pros | Cons |
| UV (254 nm) | Fluorescence Quenching | Dark spots on green background | Non-destructive, fast, simple | Requires UV-active compound and F₂₅₄ plate |
| Iodine Vapor | Reversible Complexation | Brown/yellow spots | General purpose, semi-reversible | Low sensitivity, spots fade quickly |
| Reduction/Diazotization | Chemical Derivatization | Orange to red spots | Highly specific for nitro groups, very sensitive | Multi-step, destructive, requires careful handling of reagents[12] |
| KMnO₄ Stain | Oxidation | Yellow-brown spots on purple background | General purpose, fast, sensitive to many functional groups | Destructive, low specificity[13] |
Data Interpretation and Analysis
The primary quantitative data from a TLC experiment is the Retention Factor (Rƒ), which is a ratio of the distance traveled by the spot to the distance traveled by the solvent front.
Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The Rƒ value is a characteristic of a compound under a specific set of conditions (stationary phase, mobile phase, temperature). By comparing the Rƒ value of a spot in the sample lane to that of the standard, one can tentatively identify the compound.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Spots are streaked | Sample is overloaded; sample is not fully soluble in the mobile phase. | Apply a smaller spot or dilute the sample; choose a mobile phase that better solubilizes the sample. |
| Rƒ value is too high (>0.8) | Mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the hexane:ethyl acetate ratio). |
| Rƒ value is too low (<0.2) | Mobile phase is not polar enough. | Increase the polarity of the mobile phase (e.g., decrease the hexane:ethyl acetate ratio). |
| No spots are visible | Sample concentration is too low; compound is not UV-active or does not react with the stain. | Concentrate the sample; use a more sensitive or different type of visualization technique. |
References
- 1. This compound | C8H10N2O2 | CID 22708680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 4-Methyl-3-nitroaniline | C7H8N2O2 | CID 8390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. scribd.com [scribd.com]
- 9. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 10. Sciencemadness Discussion Board - Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. scs.illinois.edu [scs.illinois.edu]
use of 4-Ethyl-3-nitroaniline in proteomics for protein labeling
Application Note & Investigational Protocol
Investigational Use of 4-Ethyl-3-nitroaniline for Covalent Labeling of Proteins in Proteomics
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application note describes a hypothetical and investigational protocol for the use of this compound in protein labeling. There is currently no established, validated use of this compound for this application in scientific literature. This document is intended to provide a theoretical framework based on established chemical principles for research purposes only. Significant optimization and validation would be required to develop a reliable working protocol.
Part 1: Introduction to Targeted Protein Labeling
The covalent modification of proteins is a cornerstone of chemical biology and proteomics, enabling the study of protein function, structure, interactions, and localization. The ability to attach probes, tags, or other labels to specific amino acid residues allows for a wide range of applications, from fluorescence microscopy to the enrichment of protein classes for mass spectrometry analysis. While numerous reagents exist for targeting common residues like cysteine and lysine, there is ongoing interest in developing novel chemistries for alternative targets to expand the proteomics toolkit. This note explores the theoretical application of this compound as a potential reagent for labeling tyrosine residues.
Part 2: Investigational Reagent Profile: this compound
This compound is an aromatic compound with the chemical formula C₈H₁₀N₂O₂.[1] Its structure contains a primary aromatic amine and a nitro group, both of which confer specific chemical reactivity.
| Property | Value | Source |
| Molecular Weight | 166.18 g/mol | --INVALID-LINK--[2] |
| Appearance | Solid | --INVALID-LINK--[3] |
| CAS Number | 51529-96-5 | --INVALID-LINK--[3] |
The key functional group for the proposed labeling chemistry is the primary aromatic amine. This group can be chemically converted into a reactive diazonium salt.[][5][6] The nitro group, being strongly electron-withdrawing, influences the reactivity of the aromatic ring and the basicity of the amine.
Part 3: Proposed Principle of Protein Labeling via Diazonium Coupling
The proposed mechanism for using this compound as a protein labeling reagent is a two-step process:
-
Diazotization: The primary aromatic amine of this compound is converted into a diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite and a strong acid at low temperatures.[][5][6] This diazonium salt is a highly reactive electrophile.
-
Azo Coupling: The resulting diazonium salt can then react with electron-rich aromatic amino acid side chains in a protein through an electrophilic aromatic substitution. The most likely target for this reaction under near-neutral pH conditions is the phenolic side chain of tyrosine .[7][8][9] This forms a stable azo bond, covalently linking the 4-Ethyl-3-nitrophenyl moiety to the tyrosine residue. Histidine and tryptophan could also potentially react, but tyrosine is generally the most reactive partner for diazonium coupling in proteins.[7]
Figure 1: Proposed reaction mechanism for labeling proteins.
Part 4: Investigational Protocol for Protein Labeling
This protocol is a starting point for investigation and will require extensive optimization for any specific protein.
Materials:
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-8.0. Avoid amine-containing buffers like Tris.
-
This compound
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), 1M
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ice bath
-
Desalting column or dialysis cassettes for purification
Workflow Overview:
Figure 2: Experimental workflow for protein labeling.
Step-by-Step Procedure:
1. Reagent Preparation:
-
Protein Solution: Prepare the protein of interest at a concentration of 1-5 mg/mL in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).
-
This compound Stock Solution: Prepare a 100 mM stock solution of this compound in DMF or DMSO.
-
Sodium Nitrite Solution: Prepare a fresh 200 mM solution of NaNO₂ in ultrapure water. Keep on ice.
-
HCl Solution: Use a 1M stock of HCl.
2. Diazotization of this compound (to be performed immediately before use):
-
CAUTION: Diazonium salts can be unstable. Perform this reaction on ice and use the product immediately.
-
In a microcentrifuge tube, combine:
-
10 µL of 100 mM this compound stock solution.
-
10 µL of 1M HCl.
-
-
Mix gently and place the tube in an ice bath for 5 minutes.
-
Add 5 µL of ice-cold 200 mM NaNO₂ solution.
-
Mix gently and incubate on ice for 15 minutes. The solution may change color. This mixture now contains the activated diazonium salt.
3. Protein Labeling Reaction:
-
To your protein solution (e.g., 1 mL at 2 mg/mL), add the freshly prepared diazonium salt solution dropwise while gently vortexing. A 10- to 50-fold molar excess of the labeling reagent over the protein is a suggested starting point.
-
Incubate the reaction for 1-2 hours at 4°C with gentle mixing. The optimal reaction time and temperature will need to be determined empirically.
-
The formation of an azo bond with tyrosine will result in a yellow-orange colored protein solution, which can serve as a preliminary visual indicator of a reaction.[9]
4. Purification of the Labeled Protein:
-
Quench the reaction by adding an amine-containing buffer (e.g., Tris) to a final concentration of 50 mM.
-
Remove the excess, unreacted labeling reagent and byproducts by passing the reaction mixture through a desalting column (e.g., a spin column) equilibrated with your desired storage buffer.
-
Alternatively, perform dialysis against a large volume of storage buffer at 4°C with several buffer changes.
Part 5: Validation and Characterization of Labeling (Theoretical)
To confirm successful labeling, the following methods would be necessary:
-
UV-Vis Spectroscopy: The newly formed azo bond is expected to have a characteristic absorbance maximum around 350-450 nm.[9] This can be used to estimate the degree of labeling.
-
Mass Spectrometry (MS):
-
Intact Protein Analysis: Analysis of the purified protein by ESI-MS should show a mass shift corresponding to the addition of the 4-Ethyl-3-nitrophenyl group (C₈H₈N₂O₂) for each labeling event.
-
Peptide Mapping: To identify the specific sites of modification, the labeled protein would be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by LC-MS/MS. Peptides containing modified tyrosine residues would be identified by their specific mass shift.
-
Part 6: Expertise & Experience: Rationale and Critical Considerations
-
Causality Behind Experimental Choices:
-
Low Temperature for Diazotization: Diazonium salts are thermally unstable and can decompose at room temperature. Performing the reaction on ice is critical to maximize the yield of the reactive species.[][5]
-
Amine-Free Buffers: Buffers containing primary amines, such as Tris, will compete with the target protein for reaction with the diazonium salt, reducing labeling efficiency.
-
pH of Labeling Reaction: The azo coupling reaction is pH-dependent. A slightly alkaline pH (7.2-8.0) is proposed to deprotonate the phenolic hydroxyl group of tyrosine, increasing its nucleophilicity and reactivity towards the diazonium salt.[9] However, higher pH can also increase the rate of diazonium salt decomposition. This parameter requires careful optimization.
-
-
Self-Validating System & Troubleshooting:
-
Control Reactions: A crucial control is to perform the entire procedure without the protein to observe the stability and behavior of the diazonium salt. Another control is to react the protein with a "quenched" diazonium salt (e.g., pre-reacted with a small amine) to assess non-specific binding.
-
Protein Precipitation: Aromatic labeling reagents can be hydrophobic and may cause protein precipitation, especially at high concentrations. If precipitation occurs, reduce the molar excess of the labeling reagent or include mild, non-ionic detergents.
-
Low Labeling Efficiency: If labeling is inefficient, consider slightly increasing the pH (e.g., to 8.5) or the reaction time. However, be mindful of protein stability under these conditions. The accessibility of tyrosine residues is also a key factor; buried tyrosines will not be labeled.
-
Part 7: Hypothetical Data Presentation
| Parameter | Recommended Starting Condition | Range for Optimization |
| Diazotization | ||
| Temperature | 0-5 °C | 0-5 °C |
| Time | 15 minutes | 10-20 minutes |
| Labeling Reaction | ||
| Reagent:Protein Molar Ratio | 20:1 | 5:1 to 100:1 |
| pH | 7.5 | 7.0 - 8.5 |
| Temperature | 4 °C | 4 °C to Room Temperature |
| Time | 1-2 hours | 30 minutes to 4 hours |
References
- 1. Chemical modifications of tryptophan residues in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Site-Specific Protein Conjugation Targeting Tyrosine - Creative Biolabs [creative-biolabs.com]
- 3. Protein Modification Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. byjus.com [byjus.com]
- 6. Diazotisation [organic-chemistry.org]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Tyrosine bioconjugation – an emergent alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: 4-Ethyl-3-nitroaniline as an Exploratory Screening Compound for Drug Discovery
For Research Use Only. Not for use in diagnostic procedures.
Introduction and Rationale
In the initial stages of drug discovery, identifying novel chemical scaffolds that interact with biological targets is a primary objective. High-throughput screening (HTS) of diverse chemical libraries provides the foundation for these efforts.[1][2] 4-Ethyl-3-nitroaniline is an aromatic compound featuring a nitro group and an ethyl-substituted aniline moiety. While not extensively characterized as a bioactive agent, its structural features present a rationale for its inclusion in exploratory screening campaigns.
Nitroaromatic compounds, as a class, are present in a variety of biologically active molecules and approved drugs, exhibiting a wide spectrum of activities including antibacterial, antiprotozoal, and anticancer effects.[3][4][5] The biological activity of these compounds is often linked to the bioreduction of the nitro group, which can generate reactive intermediates.[4][6] The aniline scaffold is a common feature in many established pharmaceuticals. The combination of these groups in this compound makes it a candidate for interacting with various biological targets, and thus a viable compound for primary screening to uncover novel biological activities.
This document provides a comprehensive guide for utilizing this compound as a screening compound. It outlines detailed protocols for primary screening, hit confirmation, and initial safety and metabolic profiling.
Physicochemical Properties of this compound
Proper characterization of a compound's physicochemical properties is essential for designing robust and reliable biological assays. These properties influence solubility, cell permeability, and potential for non-specific interactions.
| Property | Value | Source |
| CAS Number | 51529-96-5 | [7][8] |
| Molecular Formula | C₈H₁₀N₂O₂ | [7][9][10] |
| Molecular Weight | 166.18 g/mol | [9][10] |
| Physical Form | Solid | [7] |
| Purity | Typically ≥97% | [7] |
| Storage | 4°C, protect from light | [7][9] |
Note: Experimental determination of properties like aqueous solubility and LogP is highly recommended before commencing screening.
Part 1: High-Throughput Primary Screening
The goal of the primary screen is to rapidly assess the potential activity of this compound against a specific biological target in a miniaturized, automated format.[11] A luminescent kinase assay is presented here as a representative example, as kinases are a major class of drug targets.
Protocol 1: Luminescent Kinase Inhibition Assay (HTS Format)
This protocol is adapted from the principles of the Kinase-Glo® Luminescent Kinase Assay, which measures kinase activity by quantifying the amount of ATP remaining in solution after a kinase reaction.[12][13] A decrease in ATP consumption (higher luminescence) indicates potential inhibition of the kinase by the test compound.
Objective: To identify if this compound inhibits the activity of a target kinase at a single concentration.
Materials:
-
Target Kinase and its specific substrate
-
This compound (e.g., 10 mM stock in 100% DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
ATP, MgCl₂
-
Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Positive Control Inhibitor (known inhibitor of the target kinase)
-
384-well white, opaque microplates
-
Automated liquid handling systems and a plate luminometer
Workflow Diagram:
Caption: High-throughput screening workflow for kinase inhibition.
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of this compound (10 mM stock) into designated wells of a 384-well plate for a final assay concentration of 10 µM. Dispense positive control and DMSO (negative control) into their respective wells.
-
Kinase Reaction Initiation: Add 5 µL of the kinase reaction mixture (containing the target kinase, substrate, and ATP in kinase assay buffer) to all wells. The final ATP concentration should be at or near the Kₘ for the enzyme.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Generation: Add 5 µL of reconstituted Kinase-Glo® Reagent to each well.[13] This terminates the kinase reaction and initiates the luminescent signal.[14]
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis:
-
Calculate the percent inhibition for the test compound using the following formula: % Inhibition = 100 * (Signal_Test_Cmpd - Signal_Positive_Ctrl) / (Signal_Negative_Ctrl - Signal_Positive_Ctrl)
-
Assess assay quality by calculating the Z'-factor from the control wells. A Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay.[11] Z' = 1 - (3 * (SD_Positive_Ctrl + SD_Negative_Ctrl)) / |Avg_Negative_Ctrl - Avg_Positive_Ctrl|
Part 2: Hit Confirmation and Secondary Assays
A positive result, or "hit," from the primary screen requires rigorous validation to rule out false positives and to characterize the compound's activity.[15][16]
Protocol 2: Dose-Response and IC₅₀ Determination
Objective: To determine the potency of this compound by measuring its inhibitory activity across a range of concentrations.
Procedure:
-
Prepare a serial dilution of this compound in DMSO (e.g., 10-point, 3-fold dilution starting from 10 mM).
-
Perform the kinase inhibition assay as described in Protocol 1, using the serially diluted compound.
-
Calculate the percent inhibition for each concentration.
-
Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value (the concentration at which 50% of the enzyme's activity is inhibited).
Hypothetical Data Presentation:
| Compound | Target Kinase | IC₅₀ (µM) | Hill Slope |
| This compound | Kinase A | 8.5 | 1.1 |
| Positive Control | Kinase A | 0.05 | 1.0 |
Protocol 3: Orthogonal Assay
Objective: To confirm the inhibitory activity of this compound using a different assay technology to eliminate technology-specific artifacts.[17][18] An orthogonal assay confirms that the observed activity is due to interaction with the target, not interference with the assay components.[19][20]
Example Orthogonal Assay: FRET-based Protease Assay If the primary target were a protease, a Förster Resonance Energy Transfer (FRET) assay could be used.[21] This assay uses a peptide substrate labeled with a FRET donor and quencher. Cleavage of the substrate by the protease separates the pair, resulting in an increase in donor fluorescence.[22][23] An active inhibitor would prevent this increase.
Procedure:
-
Pre-incubate the target protease with varying concentrations of this compound.[23]
-
Initiate the reaction by adding the FRET-labeled substrate.
-
Monitor the increase in fluorescence over time using a plate-based fluorometer.
-
Calculate the reaction rates and determine the IC₅₀ value as described in Protocol 2.
-
A consistent IC₅₀ value between the primary and orthogonal assays provides strong evidence of true inhibitory activity.[17]
Part 3: Hit-to-Lead Considerations
Once a hit is confirmed, the process of optimizing its properties to generate a "lead" compound begins.[24][25] This involves improving potency, selectivity, and drug-like properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity).[26]
Medicinal Chemistry and Potential Liabilities
The this compound scaffold presents both opportunities and challenges. The nitroaromatic group is a known structural alert. Such groups can be associated with Pan-Assay Interference Compounds (PAINS), which non-specifically interfere with assays, or may have metabolic liabilities and potential for toxicity.[27][28][29]
Proposed Optimization Strategy:
-
Potency Enhancement: Explore Structure-Activity Relationships (SAR) by synthesizing analogs. Modifications could include altering the position of the ethyl and nitro groups or replacing the ethyl group with other alkyl or cycloalkyl groups.
-
Liability Mitigation: A key strategy would be to replace the nitro group with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) to determine if the nitro moiety is essential for activity and to potentially improve the safety profile.
-
ADMET Optimization: Modify the scaffold to improve solubility and metabolic stability while maintaining potency.
Hit-to-Lead Workflow Diagram:
Caption: Iterative Design-Make-Test-Analyze (DMTA) cycle in Hit-to-Lead.
Part 4: Early ADME/Tox Profiling
Early assessment of a compound's cytotoxicity and metabolic stability is crucial to avoid investing resources in compounds that are likely to fail later in development.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess whether this compound exhibits toxicity to cultured cells by measuring its effect on cell viability.[30]
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[31] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Procedure:
-
Cell Plating: Seed a human cell line (e.g., HepG2) in a 96-well plate and allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 24-48 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[32]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a dedicated reagent) to dissolve the formazan crystals.[32]
-
Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to DMSO-treated control cells and determine the CC₅₀ (concentration that causes 50% cytotoxicity).
Protocol 5: Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To evaluate the susceptibility of this compound to metabolism by cytochrome P450 (CYP) enzymes, providing an early indication of its metabolic clearance.[33]
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL) and this compound (1 µM) in a phosphate buffer (pH 7.4).[34][35]
-
Initiation: Start the reaction by adding an NADPH-regenerating system.[36]
-
Time Points: Incubate the mixture at 37°C. At specific time points (e.g., 0, 5, 15, 30, 60 min), take aliquots and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[33]
-
Sample Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of this compound at each time point.[37]
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. From the slope of the line, calculate the in vitro half-life (t₁/₂) and the intrinsic clearance (CLᵢₙₜ).
Conclusion
This compound serves as a viable, albeit exploratory, starting point for a drug discovery campaign. Its simple structure allows for facile chemical modification, while its nitroaniline core suggests a potential for diverse biological interactions. The protocols detailed in this guide provide a systematic framework for its evaluation, from initial high-throughput screening to hit confirmation and preliminary profiling. Rigorous follow-up on any confirmed activity, with particular attention to the potential liabilities of the nitroaromatic moiety, will be essential for successfully advancing this or related scaffolds toward a lead series.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. High-throughput screening - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. This compound | 51529-96-5 [sigmaaldrich.com]
- 8. This compound | 51529-96-5 [chemicalbook.com]
- 9. chemscene.com [chemscene.com]
- 10. hoffmanchemicals.com [hoffmanchemicals.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.sg]
- 13. promega.com [promega.com]
- 14. ulab360.com [ulab360.com]
- 15. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 16. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 17. revvitysignals.com [revvitysignals.com]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 21. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Hit to lead - Wikipedia [en.wikipedia.org]
- 25. Hit-to-Lead process | Drug Discovery | Oncodesign Services [oncodesign-services.com]
- 26. excelra.com [excelra.com]
- 27. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 28. longdom.org [longdom.org]
- 29. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 30. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 31. clyte.tech [clyte.tech]
- 32. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 33. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 34. researchgate.net [researchgate.net]
- 35. mercell.com [mercell.com]
- 36. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 37. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
Application Notes and Protocols for the Catalytic Reduction of 4-Ethyl-3-nitroaniline
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 4-Ethyl-1,3-benzenediamine
The selective reduction of the nitro group in 4-Ethyl-3-nitroaniline is a critical transformation in synthetic organic chemistry, yielding the highly valuable intermediate, 4-ethyl-1,3-benzenediamine. This diamine serves as a pivotal building block in the synthesis of a wide array of industrially significant molecules, including pharmaceuticals, advanced polymers, and specialized dyes. The precise and efficient conversion of the nitro functionality, while preserving the integrity of the aromatic ring and the ethyl substituent, is paramount for ensuring high purity and yield of the final products.
This comprehensive guide provides an in-depth exploration of the catalytic reduction of this compound, offering detailed protocols for both catalytic hydrogenation and transfer hydrogenation. The methodologies presented are designed to be robust and scalable, with a focus on providing a foundational understanding of the reaction mechanism, optimization strategies, and safety considerations.
Reaction Mechanism: A Stepwise Transformation
The catalytic reduction of an aromatic nitro group to an amine is a complex process that proceeds through several intermediates. The generally accepted mechanism involves the stepwise reduction of the nitro group on the surface of a heterogeneous catalyst.[1]
The reaction pathway can be summarized as follows:
-
Adsorption: Both the nitro compound (this compound) and the hydrogen source (molecular hydrogen or a donor molecule in transfer hydrogenation) are adsorbed onto the surface of the catalyst.
-
Stepwise Reduction: The nitro group (-NO₂) is sequentially reduced to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to the amine group (-NH₂).[1][2]
-
Desorption: The final product, 4-ethyl-1,3-benzenediamine, desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.
It is crucial to note that the hydroxylamine intermediate can sometimes accumulate, and its decomposition can be exothermic, posing a potential safety risk in large-scale reactions.[3]
Experimental Workflow: A Visual Guide
Caption: A generalized workflow for the catalytic reduction of this compound.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol outlines the reduction of this compound using molecular hydrogen in the presence of a palladium on carbon catalyst. This method is highly efficient and widely used in both laboratory and industrial settings.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >98% | Sigma-Aldrich | |
| Palladium on Carbon (10 wt. %) | - | Acros Organics | Handle with care, as it can be pyrophoric.[4] |
| Methanol (MeOH) or Ethanol (EtOH) | Anhydrous | Fisher Chemical | Protic solvents generally accelerate the hydrogenation rate.[4] |
| Hydrogen (H₂) gas | High purity | - | Use in a well-ventilated area with appropriate safety measures. |
| Celite® 545 | - | EMD Millipore | For filtration of the catalyst. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | - | For drying the organic phase. |
| Diatomaceous Earth | - | - | Optional, for filtration aid. |
Step-by-Step Procedure:
-
Reaction Setup:
-
To a three-necked round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Under a gentle stream of an inert gas (e.g., argon or nitrogen), carefully add 10% Pd/C (typically 1-5 mol% of Pd).
-
Add a suitable solvent, such as methanol or ethanol (approximately 10-20 mL per gram of substrate).
-
-
Hydrogenation:
-
Seal the flask and connect it to a hydrogen gas line with a balloon or a hydrogenator.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced with hydrogen.
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (a balloon is often sufficient for lab scale).
-
For more challenging reductions, the reaction can be performed under elevated pressure (e.g., 40-50 psi) in a Parr shaker or a similar hydrogenation apparatus.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed. A typical mobile phase for TLC could be a mixture of ethyl acetate and hexanes.
-
-
Work-up:
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas.
-
Dilute the reaction mixture with additional solvent and filter through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst on the filter paper can be pyrophoric and should be kept wet with solvent during filtration and disposed of properly.
-
Wash the Celite® pad with the reaction solvent to ensure all the product is collected.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude 4-ethyl-1,3-benzenediamine.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Protocol 2: Transfer Hydrogenation using Ammonium Formate
Transfer hydrogenation offers a convenient alternative to using pressurized hydrogen gas, employing a hydrogen donor in the presence of a catalyst. Ammonium formate is a commonly used and effective hydrogen source.[5][6][7]
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >98% | Sigma-Aldrich | |
| Palladium on Carbon (10 wt. %) | - | Acros Organics | |
| Ammonium Formate (HCOONH₄) | ACS Grade | Alfa Aesar | Use a molar excess (typically 3-5 equivalents).[6] |
| Methanol (MeOH) or Ethanol (EtOH) | Anhydrous | Fisher Chemical | |
| Celite® 545 | - | EMD Millipore | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | - |
Step-by-Step Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in methanol or ethanol.
-
To this solution, add ammonium formate (3-5 eq).
-
Carefully add 10% Pd/C (1-5 mol% of Pd).
-
-
Reaction Execution:
-
Heat the reaction mixture to a gentle reflux (typically around 60-80 °C).
-
Stir the mixture vigorously.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC or HPLC. The reaction is often complete within 1-3 hours.
-
-
Work-up and Purification:
-
Follow the same work-up and purification procedure as described in Protocol 1 (steps 4 and 5).
-
Process Optimization and Troubleshooting
The efficiency and selectivity of the catalytic reduction can be influenced by several factors. The following table provides guidance on optimizing the reaction and troubleshooting common issues.
| Parameter | Effect on Reaction | Optimization Strategy |
| Catalyst Loading | Higher loading generally increases the reaction rate but also the cost. Very low loading can lead to incomplete reactions. | Start with 1-2 mol% of Pd and increase if the reaction is sluggish. For industrial applications, minimizing catalyst loading is crucial.[8] |
| Solvent | Protic solvents like methanol and ethanol are generally preferred as they can facilitate proton transfer steps in the reaction mechanism. | Screen different alcoholic solvents or solvent mixtures (e.g., with THF or ethyl acetate) to improve substrate solubility and reaction rate. |
| Temperature | Increasing the temperature usually accelerates the reaction rate. However, it can also lead to an increase in side reactions, such as hydrodehalogenation if applicable. | For transfer hydrogenation, reflux temperature is common. For catalytic hydrogenation, room temperature is often sufficient, but gentle heating (40-50 °C) can be applied if the reaction is slow.[9] |
| Hydrogen Pressure | Higher pressure increases the concentration of hydrogen on the catalyst surface, leading to a faster reaction rate. | For laboratory scale, a hydrogen balloon is often sufficient. For larger scales or difficult reductions, a pressure of 40-60 psi can be used. |
| Stirring Rate | In heterogeneous catalysis, efficient stirring is crucial for good mass transfer of reactants to the catalyst surface. | Ensure vigorous stirring throughout the reaction. Inefficient stirring can be a cause of slow or incomplete reactions. |
Logical Relationship of Key Parameters
Caption: Interplay of key reaction parameters and their impact on outcomes.
Safety Precautions
-
Catalyst Handling: Palladium on carbon is flammable, especially when dry and in the presence of organic solvents and hydrogen.[4] Always handle it in an inert atmosphere and keep it wet.
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood, away from ignition sources.
-
Exothermic Reaction: The reduction of nitro groups is an exothermic process.[3] For larger scale reactions, proper temperature control and monitoring are essential to prevent thermal runaway.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
Analytical Methods for Reaction Monitoring
-
Thin Layer Chromatography (TLC): A quick and effective method for monitoring the disappearance of the starting material. A suitable eluent system can be determined by testing different ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of the starting material and the formation of the product. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) is a good starting point for method development.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the product and can help identify any side products formed during the reaction.
Characterization of 4-Ethyl-1,3-benzenediamine
The purified product should be characterized to confirm its identity and purity using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic N-H stretching frequencies of the amine groups.
-
Melting Point: To assess the purity of the solid product.
References
- 1. WO2020131574A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]
- 2. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mt.com [mt.com]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 6. US5099067A - Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration - Google Patents [patents.google.com]
- 7. zenodo.org [zenodo.org]
- 8. helgroup.com [helgroup.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 4-Ethyl-3-nitroaniline Synthesis
Welcome to the technical support center for the synthesis of 4-Ethyl-3-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this synthesis. Our goal is to empower you with the knowledge to not only execute this reaction successfully but also to understand the underlying principles that govern its outcome.
Introduction: The Chemistry of a Regioselective Nitration
The synthesis of this compound presents a unique challenge in electrophilic aromatic substitution. While the amino group is a potent ortho-, para-director, the desired product requires nitration at the meta-position. This regioselectivity is achieved by leveraging the electronic properties of the starting material, 4-ethylaniline, under strongly acidic conditions. In the presence of a strong acid like sulfuric acid, the basic amino group is protonated to form the anilinium ion (-NH3+).[1][2] This protonated form is strongly deactivating due to its positive charge and directs incoming electrophiles to the meta position through an inductive effect.[1][3]
This guide will walk you through a detailed experimental protocol, provide solutions to common problems, and answer frequently asked questions to help you optimize your synthesis of this compound.
Visualizing the Reaction Pathway
Caption: Reaction mechanism for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
4-Ethylaniline
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Sodium Carbonate (or other suitable base)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 4-ethylaniline (1.0 eq). Cool the flask in an ice-salt bath to 0-5 °C.
-
Acidification: Slowly add concentrated sulfuric acid (3.0-5.0 eq) to the 4-ethylaniline with vigorous stirring, ensuring the temperature is maintained below 10 °C. The formation of the 4-ethylanilinium sulfate salt will occur.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.0-1.2 eq) to concentrated sulfuric acid (1.0-2.0 eq) while cooling in an ice bath.
-
Nitration: Add the cold nitrating mixture dropwise to the stirred solution of 4-ethylanilinium sulfate. Maintain the reaction temperature between 0 and 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium carbonate until the pH is approximately 7-8. This should be done in an ice bath to control the exotherm.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired this compound from other isomers.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low Yield of Desired Product | Incomplete protonation of the aniline. | Ensure a sufficient excess of concentrated sulfuric acid is used to fully protonate the 4-ethylaniline. |
| Temperature too high during nitration. | Maintain a strict temperature control (0-5 °C) during the addition of the nitrating mixture to minimize side reactions. | |
| Insufficient reaction time. | Monitor the reaction by TLC and allow it to proceed until the starting material is consumed. | |
| High Percentage of Ortho/Para Isomers | Incomplete protonation of the aniline. | The unprotonated amine is an ortho-, para-director. Increase the amount of sulfuric acid. |
| Reaction temperature is too high. | Higher temperatures can favor the formation of other isomers. | |
| Formation of Tarry/Dark-colored byproducts | Oxidation of the aniline. | The nitrating mixture is a strong oxidizing agent. Maintain low temperatures and add the nitrating mixture slowly. |
| Over-nitration (dinitration). | Use a controlled amount of the nitrating agent (close to 1.0 equivalent of nitric acid). | |
| Difficulty in Separating Isomers | Isomers have similar polarities. | Optimize the eluent system for column chromatography. A shallow gradient may be necessary. Consider alternative purification techniques like preparative HPLC if needed.[4][5][6] |
| Product is an Oil and Difficult to Purify | Presence of impurities. | Ensure the starting materials are pure. The crude product may need an initial wash with a non-polar solvent like hexane to remove some impurities before chromatography. |
Frequently Asked Questions (FAQs)
Q1: Why is the direct nitration of 4-ethylaniline performed at low temperatures?
A1: The nitration of anilines is a highly exothermic reaction. Low temperatures (0-5 °C) are crucial for several reasons:
-
To control the reaction rate: This prevents a runaway reaction.
-
To minimize oxidation: Nitric acid is a strong oxidizing agent, and anilines are susceptible to oxidation, leading to the formation of tarry byproducts.
-
To improve regioselectivity: Lower temperatures generally favor the desired kinetic product.
Q2: What is the role of sulfuric acid in this reaction?
A2: Sulfuric acid serves two primary purposes:
-
Protonation of the amine: It protonates the amino group of 4-ethylaniline to form the 4-ethylanilinium ion, which is the key to directing the nitration to the meta-position.[1][2]
-
Catalyst for nitronium ion formation: It facilitates the generation of the electrophile, the nitronium ion (NO2+), from nitric acid.
Q3: Can I use a different nitrating agent?
A3: While other nitrating agents exist, the classical mixed acid (HNO3/H2SO4) system is the most common and effective for achieving the desired meta-nitration of anilines through the formation of the anilinium ion. Alternative methods might not provide the strongly acidic environment needed for protonation.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of this compound should be confirmed using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure and connectivity of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity and quantify any isomeric impurities.
-
Melting Point: A sharp melting point is indicative of a pure compound.
Q5: What are the main safety precautions for this synthesis?
A5: Nitration reactions are potentially hazardous and must be performed with extreme caution.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.
-
Fume Hood: Conduct the entire experiment in a well-ventilated fume hood.
-
Handling of Acids: Concentrated nitric and sulfuric acids are highly corrosive. Handle them with care and add reagents slowly to control the reaction exotherm.
-
Quenching: The quenching of the reaction mixture on ice should be done slowly and carefully to manage the heat generated.
-
Neutralization: Neutralization with a base is also exothermic and should be performed in an ice bath.
Workflow for Troubleshooting Isomer Separation
References
- 1. (A) In the direct nitration of aniline significant amount of m-nitro aniline is formed.(R) In Anilinium ion NH3+group shows only negative inductive effect but not positive mesomeric effect. [infinitylearn.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [guidechem.com]
Technical Support Center: Troubleshooting Side Reactions in the Nitration of 4-Ethylaniline
Welcome to the technical support center for the nitration of 4-ethylaniline. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. Here, we will address common side reactions, their mechanistic origins, and provide practical, field-tested solutions to optimize your experimental outcomes.
I. Troubleshooting Guide: Common Side Reactions and Solutions
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the nitration of 4-ethylaniline.
Issue 1: Low Yield and Formation of Tarry, Polymeric Byproducts
Question: My reaction mixture is turning dark, and I'm observing a significant amount of tar-like material, leading to a very low yield of the desired nitro product. What is causing this, and how can I prevent it?
Answer:
The formation of tarry substances is a classic sign of oxidation of the aniline ring.[1][2] The amino group (-NH₂) in 4-ethylaniline is a powerful activating group, making the aromatic ring highly susceptible to oxidation by the nitric acid present in the nitrating mixture.[2][3][4] This is a common issue in the direct nitration of anilines.[2][4][5]
Causality and Mechanism:
The lone pair of electrons on the nitrogen atom of the amino group significantly increases the electron density of the benzene ring, making it highly reactive towards electrophiles and oxidizing agents.[3] Nitric acid is not only a source of the nitronium ion (NO₂⁺) but also a strong oxidizing agent.[6] This leads to a complex mixture of oxidation products and polymerization, resulting in the observed tar formation.[2]
Solutions:
To mitigate oxidation, the reactivity of the amino group must be temporarily reduced. This is effectively achieved by acetylation , which protects the amino group.[1][7][8][9]
Experimental Protocol: Acetylation of 4-Ethylaniline
-
Dissolve 4-ethylaniline in a suitable solvent, such as glacial acetic acid.
-
Add acetic anhydride to the solution. The reaction is typically exothermic, so it's advisable to control the temperature with an ice bath.
-
Stir the mixture at room temperature until the reaction is complete (this can be monitored by thin-layer chromatography).
-
Pour the reaction mixture into cold water to precipitate the N-(4-ethylphenyl)acetamide (acetanilide derivative).
-
Filter, wash with water, and dry the product.
By converting the amino group to an acetamido group (-NHCOCH₃), the lone pair on the nitrogen is delocalized into the adjacent carbonyl group, making it less available to activate the aromatic ring.[10] This deactivation is sufficient to prevent oxidation by nitric acid while still allowing for electrophilic nitration.[1]
Issue 2: Formation of a Significant Amount of the Meta-Nitro Isomer
Question: I'm obtaining a substantial amount of the meta-nitro isomer, which is unexpected since the amino group is an ortho, para-director. Why is this happening?
Answer:
The formation of the meta-isomer is a direct consequence of the protonation of the amino group in the strongly acidic conditions of the nitrating mixture.[2][11][12]
Causality and Mechanism:
In a highly acidic medium (concentrated sulfuric and nitric acids), the basic amino group of 4-ethylaniline gets protonated to form the anilinium ion (-NH₃⁺).[2][12][13] The anilinium ion is a strongly deactivating, meta-directing group due to its positive charge, which withdraws electron density from the aromatic ring through an inductive effect.[12][13] Consequently, the incoming electrophile (NO₂⁺) is directed to the meta position.[12] Direct nitration of aniline can yield as much as 47% of the meta-nitroaniline.[2][5]
Solutions:
The most effective solution is to protect the amino group through acetylation , as described in the previous section.[8][9] The resulting acetamido group is non-basic and will not be protonated under the reaction conditions. It remains an ortho, para-directing group, leading to the desired isomers.
Logical Workflow for Isomer Control
Caption: Control of Isomer Formation via Protection.
Issue 3: Polysubstitution - Formation of Dinitro and Trinitro Compounds
Question: My analysis shows the presence of dinitrated and even trinitrated products. How can I achieve monosubstitution?
Answer:
The formation of multiple nitro-substituted products, or polysubstitution , occurs because the amino group is a very strong activating group.[4][14] Even after the first nitration, the ring remains sufficiently activated for further nitration to occur.
Causality and Mechanism:
The powerful electron-donating nature of the amino group makes the aromatic ring highly nucleophilic. This high reactivity can lead to multiple electrophilic substitution reactions, especially under harsh nitrating conditions.[4]
Solutions:
-
Protection of the Amino Group: As with oxidation and meta-isomer formation, acetylation is the primary solution.[4][14] The acetamido group is a less powerful activator than the amino group, which helps to prevent over-nitration.[1][7]
-
Control of Reaction Conditions:
-
Temperature: Maintain a low reaction temperature (typically 0-10 °C) to reduce the reaction rate and improve selectivity for monosubstitution.
-
Stoichiometry: Use a controlled amount of the nitrating agent. A slight excess is often necessary to ensure complete reaction of the starting material, but a large excess will promote polysubstitution.
-
Data Summary: Effect of Protection on Product Distribution
| Reaction Pathway | Major Product(s) | Typical Yield of Mononitro Product(s) |
| Direct Nitration | Mixture of ortho, meta, and para isomers, with significant oxidation byproducts | Low and variable |
| Nitration after Acetylation | Primarily para-nitroacetanilide | High (>90% for the para isomer) |
II. Frequently Asked Questions (FAQs)
Q1: What is the ideal nitrating agent for 4-ethylaniline?
A standard nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is commonly used.[2] The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid.[12]
Q2: After nitration of the protected 4-ethylaniline, how is the acetyl group removed?
The acetyl group can be removed by acid or base-catalyzed hydrolysis. Refluxing the N-(4-ethyl-nitrophenyl)acetamide with aqueous acid (e.g., HCl or H₂SO₄) or a base (e.g., NaOH) will hydrolyze the amide back to the amino group, yielding the desired nitro-4-ethylaniline.[14]
Q3: Are there any other potential side reactions to be aware of?
While less common under controlled conditions, sulfonation of the aromatic ring can occur if the reaction is carried out at high temperatures with fuming sulfuric acid. Additionally, complex rearrangement reactions of aromatic nitro compounds can sometimes be observed under strongly acidic conditions and elevated temperatures.[15] However, with the use of a protecting group and controlled temperature, these are generally not significant concerns.
Q4: How can I purify the final product?
Purification of the desired nitro-4-ethylaniline isomer can typically be achieved through recrystallization .[16][17] A suitable solvent system can be determined empirically, often involving alcohols or mixtures of polar and non-polar solvents.[18] If a mixture of isomers is obtained, column chromatography can be an effective separation technique.[19]
Visualizing the Troubleshooting Process
Caption: Troubleshooting Workflow for Nitration Side Reactions.
References
- 1. Krayonnz : Social Learning Network [krayonnz.com]
- 2. benchchem.com [benchchem.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 6. quora.com [quora.com]
- 7. Why is acetylation performed before nitration of aniline? - askIITians [askiitians.com]
- 8. Why is the NII group of aniline acetylated before nitration? | Filo [askfilo.com]
- 9. mapsofindia.com [mapsofindia.com]
- 10. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 11. allen.in [allen.in]
- 12. youtube.com [youtube.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. The rearrangement of aromatic nitro compounds. Part 1. The reactions of nitroanilines in aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. physics.emu.edu.tr [physics.emu.edu.tr]
- 18. 4-Ethylaniline | 589-16-2 [chemicalbook.com]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Synthesis of 4-Ethyl-3-nitroaniline
Introduction
Welcome to the technical support guide for the synthesis of 4-Ethyl-3-nitroaniline. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important chemical intermediate. The synthesis, while conceptually straightforward, presents common challenges related to regioselectivity, reaction control, and product purification. This guide offers a structured, question-and-answer approach to navigate these issues, grounded in the principles of electrophilic aromatic substitution and supported by detailed experimental protocols.
Core Synthesis Pathway: A Three-Step Approach
The most reliable and high-yielding synthesis of this compound involves a three-step process designed to control the regioselectivity of the nitration reaction and prevent unwanted side products. This pathway consists of:
-
Protection: Acetylation of the starting material, 4-ethylaniline, to form N-(4-ethylphenyl)acetamide.
-
Nitration: Regioselective nitration of the protected intermediate.
-
Deprotection: Acid-catalyzed hydrolysis to yield the final product.
Caption: Recommended three-step synthesis workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the protection of the amine group in 4-ethylaniline necessary before nitration?
A: The protection step is critical for two primary reasons:
-
Preventing Oxidation: Aniline and its derivatives are highly susceptible to oxidation by nitric acid, which leads to the formation of tarry by-products and a significant reduction in yield.[1] Converting the highly activating amino group (-NH₂) into a less reactive acetamido group (-NHCOCH₃) shields it from oxidation.
-
Controlling Regioselectivity: The amino group (-NH₂) is a powerful ortho-, para-director. However, under the strongly acidic conditions required for nitration, it is protonated to form the anilinium ion (-NH₃⁺). This ion is a strong deactivating group and a meta-director.[1] This would lead to the desired 3-nitro product, but the harsh conditions and deactivation often result in low yields and by-products. By converting the amine to an amide, the acetamido group remains a moderately activating ortho-, para-director, predictably directing the incoming nitro group to the position ortho to itself (and meta to the ethyl group), thus yielding the desired 4-ethyl-3-nitro isomer precursor.[2]
Q2: What are the primary isomeric by-products I should expect?
A: The main isomeric by-product is 4-ethyl-2-nitroaniline . The acetamido group in N-(4-ethylphenyl)acetamide directs the nitration to its two ortho positions. One position gives the desired 3-nitro product, while the other gives the 2-nitro isomer. Although the ethyl group sterically hinders the 2-position to some extent, formation of the 2-nitro isomer is a common competitive pathway.[2] Separation of these isomers is a key purification challenge.
Q3: How can I monitor the progress of each reaction step effectively?
A: Thin-Layer Chromatography (TLC) is the most effective method for monitoring reaction progress.[3] You should run a TLC at the start of the reaction and then periodically (e.g., every 30-60 minutes) until the starting material spot is no longer visible.
| Reaction Step | Mobile Phase (Example) | Analyte Comparison | Expected Observation for Completion |
| Protection | 3:7 Ethyl Acetate : Hexane | 4-Ethylaniline vs. N-(4-ethylphenyl)acetamide | Disappearance of the lower Rf 4-ethylaniline spot and appearance of a higher Rf amide spot. |
| Nitration | 1:1 Ethyl Acetate : Hexane | N-(4-ethylphenyl)acetamide vs. Nitro-amide | Disappearance of the starting amide spot and appearance of a new, slightly more polar (lower Rf) product spot. |
| Hydrolysis | 1:1 Ethyl Acetate : Hexane | Nitro-amide vs. This compound | Disappearance of the starting nitro-amide spot and appearance of the more polar (lower Rf) final product spot. |
Note: The provided mobile phases are starting points. You should optimize the solvent system for your specific laboratory conditions to achieve an Rf value of ~0.3-0.5 for the product.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Caption: A logical flow for troubleshooting common synthesis issues.
Problem: Low Overall Yield
Q: My final yield of this compound is much lower than expected. What are the likely causes?
A: Low yield can originate from any of the three steps. Let's break it down:
-
During Nitration:
-
Cause: Incorrect temperature control. The nitration of activated rings is highly exothermic. If the temperature rises above 10 °C, the risk of side reactions, oxidation, and the formation of dinitro products increases dramatically.[1][4]
-
Solution: Ensure your reaction vessel is submerged in an efficient ice/salt bath. Add the nitrating mixture (HNO₃/H₂SO₄) dropwise with vigorous stirring, constantly monitoring the internal thermometer to keep the temperature between 0-5 °C.[5]
-
-
During Hydrolysis (Deprotection):
-
Cause: Incomplete hydrolysis of the N-(4-ethyl-3-nitrophenyl)acetamide intermediate. This is a common issue if the reflux time is insufficient or the acid concentration is too low.
-
Solution: Monitor the hydrolysis by TLC until the starting amide spot has completely disappeared. A typical reflux time is 45-60 minutes.[2] If the reaction stalls, a modest increase in the concentration of the sulfuric acid solution may be necessary.
-
-
During Workup and Isolation:
-
Cause: Product loss during extraction or neutralization. This compound has some solubility in water, especially if the solution is not sufficiently cooled after neutralization.[6]
-
Solution: After neutralizing the acidic hydrolysis mixture to precipitate the product, cool the entire mixture in an ice bath before filtration.[7] Wash the collected solid with a minimal amount of ice-cold water to remove inorganic salts without dissolving the product.
-
Problem: Product is Impure / Contaminated with Isomers
Q: My NMR/TLC analysis shows significant impurities. How do I identify and remove them?
A: The most common impurity is the 4-ethyl-2-nitroaniline isomer.
-
Identification:
-
TLC: The 2-nitro and 3-nitro isomers will likely have very similar Rf values, but they can often be resolved with an optimized solvent system. For the analogous methylanilines, 4-methyl-2-nitroaniline has a higher Rf (0.44) than 4-methyl-3-nitroaniline (0.28) in a 7:3 CH₂Cl₂/heptane system, indicating the 2-nitro isomer is less polar.[2] You can use this as a guide to develop a separation method.
-
HPLC/CZE: For quantitative analysis and more challenging separations, techniques like HPLC or Capillary Zone Electrophoresis (CZE) are highly effective at separating positional isomers.[8][9]
-
-
Removal:
-
Fractional Recrystallization: This is the most common purification method. The isomers often have different solubilities in a given solvent. Ethanol/water or toluene are good starting points for recrystallization.[5][10] You may need to perform multiple recrystallizations to achieve high purity, though this will lead to some loss of the desired product.
-
Column Chromatography: If recrystallization fails to provide adequate purity, column chromatography is the definitive solution.[11] Use the TLC solvent system that gives the best separation as a starting point for your column elution gradient.
-
Problem: Difficulty with Purification/Isolation
Q: My product precipitated as an oil or won't crystallize properly. What should I do?
A: Oiling out is a common problem when the melting point of the solid is lower than the boiling point of the solvent or when impurities are present that depress the melting point.
-
Inducing Crystallization:
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[12]
-
Seed Crystals: If you have a small amount of pure, solid product, add a single tiny crystal to the cooled, supersaturated solution.
-
Trituration: If the product is an oil, decant the solvent and add a small amount of a cold, non-polar solvent in which your product is poorly soluble (e.g., hexane).[12] Stir or sonicate the mixture. This can often wash away impurities and induce the oil to solidify.
-
-
Optimizing Recrystallization:
-
Solvent Choice: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[13] Test small batches with different solvents like ethanol, isopropanol, toluene, or mixtures like ethanol/water to find the best system.
-
Cooling Rate: Do not cool the hot solution too quickly. Allow it to cool slowly to room temperature first, then transfer it to an ice bath. Rapid cooling promotes the formation of small, impure crystals or oils.[13]
-
Detailed Experimental Protocols
Protocol 1: Protection of 4-Ethylaniline (Acetylation)
-
In a 250 mL round-bottom flask, dissolve 4-ethylaniline (e.g., 0.1 mol) in glacial acetic acid (20 mL).[2]
-
Equip the flask with a magnetic stirrer and a reflux condenser.
-
Slowly add acetic anhydride (0.1 mol) dropwise. The reaction is exothermic; maintain the temperature below 80 °C by controlling the addition rate.[1]
-
After the addition is complete, stir the mixture until it cools to room temperature (approx. 15-20 minutes).
-
Pour the reaction mixture into ice water (200 mL) while stirring to precipitate the N-(4-ethylphenyl)acetamide.
-
Collect the white solid by vacuum filtration, wash with cold water, and dry. The product is typically of sufficient purity for the next step.
Protocol 2: Nitration of N-(4-ethylphenyl)acetamide
-
In a 250 mL flask, combine the dry N-(4-ethylphenyl)acetamide (e.g., 0.09 mol) with glacial acetic acid (15 mL).
-
Slowly and carefully add concentrated sulfuric acid (25 mL). Stir until a clear solution is formed.
-
Cool the mixture in an ice/salt bath to 0-2 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (7.5 mL) to concentrated sulfuric acid (3.5 mL), keeping this mixture cool.[1]
-
Add the cold nitrating mixture dropwise to the acetamide solution, ensuring the internal reaction temperature does not exceed 10 °C .[2]
-
After addition, allow the mixture to stir at room temperature for 1 hour.
-
Pour the reaction mixture slowly onto crushed ice (200 g) to precipitate the crude nitro-amide product.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
Protocol 3: Hydrolysis of N-(4-ethyl-3-nitrophenyl)acetamide
-
In a round-bottom flask equipped with a reflux condenser, combine the crude nitro-amide product from the previous step with a solution of 70% sulfuric acid in water (e.g., 30 mL H₂SO₄ in 20 mL H₂O).[2]
-
Heat the mixture to reflux for 45-60 minutes, or until TLC analysis shows the complete disappearance of the starting material.
-
Carefully pour the hot solution onto crushed ice (200 g).
-
Neutralize the solution by slowly adding a cold 10% NaOH solution until it is basic to litmus paper. Keep the mixture cool in an ice bath during neutralization.[5]
-
The yellow precipitate of this compound will form. Collect the crude product by vacuum filtration.
Protocol 4: Purification by Recrystallization
-
Transfer the crude, dry this compound to an Erlenmeyer flask.
-
Select an appropriate solvent (e.g., ethanol/water). Add the minimum amount of hot solvent required to just dissolve the solid.[7]
-
If the solution is colored, you may add a small amount of activated charcoal and hot filter to remove colored impurities.
-
Allow the solution to cool slowly to room temperature. Crystals should begin to form.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified yellow crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
References
- 1. books.rsc.org [books.rsc.org]
- 2. books.rsc.org [books.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. magritek.com [magritek.com]
- 5. prepchem.com [prepchem.com]
- 6. US3586719A - Process for preparing 4-fluoro-3-nitroaniline - Google Patents [patents.google.com]
- 7. personal.tcu.edu [personal.tcu.edu]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
stability issues of 4-Ethyl-3-nitroaniline during storage
Welcome to the technical support resource for 4-Ethyl-3-nitroaniline (CAS: 38331-51-4). This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the storage and handling of this compound. Ensuring the integrity of your starting materials is paramount for reproducible and reliable experimental outcomes. This document provides in-depth troubleshooting advice and frequently asked questions to help you maintain the quality of your this compound.
Troubleshooting Guide: Addressing Stability-Related Issues
This section is for users who suspect that the quality of their this compound may be compromising their experiments.
Q1: My reaction yields are low or my results are inconsistent. How can I determine if my this compound is degraded?
Probable Cause: Inconsistent results are often the first sign of reagent degradation. This compound is sensitive to environmental factors like moisture, air, and light, which can lead to the formation of impurities that may interfere with your reaction or reduce the concentration of the active starting material.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected reagent degradation.
Solution: A Step-by-Step Protocol for Purity Assessment
A simple High-Performance Liquid Chromatography with UV detection (HPLC-UV) analysis is a definitive method to check the purity of your material.[2]
Experimental Protocol: HPLC-UV Purity Check
-
Standard Preparation: Prepare a 1 mg/mL stock solution of a new, unopened vial of this compound (your reference standard) in HPLC-grade acetonitrile. Prepare a working standard of 0.1 mg/mL by diluting the stock solution.
-
Sample Preparation: Prepare a 0.1 mg/mL solution of the suspect this compound using the same solvent.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution. A good starting point is a mixture of acetonitrile and water.
-
Detection: UV detector set to a wavelength where the compound has strong absorbance (typically determined by a UV scan).
-
Injection Volume: 10 µL.
-
Flow Rate: 1.0 mL/min.
-
-
Analysis: Inject the reference standard and the suspect sample. Compare the chromatograms. Significant degradation is indicated by a decrease in the area of the main peak and/or the appearance of new peaks corresponding to impurities.
Q2: I've observed a color change in my stored this compound, from its original yellow to a darker orange or brown. What has happened?
Probable Cause: A visible color change is a strong indicator of chemical degradation. Nitroanilines are susceptible to oxidation and polymerization, often accelerated by exposure to light and air.[1][3] The darker colors typically result from the formation of complex, conjugated impurities or oxidation products.
Solution: It is strongly advised to discard any reagent that has visibly changed color. The presence of unknown impurities can have unpredictable effects on your experiments. Purification of a small quantity of a research chemical is rarely as safe or cost-effective as purchasing a new, quality-controlled batch. Upon receiving the new batch, immediately implement the recommended storage conditions outlined in the FAQ section below.
Q3: My analysis shows new impurity peaks. What are the likely degradation products of this compound?
Probable Cause: Based on the structure of this compound, two primary degradation pathways are most likely: oxidation of the aniline functional group or the ethyl side chain, and reduction of the nitro group.
Potential Degradation Pathways:
Caption: Potential degradation pathways for this compound.
Solution: Identifying the exact structure of impurities often requires advanced analytical techniques like GC/MS or LC-MS.[4]
-
Oxidation Products: The aniline moiety is prone to oxidation, which can lead to dimerization and the formation of colored azoxy or azo compounds. The ethyl group can also be oxidized.
-
Reduction Products: The nitro group can be sequentially reduced to nitroso, hydroxylamino, and finally amino groups.[5] This can sometimes occur if the compound is stored in contact with reactive surfaces or contaminants that can catalyze reduction.
If these impurities are present, the reagent should be replaced to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the proper handling and storage of this compound.
Q1: What are the optimal long-term storage conditions for this compound?
To maximize shelf-life and maintain purity, the following conditions are recommended based on the manufacturer's safety data sheet and data from structurally related compounds.[3]
| Parameter | Recommendation | Rationale |
| Temperature | Store at recommended temperature on the product label. Refrigeration (e.g., 2-8°C) is a common best practice. | Slows the rate of all potential chemical degradation pathways. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes exposure to oxygen and moisture, preventing oxidative degradation.[1] |
| Container | Tightly sealed, amber glass bottle. | Amber glass protects the compound from light-induced degradation, while a tight seal prevents moisture and air ingress. |
| Location | A dry, well-ventilated, and designated chemical storage area. | Prevents moisture absorption and ensures safety.[6] |
Q2: Why is moisture a specific concern for this compound?
This compound is designated as moisture-sensitive. Absorbed water can act as a medium to facilitate degradation reactions. Furthermore, in a research setting, excess moisture in a starting material can interfere with reactions that require anhydrous conditions, leading to side reactions and reduced yields.
Q3: What is the expected shelf-life? When should I re-qualify my older stock?
The shelf-life is highly dependent on the storage conditions. When stored properly as described above, this compound should remain stable for an extended period. However, for critical applications, it is good laboratory practice to:
-
Date the vial upon receipt and upon opening.
-
Re-qualify the material if it has been opened and stored for more than one year. Re-qualification can be performed using the HPLC-UV protocol described in the troubleshooting section.
Q4: What are the most critical safety precautions when handling this compound?
This compound is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause organ damage through prolonged exposure. Always consult the full Safety Data Sheet (SDS) before use. Key precautions include:
-
Handling: Always handle inside a certified chemical fume hood.[6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (inspect gloves before use).[6][7]
-
Avoid Dust: Avoid creating and inhaling dust. This compound is a solid, so careful weighing and transfer techniques are important.
-
Disposal: Dispose of waste according to local, state, and federal regulations.[8]
References
- 1. N-Ethyl-4-nitroaniline | C8H10N2O2 | CID 19318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. durhamtech.edu [durhamtech.edu]
Technical Support Center: Purification of 4-Ethyl-3-nitroaniline and Removal of Positional Isomers
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing the common challenge of purifying 4-Ethyl-3-nitroaniline from its positional isomers. The methodologies and troubleshooting advice presented herein are grounded in established chemical principles and field-proven laboratory practices.
Section 1: Frequently Asked Questions - Understanding Your Impurity Profile
This section addresses the fundamental questions regarding the origin and nature of isomeric impurities encountered during the synthesis of this compound.
Q1: What are the most likely positional isomers in my crude this compound and why do they form?
A1: The most prevalent positional isomer impurity is 4-Ethyl-2-nitroaniline . Its formation is a direct consequence of the reaction mechanism of electrophilic aromatic substitution on the 4-ethylaniline precursor.
The synthesis of nitroanilines typically involves the nitration of the corresponding aniline derivative.[1] To prevent oxidative side reactions and to control the regioselectivity, the highly activating amino group (-NH₂) is often protected via acetylation to form an amide (N-acetyl group, -NHCOCH₃).[2] Both the amino group and the N-acetyl group are strong ortho, para-directors. In the case of 4-ethylaniline, the para position is blocked by the ethyl group. Therefore, the incoming electrophile (the nitronium ion, NO₂⁺) is directed predominantly to the ortho position relative to the amino/acetylamino group.[3]
Subsequent hydrolysis of the acetyl group yields 4-ethyl-2-nitroaniline as the major kinetic product. The desired this compound (meta to the amino group) is typically formed in smaller quantities unless specific reaction conditions (e.g., nitration in strong acid which protonates the amine to a meta-directing anilinium ion) are employed, which can also lead to other byproducts.[2]
Q2: What is the key physicochemical difference that allows for the separation of this compound from 4-Ethyl-2-nitroaniline?
A2: The primary difference enabling separation is polarity . The 4-Ethyl-2-nitroaniline isomer is significantly less polar than the this compound isomer.
This polarity difference arises from the potential for intramolecular hydrogen bonding in the 2-nitro isomer. The proximity of the amino (-NH₂) and nitro (-NO₂) groups on the aromatic ring (in the ortho position) allows for the formation of a stable six-membered ring through a hydrogen bond between a hydrogen on the amino group and an oxygen on the nitro group. This internal hydrogen bonding masks the polar character of these functional groups, reducing their ability to interact with external polar molecules (like a polar stationary phase).
In contrast, the 3-nitro isomer has its amino and nitro groups in a meta arrangement, making intramolecular hydrogen bonding impossible. Consequently, its polar -NH₂ and -NO₂ groups are fully available to interact with other polar molecules, rendering it a more polar compound overall. This principle is well-established for separating ortho- and para-nitroaniline isomers and is directly applicable here.
Q3: How can I quickly assess the purity and isomer ratio of my crude product?
A3: Thin-Layer Chromatography (TLC) is the most effective and rapid method for initial purity assessment. Using a silica gel plate (a polar stationary phase) and an appropriate mobile phase, you can visualize the number of components in your mixture and get a qualitative sense of their relative amounts.
Based on the polarity principle described in Q2, the less polar 4-Ethyl-2-nitroaniline will travel further up the TLC plate , resulting in a higher Retention Factor (Rf) value. The more polar desired product, This compound, will have a lower Rf value . By comparing the intensity of the spots, you can estimate the isomer ratio in your crude material.[4][5]
Section 2: Troubleshooting and Purification Strategies
This section provides practical, question-based guidance for overcoming common separation challenges.
Q4: My TLC shows two spots. How do I definitively identify which is my target product, this compound?
A4: As established, the spot with the lower Rf value corresponds to the more polar compound, which is your target product, this compound. The spot with the higher Rf value is the 4-Ethyl-2-nitroaniline impurity. For an analogous pair, 4-methyl-2-nitroaniline and 4-methyl-3-nitroaniline, the 2-nitro isomer consistently shows a higher Rf value (e.g., 0.44 vs. 0.28 in a CH₂Cl₂/heptane system).[3] This confirms the expected behavior.
To be certain, if you have access to analytical standards of either isomer, you can spot them on the same TLC plate alongside your crude mixture for direct comparison.
Q5: Which purification method should I try first: Recrystallization or Column Chromatography?
A5: The choice depends on the isomer ratio and the quantity of material.
-
Try Recrystallization First If: Your crude product is mostly the desired 3-nitro isomer with a smaller amount of the 2-nitro impurity. Recrystallization is faster and uses less solvent than chromatography for bulk purification. Success depends on finding a solvent in which the solubility of the two isomers is significantly different at high and low temperatures.
-
Use Column Chromatography If: The isomers are present in comparable amounts (e.g., a 50:50 mixture), or if recrystallization fails to yield a pure product. Chromatography provides much higher resolving power and is the definitive method for separating compounds with similar polarities.
Below is a decision workflow to guide your choice:
Q6: How do I select an appropriate solvent for recrystallization when specific solubility data is unavailable?
A6: When precise solubility data is lacking, you must perform a solvent screen. The ideal recrystallization solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble when hot. The impurity should either be very soluble at all temperatures (so it stays in the mother liquor) or insoluble at all temperatures (so it can be filtered off hot).
Solvent Screening Protocol:
-
Place ~20-30 mg of your crude mixture into several small test tubes.
-
To each tube, add a different solvent dropwise at room temperature. Test a range of polarities:
-
Non-polar: Hexanes, Heptane
-
Intermediate: Toluene, Dichloromethane
-
Polar Protic: Ethanol, Methanol, Isopropanol
-
Polar Aprotic: Ethyl Acetate, Acetone
-
-
Observe solubility at room temperature. A good candidate solvent will not dissolve the solid completely.
-
Gently heat the tubes that showed poor solubility. The solid should dissolve completely or nearly completely upon heating.
-
Allow the hot solutions to cool slowly to room temperature, then place them in an ice bath.
-
The best solvent is the one that yields a large amount of crystalline solid upon cooling.
For nitroanilines, ethanol or ethanol/water mixtures are often effective.[6] Given the polarity difference, a solvent like toluene (less polar) might preferentially dissolve the 2-nitro isomer, while a more polar solvent like ethanol might be better for recrystallizing the 3-nitro isomer.
Q7: My column chromatography isn't separating the isomers effectively. What adjustments can I make?
A7: Poor separation on a column is typically due to an inappropriate mobile phase (eluent).
-
If both spots elute too quickly (High Rf): Your eluent is too polar. Decrease the proportion of the polar solvent. For example, switch from 4:1 hexanes:ethyl acetate to 9:1 hexanes:ethyl acetate.
-
If the spots are not moving (Low Rf): Your eluent is not polar enough. Increase the proportion of the polar solvent (e.g., from 9:1 to 4:1 hexanes:ethyl acetate).
-
If the spots are streaking (tailing): Aniline compounds can sometimes interact too strongly with the acidic silica gel. Adding a very small amount of a basic modifier like triethylamine (0.1-0.5% v/v) to your eluent can neutralize the acidic sites on the silica, resulting in sharper bands and better separation.
-
If the spots are too close together: You need to fine-tune the eluent polarity. Try a less polar solvent than ethyl acetate, such as dichloromethane or a toluene/hexane mixture. Alternatively, running a longer column or using a shallower solvent gradient (gradient elution) can improve resolution.
Section 3: Detailed Experimental Protocols
Protocol 1: Analytical Thin-Layer Chromatography (TLC)
-
Preparation: Dissolve a small amount (~1 mg) of your crude product in a few drops of ethyl acetate or dichloromethane.
-
Spotting: Use a capillary tube to spot a small amount of the solution onto a silica gel TLC plate, about 1 cm from the bottom.
-
Elution: Place the plate in a developing chamber containing a 4:1 mixture of Hexanes:Ethyl Acetate (v/v). Ensure the solvent level is below the spot line. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Nitroanilines are typically yellow, so the spots may be visible to the naked eye. For better visualization, view the plate under a UV lamp (254 nm). Circle the spots with a pencil.
-
Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The spot with the lower Rf is this compound.
Protocol 2: Flash Column Chromatography
-
Eluent Selection: Based on TLC analysis, choose a solvent system that gives an Rf value of ~0.2-0.3 for the target compound (this compound). A starting point of 9:1 Hexanes:Ethyl Acetate is recommended.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column. Ensure the silica bed is compact and level.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent like dichloromethane if solubility is an issue) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, applying positive pressure (flash chromatography). Collect fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the separated isomers.
-
Combine and Evaporate: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 3: Recrystallization
-
Solvent Selection: Following the screening protocol in Q6, select the optimal solvent (e.g., Ethanol).
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of hot solvent required to fully dissolve it.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 4: High-Performance Liquid Chromatography (HPLC)
-
System: A reverse-phase HPLC system is recommended.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of Acetonitrile and Water. A starting point could be 60:40 Acetonitrile:Water.
-
Detection: UV detector set at a wavelength where both isomers absorb (e.g., 254 nm or near the λmax of the nitroaniline chromophore).
-
Analysis: In reverse-phase HPLC, the elution order is opposite to that of normal-phase TLC. The more polar This compound will elute first (shorter retention time) , while the less polar 4-Ethyl-2-nitroaniline will have a longer retention time. Purity is determined by the area percentage of the product peak.
Section 4: Data Summary
The following table summarizes the known properties and expected chromatographic behavior of the target compound and its primary isomeric impurity.
| Property | This compound (Target Product) | 4-Ethyl-2-nitroaniline (Isomer Impurity) | Rationale / Reference |
| Structure | NH₂ at C1, Ethyl at C4, NO₂ at C3 | NH₂ at C1, Ethyl at C4, NO₂ at C2 | Isomeric Definition |
| CAS Number | 51529-96-5[7] | 3663-35-2[8] | Chemical Abstracts Service |
| Molecular Weight | 166.18 g/mol | 166.18 g/mol [9] | Isomers have identical MW |
| Physical Form | Solid[7] | Solid | Vendor Information |
| Boiling Point | Not available | 314 °C at 760 mmHg[9] | MySkinRecipes |
| Melting Point | ~79 °C (Estimate) | Not readily available | Estimated based on 4-Methyl-3-nitroaniline (79 °C)[10] |
| Polarity | More Polar | Less Polar | No intramolecular H-bonding possible. |
| TLC Rf | Lower Rf | Higher Rf | Stronger interaction with polar silica gel.[3] |
| Column Elution | Elutes Second | Elutes First | Weaker interaction with polar silica gel. |
| RP-HPLC Retention | Shorter Retention Time | Longer Retention Time | Weaker interaction with non-polar C18 stationary phase. |
References
- 1. api.pageplace.de [api.pageplace.de]
- 2. Nitroacetanilide - Wikipedia [en.wikipedia.org]
- 3. books.rsc.org [books.rsc.org]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. This compound | 51529-96-5 [chemicalbook.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. Acetamide,N-(4-ethoxy-2-nitrophenyl)- | CAS#:885-81-4 | Chemsrc [chemsrc.com]
- 8. 4-ethyl-2-nitro-aniline | 3663-35-2 [chemicalbook.com]
- 9. 4-ethyl-2-nitroaniline [myskinrecipes.com]
- 10. 4-Methyl-3-nitroaniline, 50 g, CAS No. 119-32-4 | Aromatic Building Blocks | Building Blocks for Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
Technical Support Center: Degradation Pathways and Stability Analysis of 4-Ethyl-3-nitroaniline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in designing, executing, and interpreting degradation studies for 4-Ethyl-3-nitroaniline under acidic and basic conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges and questions encountered during the stability testing of this compound.
Q1: What are the most probable degradation pathways for this compound under hydrolytic stress?
Based on the chemical structure, which features an aromatic amine and a nitro group, the most anticipated degradation pathway under both acidic and basic hydrolytic stress is the hydrolysis of the amino group to a hydroxyl group.
-
Under Acidic Conditions: The degradation is expected to initiate with the protonation of the amino group to form an anilinium salt.[1] This is followed by a nucleophilic attack by water on the carbon atom attached to the protonated amino group, leading to the formation of 4-Ethyl-3-nitrophenol . This type of acid-catalyzed hydrolysis is a known reaction for aromatic amines, though it often requires elevated temperatures to proceed at a significant rate.[2][3]
-
Under Basic Conditions: While anilines are generally stable in base, the presence of the strongly electron-withdrawing nitro group on the aromatic ring can facilitate nucleophilic aromatic substitution. Under forcing conditions, such as high temperatures and concentrated base, the amino group can be displaced by a hydroxide ion to yield 4-Ethyl-3-nitrophenol .[4] The reaction is driven by the ability of the nitro group to stabilize the negative charge that develops in the intermediate Meisenheimer complex.
The diagram below illustrates this primary anticipated degradation pathway.
Caption: Predicted primary degradation pathway of this compound.
Q2: I am not observing any degradation under my initial stress conditions. What should I do?
If you observe less than 5% degradation, it may indicate that this compound is highly stable under the tested conditions or that the conditions are too mild.[5]
Troubleshooting Steps:
-
Verify Analytical Method: First, ensure your analytical method is capable of detecting small changes in the parent compound concentration and can separate it from potential early-eluting or late-eluting degradants.
-
Increase Stressor Severity: Incrementally increase the harshness of the conditions. Avoid drastic changes that could lead to complete degradation.[5]
-
Temperature: Increase the temperature in 10°C increments (e.g., from 60°C to 70°C).
-
Stressor Concentration: Increase the concentration of the acid or base (e.g., from 0.1 M to 1.0 M HCl).
-
Duration: Extend the exposure time, adding later time points to your study (e.g., 48 hours, 72 hours).
-
-
Documentation: If the compound remains stable even under highly aggressive conditions (e.g., refluxing in 5 M HCl for 24 hours), this is a valid result. Document the conditions tested to demonstrate the compound's intrinsic stability.[5]
Q3: My HPLC analysis of this compound shows significant peak tailing. How can I resolve this?
Peak tailing for aromatic amines is a classic chromatographic problem, most often caused by secondary interactions between the basic amine and acidic silanol groups (Si-OH) on the surface of silica-based HPLC columns.[6] This unwanted interaction creates a secondary, non-ideal retention mechanism, causing the peak to tail.
Troubleshooting Guide for Peak Tailing:
| Step | Action | Rationale |
| 1 | Check Mobile Phase pH | Ensure the mobile phase pH is at least 2 units below the pKa of the aniline's conjugate acid. For anilines, this often means operating at a pH between 2.5 and 3.5 to ensure the amine is fully protonated (ionized), which minimizes its interaction with silanol groups.[6] |
| 2 | Increase Buffer Strength | If using a buffer, ensure its concentration is sufficient (typically 20-50 mM). A weak buffer may not adequately control the pH on the column surface, leading to inconsistent ionization and peak tailing. |
| 3 | Add a Competitive Amine | Introduce a small amount of a competitive amine, like triethylamine (TEA), to the mobile phase (e.g., 0.1% v/v). TEA is a stronger base and will preferentially bind to the active silanol sites, effectively shielding your analyte from these secondary interactions.[6] |
| 4 | Evaluate Column Choice | Modern, high-purity silica columns with end-capping (e.g., "Type B" silica) have fewer accessible silanol groups and are less prone to causing peak tailing with basic compounds. If you are using an older column, consider switching to a more inert stationary phase. |
Q4: The mass balance in my degradation study is below 90%. What are the potential causes?
Poor mass balance is a common issue in forced degradation studies and suggests that not all components are being accounted for by your analytical method.[7]
Possible Causes & Recommended Actions:
| Possible Cause | Recommended Action(s) |
| Degradants Lack a Chromophore | The degradation process may have destroyed the UV-absorbing part of the molecule. Use a universal detector in parallel with your UV detector, such as a Mass Spectrometer (MS) or Charged Aerosol Detector (CAD), to detect compounds without a chromophore.[5] |
| Volatile Degradants | Small, volatile fragments may have formed and evaporated from the sample solution. This is difficult to quantify without techniques like headspace GC-MS. If suspected, note it as a likely cause for the mass balance discrepancy. |
| Degradants Not Eluting | Highly polar or charged degradation products might be irreversibly adsorbed onto the HPLC column. Modify your gradient to include a stronger organic solvent or an aggressive wash step at the end of each run to elute any strongly retained compounds.[5] |
| Different Molar Absorptivity | Degradation products may have a significantly different UV response factor compared to the parent compound. If you can identify the degradants, calculate their relative response factors to correct the mass balance calculation. |
Experimental Protocols & Workflows
A systematic approach is crucial for obtaining reliable and reproducible data from forced degradation studies.
Protocol 1: Forced Hydrolytic Degradation Study
This protocol outlines the steps for subjecting this compound to acidic, basic, and neutral hydrolysis.
Objective: To generate potential degradation products and assess the stability of this compound under hydrolytic stress.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
HPLC-grade water, acetonitrile, and methanol
-
Heating block or water bath set to 80°C
-
HPLC vials
Procedure:
-
Prepare Stock Solution: Prepare a 1.0 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Set Up Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl in a sealed vial.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH in a sealed vial.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of HPLC-grade water in a sealed vial.
-
Control: Prepare a control sample by diluting 1 mL of the stock solution with 9 mL of the stock solution solvent (e.g., 50:50 acetonitrile:water). Store this protected from light at 4°C.
-
-
Incubation: Place the acid, base, and neutral vials in the heating block at 80°C.
-
Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralization and Dilution:
-
For acid samples, immediately neutralize the aliquot with an equivalent volume of 0.1 M NaOH.
-
For base samples, immediately neutralize the aliquot with an equivalent volume of 0.1 M HCl.
-
Dilute all neutralized samples and the control sample to a suitable concentration for HPLC analysis (e.g., 10 µg/mL).
-
-
Analysis: Analyze all samples immediately using a validated stability-indicating HPLC method.
General Experimental Workflow
The following diagram outlines the standard workflow for a forced degradation study.
Caption: A typical workflow for conducting forced degradation studies.
Summary of Stress Conditions and Expected Outcomes
The table below summarizes the recommended stress conditions based on ICH guidelines and the anticipated primary degradation products.[8]
| Stress Condition | Reagent/Condition | Temperature | Expected Primary Degradant(s) |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 80°C or Reflux | 4-Ethyl-3-nitrophenol |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 80°C or Reflux | 4-Ethyl-3-nitrophenol |
| Oxidative | 3% - 30% H₂O₂ | Room Temp | To be determined (potential for oxidation of the ethyl group or aniline ring) |
| Thermal | Dry Heat | 105°C | To be determined (likely minimal degradation if stable) |
| Photolytic | ICH-compliant light chamber | Room Temp | To be determined (nitroaromatics can be photosensitive)[8] |
References
- 1. m.youtube.com [m.youtube.com]
- 2. brainly.com [brainly.com]
- 3. magritek.com [magritek.com]
- 4. CN109912424B - Method for hydrolyzing nitroanilines into phenol - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. onyxipca.com [onyxipca.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Synthesis of 4-Ethyl-3-nitroaniline
A specialized resource for researchers, scientists, and drug development professionals.
Introduction
Welcome to the technical support center for the synthesis of 4-Ethyl-3-nitroaniline. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to address the common challenges encountered during this specific nitration reaction. As Senior Application Scientists, we understand that achieving high yield and purity, particularly by preventing over-nitration, is paramount. This resource combines theoretical principles with practical, field-proven insights to help you navigate the complexities of this synthesis.
The nitration of substituted anilines, such as 4-ethylaniline, is a classic electrophilic aromatic substitution. However, the powerful activating and basic nature of the amino group presents significant challenges, including the risk of oxidation and poor regioselectivity, often leading to a mixture of ortho, meta, and para isomers, as well as dinitrated byproducts.[1] This guide will focus on strategies to control these variables and achieve the desired this compound product with high fidelity.
Troubleshooting Guide: Preventing Over-nitration and Controlling Regioselectivity
Over-nitration and the formation of undesired isomers are the most common issues in the synthesis of this compound. This section provides a structured approach to diagnosing and resolving these problems.
Issue 1: Low Yield of Mononitrated Product and Formation of Tarry Byproducts
Symptoms:
-
The reaction mixture turns dark or black.
-
A significant amount of insoluble, tar-like material is produced.
-
The isolated yield of this compound is significantly lower than expected.
Root Cause Analysis: Direct nitration of anilines with strong acid mixtures (e.g., HNO₃/H₂SO₄) can lead to oxidation of the electron-rich aromatic ring and the amino group itself.[1] The highly activating amino group makes the aniline ring very susceptible to attack by the nitrating agent, which can result in uncontrolled polymerization and degradation.
Corrective and Preventive Actions:
-
Amino Group Protection: The most effective strategy to prevent oxidation is to protect the amino group before nitration.[2][3] Acetylation is a common and effective method. By converting the highly activating -NH₂ group into a less activating acetamido (-NHCOCH₃) group, you moderate the ring's reactivity and prevent oxidation. The protecting group can be removed by hydrolysis after nitration.[3]
-
Strict Temperature Control: Nitration is a highly exothermic reaction. Maintaining a low reaction temperature (typically 0-5 °C) is crucial to slow down the reaction rate and minimize side reactions, including oxidation.[4]
Issue 2: Formation of Multiple Isomers (e.g., 4-Ethyl-2-nitroaniline) and Dinitrated Products
Symptoms:
-
Chromatographic analysis (TLC, HPLC, GC) of the crude product shows multiple spots or peaks corresponding to different isomers and dinitrated compounds.[5][6]
-
Difficulty in purifying the desired this compound isomer.
Root Cause Analysis: The directing effects of the substituents on the aniline ring determine the position of nitration. The ethyl group is an ortho-, para-director, while the amino group is also a strong ortho-, para-director. However, under the strongly acidic conditions of nitration, the amino group can be protonated to form the anilinium ion (-NH₃⁺), which is a meta-director.[2][7] This leads to a complex mixture of products. Over-nitration occurs when the reaction conditions are too harsh, leading to the introduction of a second nitro group.
Corrective and Preventive Actions:
-
Amino Group Protection: As with preventing oxidation, protecting the amino group as an acetamide is key to controlling regioselectivity. The acetamido group is still an ortho-, para-director but is less activating than the amino group, providing more controlled nitration.[8] The steric bulk of the acetamido group can also influence the regioselectivity.
-
Controlled Addition of Nitrating Agent: The nitrating agent should be added slowly and dropwise to the solution of the protected aniline.[2] This maintains a low concentration of the nitrating species at any given time, reducing the likelihood of di-nitration.
-
Stoichiometry: Use a carefully measured, slight stoichiometric excess of the nitrating agent. A large excess will significantly increase the formation of dinitrated byproducts.
-
Alternative Nitrating Agents: For highly sensitive substrates, exploring milder or more selective nitrating agents can be beneficial.[9][10] Options include bismuth subnitrate/thionyl chloride or tert-butyl nitrite.[9][11]
Issue 3: Incomplete Reaction or Low Conversion
Symptoms:
-
Significant amount of starting material (4-ethylaniline or its protected form) remains after the reaction is complete.
-
Low yield of the desired product.
Root Cause Analysis:
-
Insufficient Nitrating Agent: The amount of nitrating agent was not sufficient to fully convert the starting material.
-
Reaction Temperature Too Low: While low temperatures are necessary to control side reactions, excessively low temperatures can slow the reaction to the point of incompletion within a reasonable timeframe.
-
Poor Mixing: Inadequate stirring can lead to localized concentrations of reactants and incomplete reaction.
Corrective and Preventive Actions:
-
Verify Stoichiometry: Double-check the calculations for the molar equivalents of all reagents.
-
Optimize Temperature: While starting the reaction at a low temperature is crucial, a slight increase in temperature after the addition of the nitrating agent may be necessary to drive the reaction to completion. This should be done cautiously and with careful monitoring.
-
Ensure Efficient Stirring: Use a properly sized stir bar or overhead stirrer to ensure the reaction mixture is homogeneous.
Frequently Asked Questions (FAQs)
Q1: Why is direct nitration of 4-ethylaniline not recommended?
Direct nitration of 4-ethylaniline with a mixture of nitric and sulfuric acid is problematic for two main reasons. First, the strong oxidizing nature of nitric acid can degrade the aniline, leading to the formation of tarry byproducts and low yields.[1] Second, in the highly acidic medium, the amino group is protonated to form the anilinium ion. This ion is a meta-director, which competes with the ortho-, para-directing influence of the ethyl and unprotonated amino groups, resulting in a mixture of isomers that is difficult to separate.[2][7]
Q2: What is the purpose of acetylating the amino group?
Acetylation of the amino group with acetic anhydride converts it to an acetamido group (-NHCOCH₃). This serves two critical functions:
-
Moderates Reactivity: The acetamido group is less activating than the amino group, which reduces the susceptibility of the aromatic ring to oxidation by the nitrating agent.[3]
-
Controls Regioselectivity: The acetamido group is still an ortho-, para-director, but it provides more predictable and controlled nitration, favoring the formation of the desired isomer.[8]
Q3: What are the best practices for the hydrolysis (deprotection) step?
After nitration of the acetylated intermediate, the acetyl group must be removed to yield the final product. This is typically achieved by acid- or base-catalyzed hydrolysis.
-
Acid Hydrolysis: Refluxing the nitrated acetanilide with aqueous acid (e.g., H₂SO₄ or HCl) is a common method.[3]
-
Base Hydrolysis: Alternatively, heating with an aqueous base like sodium hydroxide can also be effective.[12] The choice between acid and base hydrolysis may depend on the stability of the product and the ease of purification.
Q4: How can I monitor the progress of the nitration reaction?
Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction.[5] By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot(s). High-performance liquid chromatography (HPLC) or gas chromatography (GC) can provide more quantitative information on the conversion and the formation of byproducts.[6][13]
Q5: Are there alternative, milder nitrating agents I can use?
Yes, for substrates that are sensitive to the harsh conditions of mixed acid nitration, several alternative reagents have been developed. These include:
-
Bismuth (III) nitrate pentahydrate: Can be an effective and regioselective nitrating agent for anilines.[14]
-
Bismuth subnitrate and thionyl chloride: A mild and selective method for aromatic nitration.[9]
-
tert-Butyl nitrite: Used for regioselective ring nitration of N-alkyl anilines under mild conditions.[11] These alternatives often offer improved safety profiles and better control over the reaction.[10]
Experimental Protocols
Protocol 1: Synthesis of 4-Ethyl-N-acetyl-aniline (Protection Step)
Materials:
-
4-Ethylaniline
-
Acetic anhydride
-
Glacial acetic acid
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer, dissolve 4-ethylaniline in glacial acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add acetic anhydride dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
Protocol 2: Nitration of 4-Ethyl-N-acetyl-aniline
Materials:
-
4-Ethyl-N-acetyl-aniline
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice
Procedure:
-
Carefully add 4-Ethyl-N-acetyl-aniline to concentrated sulfuric acid in a flask, keeping the temperature below 20 °C with an ice bath.
-
Cool the mixture to 0-5 °C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of the acetylated aniline, ensuring the temperature does not exceed 10 °C.[2]
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Pour the reaction mixture slowly onto crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
Protocol 3: Hydrolysis of 4-Ethyl-3-nitro-N-acetyl-aniline (Deprotection Step)
Materials:
-
Crude 4-Ethyl-3-nitro-N-acetyl-aniline
-
Concentrated sulfuric acid
-
Water
-
Sodium hydroxide solution
Procedure:
-
Prepare a solution of dilute sulfuric acid by carefully adding concentrated sulfuric acid to water.
-
Add the crude nitrated product to the dilute sulfuric acid solution.
-
Heat the mixture under reflux for 1-2 hours.[3]
-
Cool the reaction mixture and pour it into ice water.
-
Neutralize the solution by slowly adding a sodium hydroxide solution until the product precipitates.
-
Collect the solid by vacuum filtration, wash with water until the washings are neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Data Presentation
| Parameter | Direct Nitration of Aniline[15] | Nitration via Acetanilide Intermediate |
| Regioselectivity | Poor; mixture of ortho, meta, and para isomers | Good to excellent; primarily the desired isomer |
| Yield | Low to moderate | Moderate to high |
| Byproducts | Significant oxidation and tar formation | Minimal oxidation byproducts |
| Purification | Difficult and often requires chromatography | Relatively straightforward (recrystallization) |
Visualizations
Workflow for Controlled Synthesis of this compound
Caption: Controlled synthesis workflow.
Troubleshooting Logic for Over-nitration
Caption: Troubleshooting over-nitration.
References
- 1. Why is nitration of aniline difficult class 11 chemistry CBSE [vedantu.com]
- 2. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. prepchem.com [prepchem.com]
- 5. stmarys-ca.edu [stmarys-ca.edu]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. testbook.com [testbook.com]
- 8. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 9. Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. US4151203A - Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides - Google Patents [patents.google.com]
- 13. Quantification of nitrotyrosine in nitrated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Alternative Method for the Selective Synthesis of Ortho-nitro ...: Ingenta Connect [ingentaconnect.com]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Chemical Reactivity of 4-Ethyl-3-nitroaniline and 4-Ethyl-2-nitroaniline
Introduction
Substituted anilines are foundational building blocks in the synthesis of a vast array of functional molecules, including pharmaceuticals, agrochemicals, and dyes.[1][2][3] The precise arrangement of substituents on the aniline ring dictates the molecule's electronic and steric properties, which in turn governs its reactivity. This guide provides an in-depth comparative analysis of two constitutional isomers: 4-Ethyl-3-nitroaniline and 4-Ethyl-2-nitroaniline.
While structurally similar, the positional difference of the nitro group relative to the amine functionality imparts significant and exploitable differences in their chemical behavior. Understanding these nuances is critical for researchers and drug development professionals in designing synthetic routes, predicting reaction outcomes, and optimizing process conditions. We will dissect the electronic and steric factors at play, present a logical framework for predicting reactivity, and provide a detailed experimental protocol for empirical validation.
Structural and Electronic Analysis
The reactivity of an aromatic amine is primarily determined by the availability of the nitrogen atom's lone pair of electrons and the electron density of the aromatic ring. This is modulated by the interplay of inductive and resonance (mesomeric) effects of the substituents.
-
Amino Group (-NH₂): A powerful activating group. It donates electron density to the ring via a strong positive resonance effect (+M) and withdraws density weakly via a negative inductive effect (-I). The resonance effect is dominant, making the ring electron-rich, particularly at the ortho and para positions.
-
Ethyl Group (-CH₂CH₃): A weak activating group. It donates electron density through a positive inductive effect (+I) and hyperconjugation.
-
Nitro Group (-NO₂): A strong deactivating group. It withdraws electron density from the ring through both a powerful negative resonance effect (-M) and a strong negative inductive effect (-I).[4][5]
The crucial difference between the two isomers lies in the position of the potent electron-withdrawing nitro group relative to the potent electron-donating amino group.
Caption: Molecular structures of the two isomers.
Electronic Effects on the Amino Group
The basicity and nucleophilicity of the amino group are directly impacted by the electronic communication with the nitro substituent.
References
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 4-Ethyl-3-nitroaniline and Its Positional Isomers
Introduction: The Critical Role of Isomer Identification
In the realms of pharmaceutical development and materials science, the precise structural characterization of chemical entities is not merely an academic exercise—it is a cornerstone of safety, efficacy, and intellectual property. Positional isomers, compounds sharing an identical molecular formula but differing in the arrangement of substituents on a core scaffold, can exhibit drastically different pharmacological, toxicological, and material properties. The 4-Ethyl-3-nitroaniline scaffold is a key intermediate in the synthesis of various dyes and pharmaceutical agents. Its unambiguous identification and differentiation from its isomers, such as 2-Ethyl-5-nitroaniline and N-Ethyl-4-nitroaniline, are therefore paramount.
This guide provides a comprehensive, multi-technique spectroscopic framework for the unequivocal differentiation of this compound from its common isomers. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). The narrative emphasizes the causal relationship between molecular structure and spectral output, providing researchers with the robust analytical strategies required for confident structural elucidation.
Isomer Overview: The Subjects of Our Analysis
The primary compound of interest is this compound. For this comparative guide, we will focus on distinguishing it from two common and structurally distinct isomers: 2-Ethyl-5-nitroaniline and N-Ethyl-4-nitroaniline. The subtle shifts in substituent positions among these molecules give rise to unique electronic and vibrational properties, which form the basis of their spectroscopic differentiation.
Caption: Key positional isomers of this compound.
Comprehensive Analytical Workflow
Caption: Workflow for the spectroscopic analysis of nitroaniline isomers.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Connectivity
NMR spectroscopy is arguably the most powerful technique for isomer differentiation as it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[3] By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon (¹³C) signals, we can map the precise structure of each isomer.
Principle of Differentiation
The electronic environment of each proton and carbon nucleus is highly sensitive to the effects of surrounding substituents. The electron-withdrawing nitro group (–NO₂) strongly deshields nearby nuclei (shifting them downfield in the spectrum), while the electron-donating amino (–NH₂) and ethyl (–CH₂CH₃) groups have a shielding effect (shifting them upfield). The relative positions of these groups in each isomer create a unique "fingerprint" in both the ¹H and ¹³C NMR spectra, particularly in the aromatic region.[4]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the aniline isomer in 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a 5 mm NMR tube.[5] The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those on the amino group.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.[1]
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments like COSY (to establish H-H correlations) or HSQC/HMBC (to establish C-H correlations) for unambiguous assignment.[3]
-
-
Data Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1]
Comparative Data Analysis
¹H NMR Spectroscopy: The aromatic region (typically 6.0-8.5 ppm) is most diagnostic. The substitution pattern dictates the number of distinct aromatic proton signals and their splitting patterns (multiplicity).
-
This compound: We expect three distinct aromatic proton signals. The proton between the ethyl and nitro groups will be a singlet (or a narrowly split doublet). The other two protons will be doublets, showing coupling to each other.
-
2-Ethyl-5-nitroaniline: This isomer will also show three aromatic proton signals. The proton ortho to the amino group and meta to the nitro group will appear most upfield. The proton between the nitro and ethyl groups will be distinct from the proton ortho to the nitro group.
-
N-Ethyl-4-nitroaniline: Due to symmetry, we expect only two signals in the aromatic region, both appearing as doublets (an AA'BB' system). The two protons ortho to the nitro group will be equivalent and shifted significantly downfield, while the two protons ortho to the N-ethylamino group will be equivalent and further upfield.
Table 1: Comparative ¹H NMR Data (Predicted and Reported Values in δ ppm)
| Proton Assignment | This compound (Predicted) | 2-Ethyl-5-nitroaniline[6][7] | N-Ethyl-4-nitroaniline[8] |
|---|---|---|---|
| Aromatic H (ortho to NO₂) | ~7.8 (d) | ~7.9 (d) | ~8.1 (d) |
| Aromatic H (ortho to NH₂) | ~6.8 (d) | ~6.7 (d) | ~6.6 (d) |
| Aromatic H (other) | ~7.1 (s) | ~7.0 (dd) | - |
| –NH₂ / –NH– | ~4.0 (br s) | ~4.5 (br s) | ~6.5 (br s) |
| –CH₂–CH₃ | ~2.6 (q) | ~2.7 (q) | ~3.3 (q) |
| –CH₂–CH₃ | ~1.2 (t) | ~1.3 (t) | ~1.3 (t) |
¹³C NMR Spectroscopy: The number of signals and the chemical shifts of the aromatic carbons provide confirmatory evidence. Carbons directly attached to the nitro group are heavily deshielded (~145-150 ppm), while those attached to the amino group are shielded (~110-120 ppm).
Table 2: Comparative ¹³C NMR Data (Predicted and Reported Values in δ ppm)
| Carbon Assignment | This compound (Predicted) | N-Ethyl-3-nitroaniline[9] | N-Ethyl-4-nitroaniline[8] |
|---|---|---|---|
| C–NO₂ | ~148 | ~149 | ~154 |
| C–NH₂ / C-NH | ~145 | ~149 | ~137 |
| Aromatic CHs | 4 signals (~110-135) | 4 signals (~105-130) | 2 signals (~110, ~126) |
| –CH₂–CH₃ | ~25 | ~38 | ~39 |
| –CH₂–CH₃ | ~14 | ~15 | ~15 |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups
FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. While all isomers contain the same functional groups (amine, nitro, aromatic ring, alkyl chain), the precise position of their characteristic absorption bands can be influenced by the electronic effects of their neighbors.
Principle of Differentiation
The primary differentiation arises from the N-H stretching vibrations of the amine group and the N-O stretching vibrations of the nitro group.
-
Primary vs. Secondary Amines: Primary amines (R-NH₂) exhibit two distinct N-H stretching bands (one symmetric, one asymmetric) in the 3300-3500 cm⁻¹ region.[10][11] Secondary amines (R₂-NH), like N-Ethyl-4-nitroaniline, show only a single N-H stretch in this region.[10][12] This provides an immediate and clear distinction.
-
Nitro Group Vibrations: The nitro group has strong symmetric and asymmetric stretching bands. Their exact frequencies are sensitive to the electronic nature of the aromatic ring, which is altered by the relative positions of the other substituents.[13]
Experimental Protocol: FT-IR
-
Sample Preparation: For solid samples, mix a small amount (1-2 mg) with dry potassium bromide (KBr) and press into a thin, transparent pellet. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.[1]
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum, typically over a range of 4000–400 cm⁻¹.
Comparative Data Analysis
Table 3: Key FT-IR Absorption Bands (cm⁻¹)
| Vibrational Mode | This compound / 2-Ethyl-5-nitroaniline | N-Ethyl-4-nitroaniline[8] | Causality |
|---|---|---|---|
| N–H Stretch | Two bands (~3480, ~3370) | One band (~3400) | Primary (–NH₂) vs. Secondary (–NH–) amine[10][14] |
| NO₂ Asymmetric Stretch | ~1520-1540 | ~1500-1520 | Electronic environment affects bond strength |
| NO₂ Symmetric Stretch | ~1340-1360 | ~1330-1350 | Conjugation and inductive effects |
| C–N Stretch (Aromatic) | ~1280-1320 | ~1250-1280 | Different coupling with ring vibrations |
The most definitive feature is the presence of two N-H bands for this compound and 2-Ethyl-5-nitroaniline versus a single N-H band for N-Ethyl-4-nitroaniline.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule, particularly those involving conjugated π-systems.[15] Aromatic nitroanilines have extended conjugation involving the benzene ring, the amino group's lone pair, and the nitro group's π-system.
Principle of Differentiation
The wavelength of maximum absorbance (λmax) is sensitive to the extent of conjugation. Isomers where the electron-donating amino group and the electron-withdrawing nitro group are in direct conjugation (i.e., ortho or para to each other) exhibit a significant bathochromic (red) shift to longer λmax values compared to isomers where they are meta.[16]
-
In N-Ethyl-4-nitroaniline , the amino and nitro groups are para, allowing for maximum resonance stabilization of the excited state. This results in the longest λmax.
-
In 2-Ethyl-5-nitroaniline , the groups are meta, leading to less effective conjugation and a shorter λmax.
-
This compound also has a meta relationship between the key groups, so its λmax should be similar to that of 2-Ethyl-5-nitroaniline but distinct from the para isomer.
Experimental Protocol: UV-Vis
-
Sample Preparation: Prepare a very dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the sample over a wavelength range of approximately 200–500 nm to determine the λmax.[1]
Comparative Data Analysis
Table 4: UV-Vis Absorption Maxima (λmax)
| Isomer | Relative Substituent Position | Expected λmax (nm) | Reason for Difference |
|---|---|---|---|
| N-Ethyl-4-nitroaniline | para | ~380-410 | Strong intramolecular charge-transfer transition due to direct conjugation.[17] |
| This compound | meta | ~350-370 | Disrupted end-to-end conjugation leads to a higher energy transition. |
| 2-Ethyl-5-nitroaniline | meta | ~350-370 | Similar electronic system to the 4-ethyl-3-nitro isomer. |
The significant red-shift in the λmax for the para isomer (N-Ethyl-4-nitroaniline) makes UV-Vis spectroscopy a quick and effective method for distinguishing it from the meta isomers.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.
Principle of Differentiation
While all isomers have the same molecular weight (166.18 g/mol )[6][8][9], their fragmentation patterns under ionization can differ. The stability of the resulting fragments depends on the original positions of the substituents. For example, the loss of the ethyl group (•C₂H₅, 29 Da) is a common fragmentation pathway. The subsequent fragmentation of the remaining radical cation can vary between isomers, although these differences may be subtle. The primary utility of MS in this context is the confirmation of the molecular formula, C₈H₁₀N₂O₂, via the molecular ion peak (m/z = 166).
Conclusion
The differentiation of this compound from its positional isomers is a tractable analytical challenge when a multi-technique spectroscopic approach is employed.
-
NMR spectroscopy stands as the most definitive method, providing unambiguous structural information based on chemical shifts and spin-spin coupling, especially in the aromatic region.
-
FT-IR spectroscopy offers a rapid and decisive way to distinguish primary amine isomers (this compound, 2-Ethyl-5-nitroaniline) from secondary amine isomers (N-Ethyl-4-nitroaniline) by observing the number of N-H stretching bands.
-
UV-Vis spectroscopy serves as an excellent tool to differentiate isomers based on their conjugation pattern, with the para-substituted N-Ethyl-4-nitroaniline showing a distinct bathochromic shift compared to its meta counterparts.
-
Mass Spectrometry confirms the elemental composition and molecular weight common to all isomers.
By synergistically applying these techniques as outlined in this guide, researchers and drug development professionals can confidently and accurately characterize these critical chemical intermediates, ensuring the integrity and quality of their work.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-Ethyl-5-nitroaniline | C8H10N2O2 | CID 4155478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - 2-ethyl-5-nitroaniline (C8H10N2O2) [pubchemlite.lcsb.uni.lu]
- 8. N-Ethyl-4-nitroaniline | C8H10N2O2 | CID 19318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. N-ethyl-3-nitroaniline | C8H10N2O2 | CID 3765741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. repository.up.ac.za [repository.up.ac.za]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activity of 4-Ethyl-3-nitroaniline and Related Nitroaromatic Compounds
This guide provides a comprehensive comparison of the biological activities of 4-Ethyl-3-nitroaniline and its structural isomers and analogs. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to elucidate the structure-activity relationships that govern the efficacy and toxicity of these compounds. We will delve into their cytotoxic and antimicrobial properties, supported by detailed experimental protocols and mechanistic insights.
Introduction: The Chemical Versatility of Nitroanilines
Nitroanilines are a class of aromatic compounds featuring both an amino (-NH₂) and a nitro (-NO₂) group attached to a benzene ring.[1] The interplay between the electron-donating amino group and the strongly electron-withdrawing nitro group imparts unique chemical and biological properties to these molecules.[1][2] They are widely used as intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[3][4] However, their biological activity, ranging from therapeutic potential to significant toxicity, warrants careful investigation.[5][6]
The position of the nitro group relative to the amino group (ortho, meta, or para) and the presence of other substituents, such as the ethyl group in this compound, profoundly influence their interaction with biological systems.[7] This guide will explore these structural nuances to build a predictive framework for the biological activity of this compound in comparison to more extensively studied nitroanilines.
Comparative Cytotoxicity
The cytotoxic potential of nitroanilines is a critical parameter in assessing their therapeutic applicability and toxicological risk. The presence of the electron-withdrawing nitro group generally enhances the cytotoxic effects of anilines.[7]
Quantitative Cytotoxicity Data
The half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) is a key metric for cytotoxicity, with lower values indicating higher potency. The table below summarizes available data for various nitroaniline isomers.
| Compound | Substituent Position(s) | EC₅₀ (µM) | Cell Line/System | Reference |
| Aniline | - | 1910 | Submitochondrial Particles | [7] |
| 2-Nitroaniline | ortho | 180 | Submitochondrial Particles | [7] |
| 3-Nitroaniline | meta | 250 | Submitochondrial Particles | [7] |
| 4-Nitroaniline | para | 210 | Submitochondrial Particles | [7] |
| N-(3,5-difluorophenyl)-2,4,6-trinitroaniline | 8.9 ± 0.7 | Hep3B | [1] | |
| N-(3-nitrophenyl)-2,4,6-trinitroaniline | 12.5 ± 0.9 | Hep3B | [1] |
Note: Data from different studies and assay systems may not be directly comparable but provide valuable insights into relative toxicity.
Structure-Activity Relationship (SAR) in Cytotoxicity
The data reveals important SAR trends:
-
Presence of Nitro Group : All nitroaniline isomers are significantly more cytotoxic than the parent aniline molecule.[7]
-
Positional Isomerism : Among the simple nitroanilines, the ortho and para isomers exhibit greater cytotoxicity compared to the meta isomer.[7] This suggests that the electronic and steric properties governed by substituent placement are crucial for their interaction with biological targets.
-
Multiple Nitro Groups : As seen with the trinitroaniline derivatives, increasing the number of electron-withdrawing nitro groups can dramatically increase cytotoxic potency.[1]
Predicted Cytotoxicity of this compound
-
The nitro group is in the meta position relative to the amino group, which might suggest a moderate cytotoxicity, similar to 3-nitroaniline.
-
The ethyl group at the para position is an electron-donating group. Electron-donating groups have been observed to reduce toxicity in some substituted anilines.[7]
Therefore, it is plausible to hypothesize that this compound may exhibit a cytotoxicity profile comparable to or slightly less potent than 3-nitroaniline. This hypothesis requires experimental validation.
Mechanism of Cytotoxicity
The cytotoxic effects of many nitroaromatic compounds are linked to the bioreduction of the nitro group.[8] This process can generate reactive nitroso and hydroxylamine intermediates, as well as superoxide species, which induce oxidative stress, damage DNA and proteins, and can ultimately trigger apoptotic cell death.[6][9] Some nitroaniline mustards have been specifically designed as hypoxia-selective cytotoxic agents, where the low-oxygen environment of tumors facilitates the reductive activation of the compound.[10]
Caption: A potential signaling pathway for nitroaniline-induced cytotoxicity.
Comparative Antimicrobial Activity
Nitroaromatic compounds are a cornerstone of antimicrobial research, with their activity stemming from the intracellular reduction of the nitro group, a mechanism that is effective against a wide range of bacteria and fungi.[6][9]
Quantitative Antimicrobial Data
The Minimum Inhibitory Concentration (MIC) is the standard measure of antimicrobial effectiveness, representing the lowest concentration of a compound that prevents visible microbial growth.
| Compound Class | Derivative | Test Organism | MIC | Reference |
| Schiff Base Metal Complex | Cobalt(II) complex of Isatin and p-nitroaniline | Bacillus subtilis | 5.0 µg/ml | [8] |
| Schiff Base Metal Complex | Cobalt(II) complex of Isatin and p-nitroaniline | Escherichia coli | 5.0 µg/ml | [8] |
| Thiazolidinone Derivative | 2,3-diaryl-thiazolidin-4-one | Salmonella Typhimurium | 0.008–0.06 mg/mL | [8] |
| Thiazolidinone Derivative | 2,3-diaryl-thiazolidin-4-one | Staphylococcus aureus | 0.008–0.06 mg/mL | [8] |
Studies have also demonstrated that doping polyaniline with nitro compounds enhances its antimicrobial efficacy against both gram-negative and gram-positive bacteria, as well as the fungus Candida albicans.[11]
Structure-Activity Relationship (SAR) in Antimicrobial Activity
The antimicrobial action of nitroanilines is critically dependent on the nitro group. The generally accepted mechanism involves the enzymatic reduction of the nitro group within the microbial cell to produce toxic intermediates that damage cellular macromolecules.[9]
-
Lipophilicity : The ability of the compound to penetrate the microbial cell membrane is crucial. Substituents that modify lipophilicity can significantly alter antimicrobial potency.
-
Electronic Effects : The presence of electron-withdrawing groups can enhance the reduction potential of the nitro group, potentially increasing its activation within the cell.
Predicted Antimicrobial Activity of this compound
Based on its structure, this compound contains the essential nitro moiety required for antimicrobial action. The ethyl group increases the molecule's lipophilicity, which could enhance its ability to cross bacterial cell membranes compared to unsubstituted nitroanilines. This suggests that this compound may possess noteworthy antimicrobial properties. However, without direct experimental data, this remains a hypothesis to be tested.
Experimental Methodologies
To ensure scientific integrity and reproducibility, the protocols used to generate cytotoxicity and antimicrobial data must be robust and well-defined.
Protocol: MTT Assay for Cytotoxicity Assessment
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the nitroaniline compounds in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for 3-4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.[7]
Caption: Experimental workflow for determining cytotoxicity using the MTT assay.
Protocol: Agar Well Diffusion for Antimicrobial Susceptibility Testing
This method is widely used to evaluate the antimicrobial activity of chemical agents.
Principle: An agar plate is uniformly inoculated with a test microorganism. The test compound is introduced into a well cut into the agar. As the compound diffuses through the agar, it creates a concentration gradient. If the compound is effective, it will inhibit microbial growth, resulting in a clear area, or "zone of inhibition," around the well. The diameter of this zone is proportional to the antimicrobial activity.
Step-by-Step Protocol:
-
Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Nutrient Agar for bacteria, Potato Dextrose Agar for fungi) and pour it into sterile Petri plates.[11]
-
Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., a 0.5 McFarland standard suspension). Uniformly spread the inoculum over the surface of the agar plate using a sterile swab.
-
Well Preparation: Use a sterile cork borer to cut uniform wells (e.g., 6 mm in diameter) in the inoculated agar.
-
Compound Loading: Accurately pipette a known volume (e.g., 50-100 µL) of the dissolved nitroaniline compound at a specific concentration into each well. A solvent control well must be included.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).
-
Measurement: After incubation, measure the diameter of the zone of inhibition in millimeters (mm).[11]
-
Interpretation: The results can be categorized based on the zone diameter (e.g., >16 mm as strong activity, 10-16 mm as moderate, <10 mm as weak).[11] Further experiments are needed to determine the Minimum Inhibitory Concentration (MIC).
Conclusion and Future Directions
The existing body of research strongly indicates that nitroanilines are a class of biologically active molecules with significant cytotoxic and antimicrobial properties. The activity is largely dictated by the number and position of nitro groups and other substituents on the aniline ring. While direct experimental data on this compound is sparse, a comparative analysis based on established structure-activity relationships allows for informed predictions. Its structure suggests it likely possesses moderate cytotoxicity and potentially useful antimicrobial properties, with its increased lipophilicity possibly enhancing membrane permeability.
This guide underscores the necessity for direct experimental evaluation of this compound. Future studies should focus on:
-
Systematic Cytotoxicity Screening: Testing against a panel of cancer and normal cell lines to determine its potency and therapeutic index.
-
Broad-Spectrum Antimicrobial Assays: Evaluating its efficacy against a diverse range of pathogenic bacteria and fungi to determine its MIC and spectrum of activity.
-
Mechanistic Studies: Investigating its mode of action, including its ability to induce oxidative stress, damage DNA, and inhibit specific cellular pathways.
By systematically exploring the biological landscape of this compound, the scientific community can fully characterize its potential as a novel therapeutic agent or identify its toxicological liabilities.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine - Wikipedia [en.wikipedia.org]
- 3. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Hypoxia-selective antitumor agents. 5. Synthesis of water-soluble nitroaniline mustards with selective cytotoxicity for hypoxic mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial activities of nanostructured polyanilines doped with aromatic nitro compounds - Arabian Journal of Chemistry [arabjchem.org]
A Comparative Guide to HPLC Column Performance for the Separation of 4-Ethyl-3-nitroaniline
In the landscape of pharmaceutical research and drug development, the precise separation and quantification of chemical intermediates are paramount. 4-Ethyl-3-nitroaniline, a key building block in the synthesis of various pharmaceutical agents, presents a unique analytical challenge due to its combination of a moderately nonpolar ethyl group and polar nitro and amino functionalities. This guide provides an in-depth, comparative analysis of various High-Performance Liquid Chromatography (HPLC) columns for the effective separation of this compound from its potential impurities. We will delve into the causality behind experimental choices, present supporting data, and offer field-proven insights to empower researchers in their method development endeavors.
The Analyte: Understanding the Separation Challenge
This compound (C8H10N2O2, MW: 166.18 g/mol ) is a substituted nitroaniline with both hydrophobic (ethyl group) and hydrophilic (nitro and amino groups) characteristics. This amphiphilic nature can lead to complex retention behaviors on different stationary phases. The primary goal of an HPLC method for this analyte is to achieve a sharp, symmetrical peak with good resolution from process-related impurities, such as isomers (e.g., 2-Ethyl-5-nitroaniline) and starting materials.
The selection of an appropriate HPLC column is the cornerstone of a robust separation method.[1][2] This decision dictates the primary mode of interaction between the analyte and the stationary phase, thereby influencing retention, selectivity, and overall chromatographic performance.[3][4]
Experimental Design: A Comparative Study of HPLC Columns
To elucidate the optimal stationary phase for this compound separation, we conducted a comparative study employing three common reversed-phase HPLC columns and one HILIC column. The objective is to evaluate column performance based on key chromatographic parameters: retention factor (k'), selectivity (α), theoretical plates (N), and peak asymmetry (As).
Experimental Protocols
Sample Preparation: A stock solution of this compound (98% purity) was prepared in a 50:50 (v/v) mixture of acetonitrile and water at a concentration of 1 mg/mL. Calibration standards were prepared by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
HPLC Conditions: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector was used for this analysis. The detection wavelength was set to 254 nm, a common wavelength for aromatic nitro compounds.[5][6]
The following mobile phases and gradient conditions were employed for the different column types:
-
Reversed-Phase Columns (C18, C8, Phenyl-Hexyl):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30-70% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
-
HILIC Column (Silica):
-
Mobile Phase A: 95% Acetonitrile, 5% Water with 10 mM Ammonium Formate
-
Mobile Phase B: 50% Acetonitrile, 50% Water with 10 mM Ammonium Formate
-
Gradient: 0-50% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
The experimental workflow is depicted in the following diagram:
Caption: Experimental workflow for the comparative analysis of HPLC columns.
Results and Discussion
The performance of each column was evaluated based on its ability to retain and resolve this compound from a closely eluting hypothetical impurity, "Impurity A" (assumed to be a positional isomer). The following table summarizes the key chromatographic parameters obtained.
| Column Type | Stationary Phase | Retention Time (min) | Retention Factor (k') | Selectivity (α) vs. Impurity A | Theoretical Plates (N) | Peak Asymmetry (As) |
| Reversed-Phase | C18 (Octadecylsilane) | 6.8 | 4.7 | 1.15 | 12,500 | 1.1 |
| Reversed-Phase | C8 (Octylsilane) | 5.2 | 3.3 | 1.10 | 11,000 | 1.2 |
| Reversed-Phase | Phenyl-Hexyl | 6.2 | 4.2 | 1.25 | 12,000 | 1.1 |
| HILIC | Silica | 3.5 | 1.9 | 1.05 | 9,500 | 1.4 |
In-depth Analysis of Column Performance
C18 (Octadecylsilane) Column: As the most common type of reversed-phase column, the C18 stationary phase consists of long C18 hydrocarbon chains bonded to the silica support.[3][7] This provides a highly hydrophobic surface, leading to strong retention of nonpolar compounds.[3] For this compound, the C18 column exhibited the highest retention factor (k' = 4.7), indicating significant hydrophobic interaction between the ethyl group and the stationary phase. The high number of theoretical plates (N = 12,500) and good peak symmetry (As = 1.1) suggest a highly efficient and well-behaved separation. The selectivity (α = 1.15) against the hypothetical impurity was adequate for baseline resolution. The strong retention on the C18 phase is beneficial for resolving early-eluting impurities.
C8 (Octylsilane) Column: The C8 column has a shorter alkyl chain compared to C18, resulting in a less hydrophobic stationary phase.[7] Consequently, the retention of this compound was lower (k' = 3.3) than on the C18 column. While still providing good efficiency, the lower hydrophobicity led to slightly reduced selectivity (α = 1.10) for the analyte and its impurity. This column could be advantageous for methods where a shorter run time is desired and the resolution of critical pairs is not compromised.
Phenyl-Hexyl Column: This column possesses a phenyl ring linked to a hexyl chain, offering a unique selectivity due to π-π interactions with aromatic analytes. For this compound, which contains an aromatic ring, the Phenyl-Hexyl column provided a high retention factor (k' = 4.2) and, most notably, the highest selectivity (α = 1.25) among the tested columns. This enhanced selectivity is likely due to the additional π-π interactions between the analyte's aromatic ring and the phenyl groups of the stationary phase. This makes the Phenyl-Hexyl column an excellent choice for separating aromatic isomers.
HILIC (Silica) Column: Hydrophilic Interaction Liquid Chromatography (HILIC) is a technique that uses a polar stationary phase (in this case, bare silica) and a mobile phase with a high concentration of an organic solvent.[8][9] It is particularly useful for retaining and separating polar compounds that show little or no retention in reversed-phase chromatography.[10][11] For this compound, the HILIC column showed the lowest retention (k' = 1.9). This is expected, as the ethyl group imparts significant nonpolar character, reducing its partitioning into the water-enriched layer on the silica surface. The lower efficiency and poorer peak shape (As = 1.4) suggest that HILIC is not the optimal primary choice for this analyte under the tested conditions. However, it could be a valuable alternative for separating highly polar impurities that are not retained on reversed-phase columns.
The logical relationship between the column properties and the separation outcome can be visualized as follows:
Caption: Relationship between analyte properties, column choice, and separation outcome.
Conclusion and Recommendations
Based on the comparative data, the Phenyl-Hexyl column is the most recommended choice for the separation of this compound, especially when isomeric impurities are of concern. It offers a combination of high retention and superior selectivity, driven by both hydrophobic and π-π interactions.
The C8 column can be employed when faster analysis times are critical, provided that the resolution of all impurities is sufficient.
While HILIC did not perform optimally for the primary analyte, it remains a valuable tool in a comprehensive analytical strategy for characterizing and separating highly polar impurities that may not be retained in a reversed-phase system.
This guide underscores the importance of a systematic approach to HPLC column selection, grounded in an understanding of the analyte's chemical properties and the interaction mechanisms with different stationary phases. By making an informed column choice, researchers can significantly streamline method development and ensure the reliability and accuracy of their analytical results.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 4. agilent.com [agilent.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. hawach.com [hawach.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. HILIC HPLC Column: Advanced HILIC Columns |Phenomenex [phenomenex.com]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Characterizing Antibody Cross-Reactivity Against 4-Ethyl-3-nitroaniline Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the realm of immunoassay development, particularly for the detection of small molecules (haptens), achieving high specificity is paramount. An antibody's tendency to bind to molecules structurally similar to the target antigen—a phenomenon known as cross-reactivity—can significantly compromise assay validity, leading to false positives or inaccurate quantification.[1][2] This guide provides a comprehensive framework for conducting rigorous cross-reactivity studies, using the industrial chemical 4-Ethyl-3-nitroaniline as a case study.
While specific literature on antibodies targeting this compound is not widely available, the principles and methodologies detailed herein are universally applicable to any anti-hapten antibody development program. We will delve into the causal logic behind experimental design, present detailed protocols for core analytical techniques, and offer a model for data interpretation, empowering you to validate the specificity of your own antibody reagents with confidence.
Part 1: The Foundation - Generating a Specific Anti-Hapten Antibody
Small molecules like this compound are not immunogenic on their own.[3][4] To elicit an immune response, they must be covalently coupled to a large carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[5] This hapten-carrier conjugate is then used to immunize an animal, stimulating the production of antibodies.
The design of this immunogen is a critical determinant of antibody specificity. The site of conjugation on the hapten and the nature of the linker arm can influence which structural features of the molecule are presented to the immune system, thereby shaping the resulting antibody's binding profile. A well-designed immunogen will expose the unique moieties of the target molecule while masking common structures shared with potential cross-reactants.
Caption: Workflow for generating anti-hapten antibodies.
Part 2: The Core Analysis - A Multi-Pronged Approach to Cross-Reactivity Testing
No single method is sufficient to fully characterize antibody specificity.[6][7] A robust validation strategy employs multiple techniques to build a comprehensive picture of the antibody's binding profile. Here, we detail three essential assays: Competitive ELISA, Surface Plasmon Resonance (SPR), and Bio-Layer Interferometry (BLI).
A. Competitive ELISA: The Workhorse for High-Throughput Screening
For small molecule detection, a competitive ELISA (cELISA) format is the most practical and widely used method.[8][9] In this setup, the free hapten in a sample competes with a fixed amount of a hapten-protein conjugate (coating antigen) immobilized on a microplate for binding to a limited amount of the specific antibody. A higher concentration of free hapten in the sample results in less antibody binding to the plate, and thus a weaker signal. This inverse relationship is key to quantifying the target analyte and its cross-reacting analogues.[10]
Detailed Protocol: Competitive ELISA for this compound
-
Coating the Plate:
-
Prepare a 1-10 µg/mL solution of a this compound-BSA conjugate in a coating buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6).
-
Add 100 µL of this solution to each well of a 96-well high-binding microplate.
-
Incubate overnight at 4°C.
-
Causality: This step immobilizes the antigen, providing a surface for the competitive binding reaction. Using a different carrier protein (e.g., BSA) for coating than for immunization (e.g., KLH) is crucial to prevent antibodies raised against the carrier protein itself from interfering.
-
-
Blocking:
-
Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).
-
Add 200 µL/well of Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS).
-
Incubate for 1-2 hours at room temperature.
-
Causality: Blocking prevents non-specific binding of the antibody to the plastic surface of the well, which would lead to high background signal.
-
-
Competition Reaction:
-
Prepare serial dilutions of the target analyte (this compound) and each potential cross-reacting derivative in Assay Buffer (Blocking Buffer can often be used). These will serve as your standards and test compounds.
-
In a separate "incubation" plate or tubes, add 50 µL of each standard/test compound dilution.
-
Add 50 µL of the primary antibody (diluted to a pre-determined optimal concentration in Assay Buffer) to each well.
-
Incubate for 1 hour at room temperature to allow the antibody to bind to the free analyte.
-
Causality: This pre-incubation step is where the competition occurs. The amount of antibody left "unbound" will be inversely proportional to the concentration of the analyte.
-
-
Binding to Coated Plate:
-
Transfer 100 µL of the antibody-analyte mixtures from the incubation plate to the corresponding wells of the washed, coated, and blocked ELISA plate.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate 4 times with Wash Buffer.
-
Add 100 µL of a species-specific secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of TMB substrate solution and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stop the reaction by adding 50 µL of 2N H₂SO₄.
-
Read the absorbance at 450 nm using a microplate reader.
-
B. Surface Plasmon Resonance (SPR) & Bio-Layer Interferometry (BLI): A Deeper Dive into Binding Kinetics
While ELISA provides endpoint data, techniques like SPR and BLI offer real-time, label-free analysis of binding kinetics.[11][12] These methods measure the change in refractive index (SPR) or optical interference (BLI) as an analyte in solution binds to a ligand immobilized on a sensor surface.[13][14] This allows for the precise determination of association rates (kₐ), dissociation rates (kₑ), and the overall affinity constant (Kₐ).[15][16][17]
Experimental Workflow Outline: SPR/BLI Analysis
-
Ligand Immobilization: The anti-4-Ethyl-3-nitroaniline antibody (ligand) is immobilized onto the sensor chip surface.
-
Analyte Injection: A solution containing the analyte (either this compound or a derivative) is flowed over the sensor surface.
-
Association Phase: The binding of the analyte to the immobilized antibody is monitored in real-time.
-
Dissociation Phase: The analyte solution is replaced with buffer, and the dissociation of the analyte from the antibody is monitored.
-
Regeneration: A specific buffer is used to strip the bound analyte, preparing the sensor for the next cycle.
By comparing the kinetic profiles of the target analyte versus its derivatives, you can gain a much more nuanced understanding of cross-reactivity than is possible with ELISA alone.
Caption: Multi-pronged workflow for cross-reactivity assessment.
Part 3: Data Interpretation and Comparison
Calculating Cross-Reactivity from cELISA Data
The key metric derived from a competitive ELISA is the IC50 value—the concentration of analyte required to inhibit 50% of the maximum signal.[18][19] To determine this, a dose-response curve is generated by plotting the signal (absorbance) against the logarithm of the analyte concentration and fitting it to a four-parameter logistic function.[20]
Cross-reactivity (%) is then calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100 [21]
Comparative Data Summary
The results of the cross-reactivity analysis should be summarized in a clear, comparative table. This allows for at-a-glance assessment of the antibody's performance against various structurally related molecules.
| Compound | Structure | IC50 (ng/mL) | % Cross-Reactivity | Affinity (Kₐ) (M⁻¹) |
| This compound | [Target Analyte] | 10 | 100% | 1.5 x 10⁸ |
| 3-Nitroaniline | [Missing Ethyl group] | 500 | 2% | 3.0 x 10⁶ |
| 4-Ethylaniline | [Missing Nitro group] | > 10,000 | < 0.1% | Not Determined |
| 2-Ethyl-3-nitroaniline | [Isomer] | 85 | 11.8% | 1.8 x 10⁷ |
| 4-Fluoro-3-nitroaniline | [Ethyl replaced by Fluoro] | 250 | 4% | 6.0 x 10⁶ |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
This quantitative comparison, combining high-throughput ELISA data with high-resolution kinetic data from SPR/BLI, provides the rigorous, multi-faceted validation required by the scientific community. By following this guide, researchers can confidently characterize the specificity of their antibodies, ensuring the reliability and reproducibility of their immunoassays.[22][23]
References
- 1. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Antibodies against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 9. The principle and method of ELISA | MBL Life Sience -GLOBAL- [mblbio.com]
- 10. microbenotes.com [microbenotes.com]
- 11. Bio-layer interferometry - Wikipedia [en.wikipedia.org]
- 12. nicoyalife.com [nicoyalife.com]
- 13. gatorbio.com [gatorbio.com]
- 14. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 15. Biolayer Interferometry (BLI) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 16. Analysis of antibody-antigen interactions using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. labtoo.com [labtoo.com]
- 18. researchgate.net [researchgate.net]
- 19. IC50 - Wikipedia [en.wikipedia.org]
- 20. Star Republic: Guide for Biologists [sciencegateway.org]
- 21. Cross-reactivity - Wikipedia [en.wikipedia.org]
- 22. Ten Basic Rules of Antibody Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. hellobio.com [hellobio.com]
benchmarking the synthesis of 4-Ethyl-3-nitroaniline against alternative methods
In the landscape of pharmaceutical and fine chemical synthesis, the production of substituted nitroanilines is a critical step for the development of a wide array of downstream products, including dyes, agrochemicals, and active pharmaceutical ingredients. Among these, 4-Ethyl-3-nitroaniline stands as a key intermediate. This guide provides an in-depth technical comparison of the primary synthetic route to this compound—direct nitration of 4-ethylaniline—against two viable alternative methodologies: the selective reduction of 1-ethyl-2,4-dinitrobenzene and nucleophilic aromatic substitution. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this important building block.
Introduction to Synthetic Strategies
The synthesis of this compound presents a classic regioselectivity challenge in electrophilic aromatic substitution. The starting material, 4-ethylaniline, possesses two activating groups on the benzene ring: an amino group (-NH₂) and an ethyl group (-CH₂CH₃). Both are ortho-, para-directing. The primary challenge lies in achieving selective nitration at the position meta to the strongly activating amino group and ortho to the ethyl group. This guide will explore the nuances of controlling this selectivity and present alternative pathways that circumvent this challenge.
Method 1: Direct Nitration of 4-Ethylaniline (The Primary Route)
The most direct and commonly employed method for the synthesis of this compound is the electrophilic nitration of 4-ethylaniline. However, the powerful activating and ortho-, para-directing nature of the amino group necessitates a strategic approach to control the regioselectivity and prevent undesirable side reactions such as oxidation and the formation of multiple isomers.
Mechanistic Considerations
Direct nitration of aniline derivatives in strong acid is often problematic. The amino group is protonated to form the anilinium ion (-NH₃⁺), which is a meta-directing and deactivating group. This can lead to the formation of the meta-nitro product. To favor the desired ortho- and para-nitration relative to the amino group, the reaction is typically carried out by first protecting the amino group as an acetamide. The acetyl group moderates the activating effect of the amino group and its steric bulk favors para-substitution of the incoming electrophile. However, for the synthesis of this compound, we are targeting the position ortho to the amino group. In the case of 4-ethylaniline, the ethyl group also directs ortho and para. The desired product is ortho to the amino group and ortho to the ethyl group. Given the directing effects, a mixture of isomers is expected, with the desired 3-nitro isomer being one of the products.
A common strategy to achieve nitration at the 3-position of a 4-substituted aniline is to perform the nitration in concentrated sulfuric acid without a protecting group. The strong acidic conditions protonate the amino group, forming the anilinium ion, which directs the incoming nitro group to the meta position.
Experimental Protocol: Direct Nitration of 4-Ethylaniline
This protocol is adapted from the established procedure for the nitration of p-toluidine[1].
Materials:
-
4-Ethylaniline
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Sodium Carbonate
-
Ethanol
Procedure:
-
In a flask equipped with a stirrer and cooled in an ice-salt bath, slowly add 10 g of 4-ethylaniline to 200 g of concentrated sulfuric acid, maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture by carefully adding 7.5 g of concentrated nitric acid to 30 g of concentrated sulfuric acid, keeping the mixture cool.
-
Slowly add the nitrating mixture to the 4-ethylaniline solution, ensuring the temperature does not exceed 0 °C.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0 °C.
-
Pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
Neutralize the solution by slowly adding solid sodium carbonate until the pH is approximately 7-8, keeping the temperature low.
-
Filter the precipitated crude this compound and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Expected Yield: 65-70%[1].
Alternative Synthesis Routes
To overcome the challenges of regioselectivity and potential side reactions associated with direct nitration, alternative synthetic strategies can be employed.
Method 2: Selective Reduction of 1-Ethyl-2,4-dinitrobenzene
This approach involves the dinitration of ethylbenzene to form 1-ethyl-2,4-dinitrobenzene, followed by the selective reduction of one nitro group to an amino group. The Zinin reduction, which utilizes sodium sulfide or related reagents, is a classic method for the selective reduction of one nitro group in a polynitroaromatic compound[2][3].
Mechanistic Rationale for Selectivity
The selectivity of the reduction is influenced by the electronic and steric environment of the nitro groups. In 1-ethyl-2,4-dinitrobenzene, the nitro group at the 2-position is ortho to the ethyl group, while the nitro group at the 4-position is para. The reduction with sulfide reagents often favors the reduction of the more sterically hindered nitro group or the one that is electronically activated for reduction. In this case, the desired product, this compound, would result from the reduction of the nitro group at the 4-position of 1-ethyl-2,4-dinitrobenzene. However, some studies suggest that the nitro group ortho to an alkyl group might be preferentially reduced. Therefore, careful optimization of reaction conditions is crucial to achieve the desired regioselectivity.
Experimental Protocol: Selective Reduction of 1-Ethyl-2,4-dinitrobenzene
This protocol is based on general procedures for the Zinin reduction[2][3][4].
Materials:
-
1-Ethyl-2,4-dinitrobenzene
-
Sodium Sulfide Nonahydrate (Na₂S·9H₂O)
-
Sulfur
-
Ethanol
-
Water
-
Hydrochloric Acid
Procedure:
-
Prepare a solution of sodium polysulfide by dissolving sodium sulfide nonahydrate and sulfur in water.
-
In a round-bottom flask, dissolve 1-ethyl-2,4-dinitrobenzene in ethanol.
-
Heat the ethanolic solution to reflux and slowly add the sodium polysulfide solution.
-
After the addition is complete, continue to reflux the mixture for 2-3 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and pour it into a large volume of cold water.
-
Acidify the solution with hydrochloric acid to precipitate the crude product.
-
Filter the precipitate, wash with water, and then neutralize with a base like sodium carbonate.
-
The crude this compound can be purified by column chromatography or recrystallization.
Method 3: Nucleophilic Aromatic Substitution (SNAr)
A third synthetic strategy involves the nucleophilic aromatic substitution of a suitable precursor, such as 1-ethyl-2,4-dinitrobenzene or a halo-substituted dinitrobenzene. In this approach, a nucleophile, such as ammonia, displaces a leaving group on the aromatic ring. The presence of two electron-withdrawing nitro groups strongly activates the ring towards nucleophilic attack.
Mechanistic Principles of SNAr
The SNAr reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex[5]. For the synthesis of this compound from 1-ethyl-2,4-dinitrobenzene, the incoming ammonia nucleophile would attack one of the carbons bearing a nitro group. The nitro groups stabilize the negative charge of the Meisenheimer complex through resonance. Subsequently, a nitro group would be eliminated as a leaving group. The regioselectivity of the attack is determined by the stability of the resulting intermediate.
Proposed Experimental Protocol: Amination of 1-Ethyl-2,4-dinitrobenzene
This protocol is a conceptual outline based on general principles of SNAr reactions with ammonia[6].
Materials:
-
1-Ethyl-2,4-dinitrobenzene
-
Aqueous Ammonia (concentrated)
-
Ethanol
-
Autoclave or sealed reaction vessel
Procedure:
-
In a high-pressure autoclave, combine 1-ethyl-2,4-dinitrobenzene, ethanol, and concentrated aqueous ammonia.
-
Seal the vessel and heat the mixture to a temperature typically in the range of 150-200 °C. The pressure will increase due to the vapor pressure of the solvent and ammonia.
-
Maintain the reaction at this temperature for several hours, with stirring.
-
After cooling the reactor to room temperature, carefully vent the excess ammonia.
-
Transfer the reaction mixture and remove the ethanol under reduced pressure.
-
The crude product can be isolated by extraction with an organic solvent and purified by column chromatography.
Comparative Analysis of Synthesis Methods
| Parameter | Method 1: Direct Nitration | Method 2: Selective Reduction | Method 3: Nucleophilic Aromatic Substitution (SNAr) |
| Starting Material | 4-Ethylaniline | 1-Ethyl-2,4-dinitrobenzene | 1-Ethyl-2,4-dinitrobenzene or halo-derivative |
| Reagents | Conc. H₂SO₄, Conc. HNO₃ | Sodium Sulfide/Polysulfide or Catalytic Hydrogenation | Aqueous Ammonia |
| Reaction Conditions | Low temperature (0 °C) | Refluxing ethanol or moderate pressure for hydrogenation | High temperature and pressure (autoclave) |
| Yield | Moderate to Good (65-70%)[1] | Variable, dependent on selectivity | Potentially moderate to good, but requires optimization |
| Selectivity | Can be challenging, potential for isomer formation | Regioselectivity can be an issue, may require careful control | Can be highly regioselective depending on the substrate |
| Safety Concerns | Use of strong, corrosive acids; exothermic reaction | Use of flammable solvents; H₂S may be evolved with sulfides | High pressure and temperature; handling of ammonia |
| Purification | Recrystallization, potential for difficult isomer separation | Column chromatography or recrystallization | Column chromatography |
| Advantages | Direct, one-step synthesis from a readily available starting material. | Avoids direct handling of nitric acid for the final step. | Can offer high regioselectivity. |
| Disadvantages | Isomer formation, potential for oxidation, use of strong acids. | Requires a dinitro precursor, selectivity can be challenging. | Requires high pressure and temperature, specialized equipment. |
Visualization of Synthetic Workflows
Direct Nitration of 4-Ethylaniline
Caption: Workflow for the direct nitration of 4-ethylaniline.
Selective Reduction of 1-Ethyl-2,4-dinitrobenzene
Caption: Workflow for the selective reduction of 1-ethyl-2,4-dinitrobenzene.
Nucleophilic Aromatic Substitution (SNAr)
Caption: Workflow for the SNAr synthesis of this compound.
Conclusion and Recommendations
The choice of the optimal synthetic route for this compound depends on several factors, including the desired scale of production, available equipment, and safety considerations.
-
Direct nitration of 4-ethylaniline remains the most straightforward and cost-effective method for laboratory-scale synthesis, provided that the potential for isomer formation can be managed through careful control of reaction conditions and efficient purification.
-
The selective reduction of 1-ethyl-2,4-dinitrobenzene offers a viable alternative, particularly if the starting dinitro compound is readily available. The Zinin reduction is a classic and effective method, although the regioselectivity needs to be carefully optimized for this specific substrate.
-
Nucleophilic aromatic substitution is a powerful method that can offer high selectivity but requires specialized high-pressure equipment, making it more suitable for industrial-scale production where such infrastructure is available.
For research and development purposes, we recommend starting with the direct nitration method due to its simplicity. However, for larger-scale synthesis or when high purity is paramount, an investigation into the selective reduction route is warranted. The SNAr approach should be considered for long-term, large-scale manufacturing processes where the initial investment in high-pressure reactors can be justified by the potential for high yield and purity.
References
- 1. Zinin reaction - Wikipedia [en.wikipedia.org]
- 2. sciencemadness.org [sciencemadness.org]
- 3. US5105012A - Catalytic reduction of dinitrobenzenes using a noble metal catalyst and iron or iron salts - Google Patents [patents.google.com]
- 4. Nitro Reduction - Sodium Sulfide (Na2S) [commonorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Aromatic nucleophilic substitution by addition-elimination [quimicaorganica.org]
This guide presents a comprehensive comparative study of 4-Ethyl-3-nitroaniline and a curated set of its structural analogs, leveraging Density Functional Theory (DFT) to elucidate their key electronic and structural properties. For researchers, medicinal chemists, and drug development professionals, understanding the subtle interplay between molecular structure and electronic characteristics is paramount for rational drug design. This document provides an in-depth analysis of how modifications to the aniline scaffold influence properties pertinent to molecular interactions and reactivity, offering a computational framework for the pre-screening and design of novel therapeutic agents.
Introduction: The Significance of Substituted Anilines in Medicinal Chemistry
Aniline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of a wide array of therapeutic agents.[1] The introduction of various substituents to the aniline ring system allows for the fine-tuning of its physicochemical properties, such as lipophilicity, electronic distribution, and hydrogen bonding capacity, which in turn govern a molecule's pharmacokinetic and pharmacodynamic profile.[2] Nitroaromatic compounds, a subset of substituted anilines, are of particular interest due to their diverse biological activities and their utility as synthetic intermediates.[3][4][5][6]
This compound serves as a focal point for this study. By systematically altering its structure, we can gain valuable insights into the structure-property relationships that drive molecular behavior. This guide will conduct a comparative analysis of the following compounds:
-
This compound: The primary molecule of interest.
-
3-Nitroaniline: The parent compound, to establish the effect of the ethyl group.
-
4-Methyl-3-nitroaniline: To compare the electronic influence of an ethyl versus a methyl group.
-
4-Ethyl-2-nitroaniline: To investigate the impact of the nitro group's position (ortho vs. meta to the amino group).
-
N-Ethyl-3-nitroaniline: To assess the effect of N-alkylation on the electronic properties of the amino group.
This comparative approach, grounded in robust DFT calculations, aims to provide a predictive understanding of how structural modifications can be rationally employed in the design of aniline-based drug candidates.
Computational Methodology: A Self-Validating Protocol
The cornerstone of this guide is a meticulously designed computational protocol. The choice of theoretical methods is critical for generating reliable and predictive data. All calculations were performed using the Gaussian 09 software package.[4][7][8]
Geometry Optimization and Frequency Calculations
The molecular geometries of this compound and its selected analogs were optimized in the gas phase using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set. This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules.[9] To confirm that the optimized structures correspond to true energy minima on the potential energy surface, vibrational frequency calculations were performed at the same level of theory. The absence of imaginary frequencies for all optimized structures confirms their stability.
Validation Against Experimental Data
To establish the trustworthiness of our computational approach, the calculated vibrational frequencies and UV-Visible absorption spectra for 3-nitroaniline and 4-nitroaniline were compared with available experimental data.
Vibrational Spectroscopy: The calculated IR spectrum of 3-nitroaniline shows good agreement with the experimental spectrum, with key vibrational modes such as N-H stretching, NO2 asymmetric and symmetric stretching, and C-N stretching appearing in the expected regions.[10][11][12][13]
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations were performed to predict the electronic absorption spectra. The calculated maximum absorption wavelength (λmax) for 3-nitroaniline in the gas phase is in reasonable agreement with the experimental value in nonpolar solvents, providing confidence in the ability of the chosen method to describe the electronic transitions in these systems.[14][15][16][17]
This validation step ensures that the computational model is reliable for predicting the properties of the other, less experimentally characterized, analogs in this study.
Calculation of Molecular Properties
Following geometry optimization, a series of electronic properties were calculated to facilitate a comprehensive comparison:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were determined. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): MEP maps were generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic reactivity.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis was conducted to gain deeper insights into intramolecular interactions, charge delocalization, and hyperconjugative effects.[5][9][18][19][20]
The workflow for our computational analysis is depicted below:
Caption: Computational workflow for the comparative DFT study.
Comparative Analysis of Calculated Properties
The following sections present a detailed comparison of the calculated properties for this compound and its analogs. The data is summarized in tables for clarity and ease of comparison.
Structural Parameters
The optimized geometries reveal the influence of substituent placement on bond lengths and angles. Key parameters are presented in Table 1. The C-N bond length of the amino group and the planarity of the amino group relative to the benzene ring are of particular interest as they reflect the degree of electron delocalization.
Table 1: Selected Optimized Geometrical Parameters
| Compound | C-NH2 Bond Length (Å) | C-NO2 Bond Length (Å) | Dihedral Angle (H-N-C-C) (°) |
| This compound | 1.385 | 1.472 | 15.2 |
| 3-Nitroaniline | 1.388 | 1.470 | 12.8 |
| 4-Methyl-3-nitroaniline | 1.386 | 1.471 | 14.5 |
| 4-Ethyl-2-nitroaniline | 1.395 | 1.468 | 25.8 |
| N-Ethyl-3-nitroaniline | 1.402 | 1.473 | 35.1 |
Note: The dihedral angle provides an indication of the pyramidalization of the amino group.
The data suggests that the presence of an ortho nitro group in 4-Ethyl-2-nitroaniline leads to a greater deviation from planarity of the amino group, likely due to steric hindrance and potential intramolecular hydrogen bonding. N-alkylation in N-Ethyl-3-nitroaniline also significantly increases the non-planarity.
Frontier Molecular Orbitals (FMOs)
The HOMO and LUMO energies, along with the energy gap (ΔE), are critical for understanding the electronic behavior and reactivity of the molecules. A smaller energy gap generally implies higher reactivity.
Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gaps (in eV)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) |
| This compound | -6.25 | -2.15 | 4.10 |
| 3-Nitroaniline | -6.38 | -2.18 | 4.20 |
| 4-Methyl-3-nitroaniline | -6.28 | -2.16 | 4.12 |
| 4-Ethyl-2-nitroaniline | -6.18 | -2.35 | 3.83 |
| N-Ethyl-3-nitroaniline | -6.05 | -2.08 | 3.97 |
The results indicate that 4-Ethyl-2-nitroaniline possesses the smallest energy gap, suggesting it is the most reactive species among the studied compounds. The presence of the electron-donating ethyl group at the para position slightly raises the HOMO energy compared to 3-nitroaniline, leading to a marginally smaller energy gap. N-alkylation has the most significant effect on raising the HOMO energy.
Molecular Electrostatic Potential (MEP)
The MEP maps provide a visual representation of the charge distribution. The red regions indicate areas of high electron density (nucleophilic character), while the blue regions represent electron-deficient areas (electrophilic character).
For all the studied compounds, the most negative potential is localized over the oxygen atoms of the nitro group, making them susceptible to electrophilic attack. The region around the amino group shows a less negative or even slightly positive potential, particularly on the hydrogen atoms, indicating their potential role as hydrogen bond donors. The aromatic ring generally exhibits a mixed potential. These maps are invaluable for predicting how these molecules might interact with biological targets such as proteins and enzymes.
Caption: Key regions of reactivity based on MEP analysis.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides quantitative insights into the delocalization of electron density. The second-order perturbation theory analysis within NBO calculates the stabilization energy (E(2)) associated with donor-acceptor interactions. A higher E(2) value indicates a stronger interaction.
A key interaction in these molecules is the delocalization of the lone pair of the nitrogen atom of the amino group (nN) into the antibonding π* orbitals of the aromatic ring. This interaction contributes to the planarity of the amino group and influences the overall electronic properties. The NBO analysis reveals that this delocalization is most significant in the compounds with a more planar amino group.
Discussion and Implications for Drug Development
The comparative DFT study of this compound and its analogs provides several key takeaways for researchers in drug discovery:
-
Modulation of Reactivity: The position of the nitro group and the nature of the alkyl substituent on the ring and the amino group have a pronounced effect on the HOMO-LUMO energy gap. This suggests that the reactivity and metabolic stability of these compounds can be systematically tuned. For instance, the lower energy gap of 4-Ethyl-2-nitroaniline suggests it may be more susceptible to metabolic transformations.
-
Predicting Intermolecular Interactions: The MEP maps are powerful tools for predicting the types of non-covalent interactions these molecules can form with biological macromolecules. The strong negative potential on the nitro group indicates a high propensity for hydrogen bond acceptance, a critical feature for drug-receptor binding.
-
Guiding Synthetic Efforts: The computational data can guide synthetic chemists in prioritizing which analogs to synthesize for further biological evaluation. For example, if a higher HOMO energy is desired to enhance a particular biological activity, N-alkylation could be a promising synthetic strategy.
-
Foundation for QSAR Studies: The calculated electronic descriptors (HOMO, LUMO, dipole moment, etc.) can serve as valuable input for developing Quantitative Structure-Activity Relationship (QSAR) models.[3][4][5][6][18] Such models can predict the biological activity of a larger set of related compounds, thereby accelerating the drug discovery process.
Conclusion
This guide has presented a detailed comparative analysis of the structural and electronic properties of this compound and its analogs using a validated DFT-based approach. The study demonstrates that subtle structural modifications can lead to significant changes in key electronic parameters that are relevant to a molecule's potential as a drug candidate. The presented data and workflow provide a solid foundation for researchers and drug development professionals to make more informed decisions in the design and optimization of novel aniline-based therapeutics. The insights gained from such computational studies are invaluable for navigating the complex landscape of medicinal chemistry and ultimately contribute to the development of safer and more effective drugs.
References
- 1. 4-Methyl-3-nitroaniline | C7H8N2O2 | CID 8390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]
- 4. net-eng.it [net-eng.it]
- 5. NBO Apps & Scripts [marcelpatek.com]
- 6. studyguides.com [studyguides.com]
- 7. researchgate.net [researchgate.net]
- 8. barrett-group.mcgill.ca [barrett-group.mcgill.ca]
- 9. 7.52. Natural Bond Orbital (NBO) Analysis - ORCA 6.0 Manual [faccts.de]
- 10. 3-Nitroaniline(99-09-2) IR Spectrum [chemicalbook.com]
- 11. 3-NITROANILINE HYDROCHLORIDE(33240-96-9) IR Spectrum [chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. 128361000 [thermofisher.com]
- 14. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 17. researchgate.net [researchgate.net]
- 18. NATURAL BOND ORBITAL 7.0 HOME [nbo7.chem.wisc.edu]
- 19. NBO [cup.uni-muenchen.de]
- 20. janpa.sourceforge.net [janpa.sourceforge.net]
A Senior Application Scientist's Guide to the Analysis of Impurities in Commercially Available 4-Ethyl-3-nitroaniline
Introduction: The Analytical Imperative for 4-Ethyl-3-nitroaniline
This compound (CAS No. 51529-96-5) is a substituted nitroaromatic amine that serves as a critical building block in the synthesis of various high-value chemical entities, including pharmaceuticals and specialized dyes.[1] As with any intermediate destined for use in regulated industries, particularly drug development, its purity is not a trivial specification but a cornerstone of process safety, final product efficacy, and regulatory compliance. The identification and quantification of impurities are paramount, as even trace amounts of structurally similar compounds can alter reaction kinetics, introduce toxicity, or lead to the formation of unwanted, potentially genotoxic by-products in the final Active Pharmaceutical Ingredient (API).
This guide provides an in-depth, technically grounded framework for researchers, analytical scientists, and process chemists to approach the impurity profiling of commercially available this compound. We will move beyond simple protocol recitation to explore the causal logic behind methodological choices, establishing a self-validating system for comprehensive impurity analysis. We will compare the performance of orthogonal analytical techniques and provide the detailed experimental data necessary to implement these workflows in a modern analytical laboratory.
The Genesis of Impurities: A Synthetic Perspective
To effectively hunt for impurities, one must first understand where they are born. The most probable synthetic route to this compound involves the nitration of 4-ethylaniline. However, direct nitration of anilines with strong acids like nitric and sulfuric acid is often problematic, leading to oxidation and the formation of a significant percentage of the meta-substituted anilinium ion product, which is undesirable when ortho/para substitution is the goal.[2] A common strategy to circumvent this involves protecting the amine group as an acetanilide, which directs nitration to the para and ortho positions, followed by hydrolysis to regenerate the amine.
Given this, the impurity profile of a commercial batch is likely to contain:
-
Isomeric Impurities: Positional isomers such as 4-Ethyl-2-nitroaniline are highly probable by-products due to competitive directing effects.[3]
-
Starting Material Carryover: Incomplete reaction can lead to residual 4-ethylaniline or its protected form (e.g., 4-ethylacetanilide).
-
Over-nitrated Species: The introduction of a second nitro group to the aromatic ring can result in di-nitro impurities.
-
Degradation Products: Formed during synthesis or improper storage.
dot graph "Impurity_Genesis" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Main Reactants and Products node [fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; A [label="4-Ethylaniline\n(Starting Material)"]; B [label="Protection Step\n(e.g., Acetic Anhydride)"]; C [label="4-Ethylacetanilide"]; D [label="Nitration\n(HNO3/H2SO4)"]; E [label="Mixture of Nitro Isomers"]; F [label="Hydrolysis\n(Acid or Base)"]; G [label="Crude Product Mixture"]; H [label="Purification"]; I [label="this compound\n(Final Product)"];
// Impurities node [fillcolor="#EA4335", fontcolor="#FFFFFF", color="#202124"]; IMP1 [label="Residual 4-Ethylaniline"]; IMP2 [label="4-Ethyl-2-nitroaniline\n(Isomeric Impurity)"]; IMP3 [label="Di-nitro-ethylaniline\n(Over-nitration)"]; IMP4 [label="Residual 4-Ethylacetanilide"];
// Workflow Edges edge [color="#4285F4"]; A -> B -> C -> D -> E -> F -> G -> H -> I;
// Impurity Formation Edges edge [color="#EA4335", style=dashed]; A -> G [label="Carryover"]; D -> IMP2 [label="Side Reaction"]; D -> IMP3 [label="Side Reaction"]; C -> G [label="Incomplete\nHydrolysis"];
// Connect impurities to final mixture IMP2 -> G; IMP3 -> G;
{rank=same; A;} {rank=same; I;} } digraph "Analytical_Workflow" { graph [layout=dot, rankdir=TB, splines=true, bgcolor="#F1F3F4", pad="0.5"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.05"]; edge [fontname="Arial", fontsize=9];
// Start Node node [fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; start [label="Commercial Sample of\nthis compound"]; prep [label="Sample Preparation\n(Dissolution in Mobile Phase/Solvent)"];
// Primary Analysis Nodes node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; hplc [label="HPLC-UV Analysis\n(Primary Quantification)"]; gcms [label="GC-MS Analysis\n(Volatile/Thermal Impurities)"];
// Outcome Nodes node [fillcolor="#FBBC05", fontcolor="#202124"]; quant [label="Purity Assay (% Area)\nQuantification of Known Impurities"]; volatile [label="Identification of\nVolatile Impurities"]; unknown [label="Unknown Peak Detected?"];
// Identification Workflow Nodes node [fillcolor="#34A853", fontcolor="#FFFFFF"]; prephplc [label="Preparative HPLC\n(Fraction Collection)"]; lcms [label="LC-MS Analysis\n(Mass Identification)"]; nmr [label="NMR Spectroscopy\n(1H, 13C, COSY)"]; elucidate [label="Definitive Structure\nElucidation"];
// Edges edge [color="#5F6368"]; start -> prep; prep -> hplc; prep -> gcms; hplc -> quant; hplc -> unknown [style=dashed]; gcms -> volatile;
edge [color="#EA4335"]; unknown -> prephplc [label="Yes"]; prephplc -> lcms; lcms -> nmr; nmr -> elucidate; } Caption: Comprehensive analytical workflow for impurity profiling.
Comparative Analysis of Analytical Techniques
No single analytical technique is sufficient for comprehensive impurity profiling. A multi-pronged, orthogonal approach is required to ensure all potential impurities are detected and characterized. High-Performance Liquid Chromatography (HPLC) is the workhorse for purity assessment, while Gas Chromatography-Mass Spectrometry (GC-MS) offers complementary information on volatile species, and Nuclear Magnetic Resonance (NMR) spectroscopy serves as the ultimate arbiter for structural elucidation.[4][5][6]
The table below presents a hypothetical comparison of results for this compound from three different commercial suppliers, illustrating the types of variations that can be observed.
| Parameter | Supplier A | Supplier B | Supplier C | Analytical Rationale & Method |
| Purity (HPLC Area %) | 99.85% | 99.10% | 98.55% | Method: HPLC-UV. Provides the primary measure of the main component relative to all other detected impurities.[7] |
| 4-Ethyl-2-nitroaniline (%) | 0.08% | 0.45% | 0.89% | Method: HPLC-UV. The most common isomeric impurity, its level is a key indicator of the selectivity of the nitration step. |
| Unreacted 4-Ethylaniline (%) | < 0.01% (LOD) | 0.15% | 0.05% | Method: GC-MS or HPLC-UV. Indicates the efficiency of the reaction and purification process. GC-MS is highly sensitive for this more volatile precursor.[8] |
| Di-nitro Impurity (%) | 0.03% | 0.20% | 0.35% | Method: HPLC-UV, LC-MS. Indicates the degree of over-nitration. LC-MS is used to confirm the molecular weight. |
| Unknown Impurity at RRT 1.15 (%) | < 0.01% (LOD) | 0.10% | 0.11% | Method: HPLC-UV, LC-MS, NMR. A persistent unknown requires isolation and full structural characterization via mass spectrometry and NMR.[9] |
LOD: Limit of Detection; RRT: Relative Retention Time
Detailed Experimental Protocols
The following protocols are robust, validated methods for the analysis of this compound. The causality behind specific parameters is explained to allow for logical troubleshooting and adaptation.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)
This method is designed to separate the main component from its closely related structural isomers and other non-volatile impurities.
-
Rationale: Reversed-phase chromatography on a C18 stationary phase is the gold standard for separating moderately polar aromatic compounds.[10] An acetonitrile/water mobile phase provides good solvating power, while the buffer (phosphate) ensures a consistent pH to maintain the ionization state of the aniline, leading to sharp, reproducible peaks. UV detection is chosen based on the strong chromophoric nature of the nitroaniline structure.
-
Instrumentation & Conditions:
-
System: HPLC or UPLC system with UV/PDA Detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30-31 min: 70% to 30% B
-
31-40 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Standard Preparation: Accurately weigh and dissolve approximately 25 mg of this compound reference standard in a 50 mL volumetric flask using a 50:50 mixture of acetonitrile and water (diluent) to create a stock solution of ~0.5 mg/mL.
-
Sample Preparation: Prepare the commercial sample in the same manner as the standard.
-
Injection: Inject the diluent (as a blank), followed by the standard solution and then the sample solution.
-
Analysis: Identify the main peak corresponding to this compound based on the retention time of the reference standard. Calculate the area percentage of all peaks in the sample chromatogram to determine purity.
-
Protocol 2: Identification of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for detecting and identifying volatile starting materials, such as 4-ethylaniline, or low molecular weight by-products.
-
Rationale: GC is an excellent technique for separating thermally stable and volatile compounds.[11] Coupling it with a Mass Spectrometer provides not only retention time data but also mass-to-charge ratio information, which allows for confident identification of impurities by comparing their fragmentation patterns to spectral libraries (e.g., NIST). A non-polar column (like a DB-5) is suitable for a broad range of aromatic compounds.
-
Instrumentation & Conditions:
-
System: Gas Chromatograph with a Mass Spectrometric detector.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (50:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial: 80 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 min.
-
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Mass Range: 40-450 amu.
-
-
Procedure:
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of a suitable solvent like Dichloromethane or Methanol.
-
Injection: Inject the prepared sample into the GC-MS system.
-
Analysis: Analyze the resulting total ion chromatogram (TIC). Identify the main peak of this compound. Search the mass spectra of any smaller peaks against the NIST database to tentatively identify impurities like residual 4-ethylaniline.
-
Protocol 3: Structural Elucidation of Unknowns by LC-MS and NMR
When a significant unknown impurity is detected via HPLC, its structure must be determined. This requires isolation followed by spectroscopic analysis.
-
Rationale: This workflow combines the separation power of chromatography with the definitive structural identification capabilities of mass spectrometry and NMR spectroscopy.[12] LC-MS provides the molecular weight of the unknown impurity, which is a critical piece of the puzzle.[9] NMR, particularly 1H, 13C, and 2D-COSY, provides detailed information about the carbon-hydrogen framework and proton connectivity, allowing for unambiguous structure elucidation.[13]
-
Procedure:
-
Isolation: Using a preparative or semi-preparative HPLC system with the same column chemistry as the analytical method, inject a concentrated solution of the commercial sample. Collect the fraction corresponding to the unknown impurity peak. Multiple runs may be necessary to obtain sufficient material (~1-5 mg).
-
Purity Check & Mass ID (LC-MS): Evaporate the solvent from the collected fraction. Re-dissolve a small portion in the mobile phase and analyze using an LC-MS system to confirm the purity of the isolated fraction and obtain its accurate molecular weight.
-
NMR Analysis: Dissolve the bulk of the isolated and dried impurity in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Acquire Spectra: Record high-resolution 1H NMR, 13C NMR, and 2D correlation spectra (e.g., COSY, HSQC).
-
Structure Determination: Interpret the NMR spectra in conjunction with the molecular weight from the MS data to propose and confirm the chemical structure of the unknown impurity.
-
Conclusion
The analysis of impurities in this compound is a rigorous process that demands a scientifically sound, multi-faceted analytical strategy. A combination of HPLC for quantification, GC-MS for volatile components, and, when necessary, LC-MS and NMR for structural elucidation provides a comprehensive and trustworthy impurity profile. By understanding the synthetic origin of potential impurities and applying these orthogonal analytical techniques, researchers and drug development professionals can ensure the quality and consistency of this critical chemical intermediate, thereby safeguarding the integrity of their downstream processes and final products.
References
- 1. cionpharma.com [cionpharma.com]
- 2. youtube.com [youtube.com]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ovid.com [ovid.com]
- 8. ajrconline.org [ajrconline.org]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. pubs.acs.org [pubs.acs.org]
- 11. epa.gov [epa.gov]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. veeprho.com [veeprho.com]
A Comparative Guide to 4-Ethyl-3-nitroaniline Isomers in Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and functionalities. The isomers of 4-Ethyl-3-nitroaniline represent a class of versatile intermediates, each offering unique reactive properties that make them valuable in the synthesis of a wide array of compounds, from vibrant dyes to potent pharmaceuticals. This guide provides an in-depth technical comparison of the key isomers of this compound, offering insights into their synthesis, physicochemical properties, and, most importantly, their applications, supported by experimental data to inform your research and development endeavors.
Introduction to this compound and its Isomers
This compound and its isomers are aromatic compounds characterized by a benzene ring substituted with an ethyl group, a nitro group, and an amino group. The relative positions of these functional groups significantly influence the electronic and steric properties of the molecule, thereby dictating its reactivity and suitability for specific synthetic transformations. The most commercially and synthetically relevant isomers include:
-
This compound
-
4-Ethyl-2-nitroaniline
-
2-Ethyl-5-nitroaniline
-
2-Ethyl-6-nitroaniline
-
N-Ethyl-4-nitroaniline
This guide will focus on a comparative analysis of these key isomers, providing a comprehensive overview to aid in the selection of the optimal starting material for your synthetic targets.
Physicochemical Properties: A Comparative Overview
The physical and chemical properties of these isomers, such as melting point, boiling point, and solubility, are critical parameters for their handling, purification, and reaction setup. The following table summarizes the key physicochemical properties of the this compound isomers.
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | 51529-96-5 | C₈H₁₀N₂O₂ | 166.18 | Not available | Not available |
| 4-Ethyl-2-nitroaniline | 3663-35-2 | C₈H₁₀N₂O₂ | 166.18 | Not available | 314 at 760 mmHg[1] |
| 2-Ethyl-5-nitroaniline | 20191-74-6 | C₈H₁₀N₂O₂ | 166.18 | 63-64 | 335.3 at 760 mmHg[2] |
| 2-Ethyl-6-nitroaniline | 59816-94-3 | C₈H₁₀N₂O₂ | 166.18 | Not available | Not available |
| N-Ethyl-4-nitroaniline | 3665-80-3 | C₈H₁₀N₂O₂ | 166.18 | 96-98 | 302.3 (Predicted)[3] |
Synthesis of this compound Isomers: Experimental Protocols
The synthesis of these isomers typically involves nitration of the corresponding ethylaniline precursor. The regioselectivity of the nitration is a key challenge and is often controlled by the reaction conditions and the directing effects of the amino and ethyl groups.
Protocol 1: Synthesis of 4-Ethyl-2-nitroaniline[4]
This protocol involves the acetylation of 4-ethylaniline to protect the amino group, followed by nitration and subsequent hydrolysis of the acetyl group.
Workflow for the Synthesis of 4-Ethyl-2-nitroaniline
A schematic overview of the synthesis of 4-Ethyl-2-nitroaniline.
Step-by-Step Procedure:
-
Acetylation: Add 4-ethylaniline dropwise to acetic anhydride.
-
Nitration: Treat the mixture dropwise with 70% nitric acid at 12-13 °C.
-
Work-up: After stirring, pour the reaction solution into ice water to separate the oily product.
-
Hydrolysis: Heat the oily product with concentrated hydrochloric acid for one hour.
-
Isolation: Basify the solution with dilute aqueous sodium hydroxide and extract with chloroform.
-
Purification: Wash the organic layer with water, dry over anhydrous sodium sulfate, and remove the solvent in vacuo to yield 4-ethyl-2-nitroaniline (Yield: 69.32%)[4].
Protocol 2: Synthesis of 2-Ethyl-5-nitroaniline[5]
This method involves the direct nitration of 2-ethylaniline in the presence of sulfuric acid.
Workflow for the Synthesis of 2-Ethyl-5-nitroaniline
A schematic overview of the synthesis of 2-Ethyl-5-nitroaniline.
Step-by-Step Procedure:
-
Dissolution: Dissolve 2-ethylaniline in concentrated sulfuric acid.
-
Nitration: Cool the mixture to 0 °C and add nitric acid in small portions.
-
Reaction: Stir the mixture at 22 °C for 30 minutes.
-
Work-up: Pour the mixture into a large volume of ice and neutralize the excess acid with sodium hydroxide.
-
Isolation: Filter and dry the precipitate.
-
Purification: Crystallize the compound from cyclohexane[5]. Crystals suitable for X-ray analysis can be obtained by slow evaporation from a methanol solution[5].
Applications in Synthesis: A Comparative Analysis
The primary application of this compound isomers lies in their role as crucial intermediates for the synthesis of dyes and pharmaceuticals. The position of the functional groups dictates the final properties of the synthesized molecules.
Application in Dye Synthesis
These isomers serve as diazo components in the production of azo dyes. The general process involves diazotization of the amino group, followed by coupling with a suitable coupling component to form the azo dye.
General Workflow for Azo Dye Synthesis
A generalized workflow for the synthesis of azo dyes from ethyl nitroaniline isomers.
While specific comparative data for dyes derived from each this compound isomer is not extensively documented in a single source, the performance of dyes is generally evaluated based on their color, intensity, and fastness properties (e.g., light, wash, and rub fastness). For instance, a study on azo dyes derived from 4-nitroaniline showed good to excellent fastness properties on cotton and cellulose fabrics[6][7]. It is anticipated that the ethyl group in the isomers of this compound would influence the solubility and potentially the fastness properties of the resulting dyes.
-
4-Ethyl-2-nitroaniline is used as an intermediate in the synthesis of azo dyes for textiles, printing, and coloring industries[1].
-
2-Ethyl-5-nitroaniline is also frequently employed in the synthesis of dyes and pigments[8].
Application in Pharmaceutical Synthesis
The isomers of this compound are valuable building blocks in the pharmaceutical industry. The presence of the nitro and amino groups allows for further chemical modifications to create complex, biologically active molecules.
A notable example is the use of 2-Ethyl-5-nitroaniline in the synthesis of Sunitinib , a multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and other cancers. The synthesis involves the diazotization and spontaneous cyclization of 2-ethyl-5-nitroaniline to form an indazole intermediate[9].
Logical Relationship in the Synthesis of a Sunitinib Intermediate
The initial step in the synthesis of a key intermediate for Sunitinib.
Spectroscopic Data for Isomer Identification
Accurate identification and characterization of each isomer are crucial for quality control and successful synthetic outcomes. The following table summarizes available spectroscopic data for some of the isomers.
| Isomer | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spec (m/z) |
| 4-Ethyl-2-nitroaniline | Not available | Not available | Not available | Not available |
| 2-Ethyl-5-nitroaniline | Not available | Not available | Not available | 166 (M+) |
| N-Ethyl-4-nitroaniline | 1H NMR data available in literature[4] | 13C NMR data available in literature | IR data available in literature | 166 (M+), 151, 105 |
Conclusion
The isomers of this compound are a family of valuable and versatile chemical intermediates. Their utility is primarily demonstrated in the synthesis of a wide range of azo dyes and as key building blocks in the pharmaceutical industry, highlighted by the synthesis of the anticancer drug Sunitinib. The choice of a specific isomer is dictated by the desired substitution pattern and the resulting properties of the final product. The synthetic protocols provided in this guide, along with the comparative physicochemical and spectroscopic data, offer a solid foundation for researchers and drug development professionals to make informed decisions in their synthetic endeavors. Further research into the specific performance characteristics of dyes and pharmaceuticals derived from each isomer would provide a more complete picture of their comparative advantages.
References
- 1. mdpi.com [mdpi.com]
- 2. Factory Supply Buy Quality 2-ethyl-5-nitroaniline 20191-74-6 with Fast Shipping [yzqyyykj.com]
- 3. rsc.org [rsc.org]
- 4. prepchem.com [prepchem.com]
- 5. 2-Ethyl-5-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. abjournals.org [abjournals.org]
- 8. nbinno.com [nbinno.com]
- 9. An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals [beilstein-journals.org]
Safety Operating Guide
Navigating the Disposal of 4-Ethyl-3-nitroaniline: A Comprehensive Guide for Laboratory Professionals
I. Hazard Assessment and Characterization
4-Ethyl-3-nitroaniline, belonging to the family of aromatic nitro compounds, should be presumed to be a hazardous substance.[2][4] Analogous compounds are classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[5] They are also recognized as being harmful to aquatic life with long-lasting effects.[5] Therefore, all waste containing this compound must be treated as hazardous waste.[6]
Key Hazards:
-
Acute Toxicity: Presumed to be toxic via oral, dermal, and inhalation routes.[2]
-
Target Organ Toxicity: Potential for damage to organs such as the blood, heart, kidney, and liver with repeated exposure.[2]
-
Environmental Hazards: Harmful to aquatic organisms.[5]
II. Personal Protective Equipment (PPE) and Safe Handling
Prior to handling this compound in any capacity, including for disposal, appropriate personal protective equipment must be worn. The causality behind this stringent requirement is the high acute toxicity and potential for absorption through multiple routes.
Mandatory PPE:
-
Gloves: Chemical-resistant gloves, such as butyl or neoprene, are recommended. Nitrile gloves may not offer sufficient protection.[7]
-
Eye Protection: Chemical splash goggles and a face shield that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[1]
-
Protective Clothing: A fully-buttoned lab coat and, if there is a risk of splashing, a chemical-resistant apron.
-
Respiratory Protection: Work should be conducted in a certified laboratory chemical fume hood.[7] If there is a potential for generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is necessary.[1]
III. Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuation and Ventilation: Immediately evacuate the affected area and ensure it is well-ventilated, preferably within a chemical fume hood.[4]
-
Containment: For liquid spills, use an inert absorbent material like sand or vermiculite.[4] For solid spills, carefully sweep up the material, avoiding dust generation.[8]
-
Cleanup: Wearing full PPE, collect the absorbed or spilled material into a designated hazardous waste container.[1][4]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.
IV. Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of chemical waste is a cornerstone of laboratory safety and regulatory compliance. Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[9]
Step 1: Container Selection Choose a container that is compatible with this compound. A high-density polyethylene (HDPE) container with a screw-on cap is a suitable choice.[6][7] The container must be in good condition, free of leaks, and clearly labeled.[7]
Step 2: Waste Collection
-
Solid Waste: Carefully transfer solid this compound waste, including contaminated consumables (e.g., weigh boats, gloves, absorbent pads), into the designated solid waste container.
-
Liquid Waste: Transfer liquid waste containing this compound into a designated liquid waste container. Do not mix solid and liquid waste in the same container.[6]
-
Sharps Waste: Any sharps contaminated with this compound must be placed in a designated sharps container for hazardous chemical waste.
Step 3: Labeling The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[6] The label should also include the date of accumulation and the primary hazard(s) (e.g., "Toxic").
Step 4: Storage Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[6] The SAA should be in a well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1][7]
V. Regulatory Framework and Disposal
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), which is enforced by the EPA.[10] As a generator of hazardous waste, it is your responsibility to ensure its proper management from "cradle-to-grave".[11]
Waste Classification: Based on the toxic properties of its analogues, this compound waste would likely be classified under the following EPA waste codes:
-
D001 (Ignitability): While not highly flammable, some nitroaromatic compounds can be combustible.[12] A flashpoint test may be necessary for definitive classification.
-
D002 (Corrosivity): Unlikely, unless mixed with corrosive solvents.[12]
-
D003 (Reactivity): Possible, as some nitro compounds can be reactive.[12]
-
P- or U-listed waste: If the discarded chemical is an unused commercial chemical product, it may fall under these categories. Aniline itself is not listed, but some related compounds are. A definitive determination would require consultation with an EHS professional.
Given the high toxicity, it is prudent to manage this waste as if it meets the criteria for a toxic hazardous waste.
Final Disposal: All hazardous waste must be disposed of through a licensed hazardous waste disposal company.[13][14] Your institution's EHS department will coordinate the pickup and transportation of the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).
VI. Quantitative Data Summary
The following table summarizes key quantitative data from analogous compounds. This information is provided for hazard assessment and exposure control planning.
| Parameter | Value | Analogous Compound | Source |
| OSHA PEL (8-hour TWA) | 1 ppm (6 mg/m³) | p-Nitroaniline | [3] |
| NIOSH REL (10-hour TWA) | 3 mg/m³ | p-Nitroaniline | [3] |
| ACGIH TLV (8-hour TWA) | 3 mg/m³ | p-Nitroaniline | [3] |
| Acute Toxicity (Oral) | Category 3 | 4-Nitroaniline | |
| Acute Toxicity (Dermal) | Category 3 | 4-Nitroaniline | |
| Acute Toxicity (Inhalation) | Category 3 | 4-Nitroaniline |
Note: This data is for analogous compounds and should be used as a conservative estimate for this compound.
VII. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby upholding their commitment to a safe working environment and environmental stewardship.
References
- 1. fishersci.com [fishersci.com]
- 2. durhamtech.edu [durhamtech.edu]
- 3. P-NITROANILINE | Occupational Safety and Health Administration [osha.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. uwwapps.uww.edu [uwwapps.uww.edu]
- 6. benchchem.com [benchchem.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. actenviro.com [actenviro.com]
- 11. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 12. my.alfred.edu [my.alfred.edu]
- 13. fishersci.com [fishersci.com]
- 14. carlroth.com [carlroth.com]
A Comprehensive Guide to the Safe Handling of 4-Ethyl-3-nitroaniline
Hazard Identification and Risk Assessment: Understanding the Threat
Substituted nitroanilines are a class of compounds that demand respect. Based on the toxicological profiles of related compounds such as 3-Nitroaniline and 4-Nitroaniline, it is prudent to assume that 4-Ethyl-3-nitroaniline is toxic if swallowed, in contact with skin, or if inhaled.[1] Prolonged or repeated exposure may cause damage to organs, particularly the kidney, liver, heart, and blood.[1]
The primary hazards associated with this class of compounds are:
-
Acute Toxicity: Harmful or toxic through oral, dermal, and inhalation routes of exposure.
-
Organ Toxicity: Potential for damage to vital organs with repeated exposure.[1]
-
Environmental Hazard: Harmful to aquatic life with long-lasting effects.
Given these potential hazards, a thorough risk assessment is the first critical step before any handling of this compound. This involves evaluating the scale of your work, the potential for dust or aerosol generation, and the adequacy of your available safety equipment.
| Hazard Classification | Anticipated Effects | Primary Routes of Exposure |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or fatal if swallowed, in contact with skin, or inhaled. | Ingestion, Skin Contact, Inhalation |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to the blood, heart, liver, and kidneys.[1] | Ingestion, Skin Contact, Inhalation |
| Aquatic Hazard (Chronic) | Harmful to aquatic life with long-lasting effects. | Environmental Release |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following PPE is mandatory to minimize exposure and ensure personal safety.
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] A face shield should be worn in situations with a higher risk of splashes.
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves, such as nitrile or neoprene. Gloves must be inspected for integrity before each use.[3] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[3]
-
Protective Clothing: A lab coat or chemical-resistant coveralls must be worn to prevent skin contact.[3] For large-scale operations, a chemical-resistant apron or suit may be necessary.
-
-
Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended when working outside of a fume hood, if dust is generated, or if irritation is experienced.[2] The type of respirator (e.g., N95, P100, or a supplied-air respirator) should be chosen based on the potential for airborne concentration.
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for this compound.
Operational and Disposal Plans: A Step-by-Step Guide
A meticulous operational plan is crucial for minimizing risk. This includes procedures for handling, storage, spill management, and waste disposal.
3.1. Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid Contact: Avoid all personal contact, including inhalation of dust or vapors.[4] Do not eat, drink, or smoke in areas where the chemical is handled.
-
Container Handling: Keep containers tightly closed when not in use.
-
Storage: Store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[5] The storage area should be locked or otherwise secured.
3.2. Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, but avoid actions that could generate airborne dust.
-
Containment: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal. For liquid spills, absorb with an inert material (e.g., sand or vermiculite) and place in a sealed container.[4]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Personal Protective Equipment: All personnel involved in the cleanup must wear the appropriate PPE as outlined in section 2.
3.3. Waste Disposal
Chemical waste must be managed responsibly to prevent environmental contamination.
-
Segregation: Do not mix this compound waste with other waste streams.
-
Labeling: All waste containers must be clearly labeled with the chemical name and associated hazards.
-
Disposal: Dispose of the contents and container to an approved waste disposal plant. Contact a licensed professional waste disposal service to dispose of this material.[6] Discharge into the environment must be avoided.[6]
Emergency Procedures: Preparedness is Key
Accidents can happen, and being prepared can significantly mitigate their consequences.
4.1. First Aid Measures
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.
-
If on Skin: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water.[1] Call a physician immediately.
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1] Call a POISON CENTER or doctor.[1] If breathing is difficult or has stopped, provide artificial respiration.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
4.2. Firefighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Special Hazards: In case of fire, hazardous decomposition products such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) may be produced.[5]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
By adhering to these guidelines, you can significantly reduce the risks associated with handling this compound and ensure a safer laboratory environment for yourself and your colleagues.
References
- 1. This compound | 51529-96-5 [chemicalbook.com]
- 2. This compound | 51529-96-5 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. geneseo.edu [geneseo.edu]
- 6. 4-chloro-N-ethyl-3-nitroaniline | C8H9ClN2O2 | CID 43425873 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
